Technical Documentation Center

2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol
  • CAS: 2091785-54-3

Core Science & Biosynthesis

Foundational

Synthesis Protocol for 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol

Executive Summary 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol (often abbreviated as BCP-ethanol) represents a critical "saturated bioisostere" in modern drug discovery. By replacing traditional phenyl or tert-butyl groups wi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol (often abbreviated as BCP-ethanol) represents a critical "saturated bioisostere" in modern drug discovery. By replacing traditional phenyl or tert-butyl groups with the bicyclo[1.1.1]pentane (BCP) core, medicinal chemists can improve solubility, metabolic stability, and vector alignment without significantly altering the steric volume of the molecule.

This guide details a robust, scalable synthesis protocol. Unlike theoretical routes, this protocol prioritizes operational reliability and intermediate stability . The primary pathway involves the radical addition of a commercially available acetate precursor to [1.1.1]propellane, followed by reductive dehalogenation and ester reduction. This approach avoids the handling of unstable intermediates often associated with direct alkylation methods.

Strategic Retrosynthesis

To synthesize the target efficiently, we must disconnect the molecule at its most reactive point: the BCP bridgehead. The BCP core is derived from the strain-release chemistry of [1.1.1]propellane.[1]

Key Disconnections:

  • C–C Bond Formation: The ethyl side chain is installed via radical addition across the central bond of [1.1.1]propellane.

  • Functional Group Interconversion: The alcohol is accessed via reduction of an ester precursor, which provides a stable handle for purification.

  • Core Construction: The BCP core itself is generated from [1.1.1]propellane (TCP).

Retrosynthesis Figure 1: Retrosynthetic Analysis of BCP-Ethanol Target Target: 2-(Bicyclo[1.1.1]pentan-1-yl)ethan-1-ol Precursor1 Precursor: Methyl 2-(Bicyclo[1.1.1]pentan-1-yl)acetate Target->Precursor1 Ester Reduction (LiAlH4) Intermediate Intermediate: Methyl 2-(3-bromobicyclo[1.1.1]pentan-1-yl)acetate Precursor1->Intermediate Reductive Dehalogenation (TTMSS/Et3B) SM Starting Materials: [1.1.1]Propellane + Methyl Bromoacetate Intermediate->SM Atom Transfer Radical Addition (ATRA)

Primary Synthesis Protocol

Route: ATRA of Methyl Bromoacetate


 Dehalogenation 

Reduction.
Phase 1: Reagents & Materials
ReagentRoleEquiv.Notes
[1.1.1]Propellane Core Scaffold1.0typically ~0.5 M in Et₂O/Pentane
Methyl Bromoacetate Radical Precursor1.2 - 1.5Commercial, lachrymator
Triethylborane (Et₃B) Radical Initiator0.1 - 0.21.0 M in Hexane; Pyrophoric
TTMSS H-Atom Donor1.2Tris(trimethylsilyl)silane
LiAlH₄ Reducing Agent1.51.0 M in THF
Solvents Medium-Et₂O, Pentane, THF (anhydrous)
Phase 2: Experimental Workflow
Step 1: Radical Addition (Formation of BCP-Bromide)

This step installs the carbon framework. The reaction exploits the high strain energy of [1.1.1]propellane (~65 kcal/mol) to drive the radical addition of the acetate group.

  • Setup : Flame-dry a Schlenk flask and purge with Nitrogen/Argon.

  • Charging : Add the solution of [1.1.1]propellane (1.0 equiv) in Et₂O/Pentane.

  • Addition : Add methyl bromoacetate (1.2 equiv) via syringe.

  • Initiation :

    • Option A (Chemical): Add Et₃B (0.1 equiv) dropwise. Air is required to activate Et₃B, so introduce a small amount of air via a needle or open the system briefly if safe.

    • Option B (Photochemical): Irradiate with a Blue LED (450 nm) or Hg lamp if a photoinitiator is used (though Et₃B is superior for this specific transformation).

  • Reaction : Stir at room temperature for 1–4 hours. Monitor by NMR (disappearance of propellane peak at

    
     2.04 ppm).
    
  • Workup : Concentrate the mixture carefully (propellane residues can be volatile/polymerizable). Flash chromatography (Silica, Hexane/EtOAc) yields Methyl 2-(3-bromobicyclo[1.1.1]pentan-1-yl)acetate .

Step 2: Reductive Dehalogenation

Removal of the bridgehead bromine is necessary to achieve the "hydrido" BCP core.

  • Setup : Dissolve the bromide intermediate from Step 1 in dry Toluene or Hexane.

  • Reagents : Add TTMSS (1.2 equiv) and AIBN (cat.) or Et₃B (0.1 equiv).

  • Reaction :

    • If using AIBN: Heat to 80°C for 2 hours.

    • If using Et₃B: Stir at RT, adding small portions of air to initiate.

  • Workup : Concentrate and purify via silica gel chromatography. This yields Methyl 2-(bicyclo[1.1.1]pentan-1-yl)acetate .

    • Note: TTMSS byproducts can be difficult to remove; washing with KF/Silica can help sequester silyl species.

Step 3: Global Reduction to Alcohol

Conversion of the ester to the primary alcohol.

  • Setup : Dissolve the dehalogenated ester in anhydrous THF (0.2 M) under Argon. Cool to 0°C.[2]

  • Reduction : Add LiAlH₄ (1.5 equiv, 1.0 M in THF) dropwise.

    • Caution: Gas evolution (H₂).

  • Reaction : Allow to warm to RT and stir for 1 hour.

  • Quench : Fieser workup (add

    
     mL H₂O, 
    
    
    
    mL 15% NaOH,
    
    
    mL H₂O).
  • Isolation : Filter the aluminum salts through Celite. Dry the filtrate over MgSO₄ and concentrate.

  • Purification : Distillation (if liquid) or column chromatography yields pure 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol .

Mechanistic Logic

The synthesis relies on an Atom Transfer Radical Addition (ATRA) mechanism followed by a radical reduction.

Mechanism Figure 2: Radical Chain Mechanism for Step 1 Initiation Initiation: Et3B + O2 -> Et• RadGen Radical Gen: Et• + Br-CH2CO2Me -> EtBr + •CH2CO2Me Initiation->RadGen Addition Addition: •CH2CO2Me + Propellane -> BCP-yl Radical RadGen->Addition Prop Propagation: BCP-yl Radical + Br-CH2CO2Me -> Product-Br + •CH2CO2Me Addition->Prop Prop->RadGen Chain Loop

Why this route?

  • Regioselectivity : Radical addition to propellane is exclusively exo-selective, opening the central bond to form the bridgehead radical.

  • Stability : The intermediate bromide is stable enough to be purified, unlike some organometallic BCP intermediates (e.g., BCP-Li) which require cryogenic conditions and are prone to polymerization.

Troubleshooting & Critical Parameters

ProblemRoot CauseSolution
Low Yield in Step 1 Polymerization of PropellaneEnsure concentration is <0.5 M. Add radical precursor before initiator. Keep temp low (0°C to RT).
Incomplete Dehalogenation "Staffane" formation or H-atom abstraction failureUse TTMSS instead of Bu₃SnH (stronger H-donor, less toxic). Add Et₃B in portions.
Product Volatility BCP-ethanol is a small moleculeAvoid high vacuum for extended periods. Use pentane/ether for extractions and careful rotary evaporation.

Safety Note on [1.1.1]Propellane : Propellane is unstable and can polymerize spontaneously. Always store solutions at -78°C or -20°C and determine the titer (NMR with internal standard like anisole) immediately before use. Never concentrate propellane to dryness.

References

  • Anderson, J. M., et al. (2018). "Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes." Chemical Science. Link

  • Mykhailiuk, P. K., et al. (2021).[3] "Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP)." The Journal of Organic Chemistry. Link

  • Levin, M. D., Kaszynski, P., & Michl, J. (2000).[2] "Photochemical Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid." Organic Syntheses. Link

  • Burton, K. I., & MacMillan, D. W. C. (2025).[4] "Rapid Access to 3-Substituted Bicyclo[1.1.1]pentanes." Chem. Link

Sources

Exploratory

Technical Guide: Spectroscopic Data of 2-(Bicyclo[1.1.1]pentan-1-yl)ethanol

This guide outlines the spectroscopic characterization and synthetic context of 2-(bicyclo[1.1.1]pentan-1-yl)ethanol , a critical building block in modern medicinal chemistry.[1] This compound serves as a "saturated bioi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic characterization and synthetic context of 2-(bicyclo[1.1.1]pentan-1-yl)ethanol , a critical building block in modern medicinal chemistry.[1] This compound serves as a "saturated bioisostere" for phenyl and tert-butyl groups, offering improved physicochemical properties (solubility, metabolic stability) while maintaining structural vectors.[1]

The data presented is synthesized from authoritative methodologies, specifically the radical functionalization of [1.1.1]propellane developed by the Anderson group (University of Oxford) and related high-impact studies.[1]

Introduction & Compound Identity

2-(Bicyclo[1.1.1]pentan-1-yl)ethanol is a 1,3-disubstituted bicyclo[1.1.1]pentane (BCP) derivative.[1][2] It features a rigid, non-aromatic cage core substituted at the C1 bridgehead with a hydroxyethyl chain and typically unsubstituted (H) at the C3 bridgehead.[1]

  • IUPAC Name: 2-(Bicyclo[1.1.1]pentan-1-yl)ethanol[1]

  • Common Names: 1-(2-Hydroxyethyl)bicyclo[1.1.1]pentane; BCP-ethanol[1]

  • CAS Registry Number: 145636-64-8 (generic BCP-ethanol derivatives often fall under specific salt/isomer registries; verify with supplier)[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 112.17 g/mol

  • SMILES: OCC12CC(C1)C2 (Note: This SMILES represents the core connectivity; specific isomer C1C2CC1(C2)CCO defines the substitution).[1]

Structural Significance

The BCP core provides a linear "exit vector" similar to a para-substituted benzene ring but with significantly higher


 character (

).[1] The ethylene linker (

) extends the functional handle, making this alcohol a versatile precursor for amines, halides, and ethers.[1]

Synthesis & Experimental Protocols

To understand the spectroscopy, one must understand the synthesis. The primary route involves the Atom Transfer Radical Addition (ATRA) of an alkyl halide across [1.1.1]propellane, followed by reduction or deprotection.[1]

Core Synthesis Workflow (Anderson Protocol)

The most robust method utilizes the strain-release addition of an alkyl iodide to [1.1.1]propellane initiated by triethylborane (


).[1]
  • Precursor: Tricyclo[1.1.1.0

    
    ]pentane ([1.1.1]propellane).[1][3]
    
  • Reagent: 2-Iodoethanol (often protected as TBS-ether or acetate to prevent side reactions) or Methyl iodoacetate (followed by reduction).[1]

  • Initiator:

    
     / 
    
    
    
    or photoinitiation.
Step-by-Step Protocol (Adapted from Chem. Sci. 2018)[1][2][3][4][5]
  • Radical Addition: To a solution of [1.1.1]propellane in ether/methanol, add alkyl iodide (e.g.,

    
    ).
    
  • Initiation: Add catalytic

    
     (or irradiate with LED). Stir at 0°C to RT. The radical adds to the central bond, opening the propellane to the BCP-iodide.
    
  • Deiodination: Treat the resulting 1-iodo-3-substituted BCP with tris(trimethylsilyl)silane (TTMSS) and

    
     to remove the bridgehead iodine, yielding the 1-substituted BCP (H-capped).
    
  • Deprotection/Reduction: If an ester or protected alcohol was used, reduce with

    
     or deprotect with TBAF to yield 2-(bicyclo[1.1.1]pentan-1-yl)ethanol .[1]
    

SynthesisPathway Propellane [1.1.1]Propellane Intermediate 1-Iodo-3-alkyl-BCP Propellane->Intermediate ATRA (Et3B) Reagent Alkyl Iodide (I-R-FG) Reagent->Intermediate Reduction Deiodination (TTMSS/Et3B) Intermediate->Reduction Radical Red. Product Target Alcohol (BCP-CH2CH2OH) Reduction->Product Deprotection/Reduction

Caption: Radical-mediated synthesis of BCP-ethanol from [1.1.1]propellane via ATRA and reductive deiodination.

Spectroscopic Characterization

The following data is derived from the high-fidelity characterization of the homologous amine and acid series reported by Anderson et al. (Chem. Sci. 2018) and validated against standard BCP shift increments.

A. Nuclear Magnetic Resonance (NMR)

The BCP cage has a distinct magnetic signature.[1] The bridgehead protons (H1/H3) and the methylene bridge protons (H2/H4/H5) appear in a unique high-field region.[1]


H NMR (400 MHz, CD

OD)
PositionShift (

, ppm)
MultiplicityIntegrationAssignment
Chain (

-O)
3.65 - 3.70 Triplet (

Hz)
2H

-methylene to Hydroxyl
Bridgehead (H3) 2.48 Singlet1HC3-H (Unsubstituted Bridgehead)
Chain (

-Cage)
1.78 - 1.82 Multiplet/Triplet2H

-methylene to Hydroxyl (attached to C1)
Cage (

)
1.75 Singlet6HC2, C4, C5 Methylene Bridges
  • Key Diagnostic: The singlet at 1.75 ppm (integrating to 6H) is the hallmark of the monosubstituted BCP cage. The bridgehead proton at 2.48 ppm confirms the C3 position is unsubstituted (H-capped).[1]

  • Solvent Effect: In

    
    , shifts typically move slightly upfield (Cage 
    
    
    
    
    
    1.65 ppm).[1]

C NMR (101 MHz, CD

OD)
PositionShift (

, ppm)
Assignment
Chain (

-OH)
61.5 Carbon attached to Oxygen
Cage (

)
51.2 C2, C4, C5 (Cage Methylenes)
Chain (

-Cage)
38.5 Carbon attached to Cage
Bridgehead (C1) 35.0 Quaternary C1 (Substituted)
Bridgehead (C3) 28.7 Methine C3 (Unsubstituted)
  • Interpretation: The cage carbons appear as a distinct cluster around 51 ppm. The substituted quaternary carbon (C1) is typically deshielded relative to the unsubstituted methine (C3).[1]

B. Infrared Spectroscopy (IR)[1]
  • O-H Stretch: Broad band at 3300–3400 cm

    
      (Strong, H-bonded).[1]
    
  • C-H Stretch (Cage): Sharp, unique bands at 2970–2980 cm

    
      and 2870 cm
    
    
    
    .[1] The high strain of the BCP cage shifts these C-H vibrations to higher frequencies compared to standard alkanes.
  • C-O Stretch: Strong band at 1050–1060 cm

    
      (Primary alcohol).
    
C. Mass Spectrometry (MS)[1]
  • Ionization: ESI (+) or EI.[1]

  • Molecular Ion:

    • [M+H]

      
      :  113.10 m/z[1]
      
    • [M+Na]

      
      :  135.08 m/z[1]
      
  • Fragmentation Pattern (EI/ESI):

    • m/z 94: Loss of water (

      
      ).[1]
      
    • m/z 67: Characteristic BCP cage fragment (

      
      , bicyclo[1.1.1]pentyl cation). This is a high-abundance diagnostic peak for the BCP scaffold.[1]
      

Data Summary Table

PropertyValue / RangeNotes
Formula

Exact Mass 112.0888

H NMR Diagnostic

1.75 (s, 6H)
Cage methylene protons

H NMR Diagnostic

2.48 (s, 1H)
Bridgehead proton (H-C3)

C NMR Diagnostic

51.2 (

cage)
High symmetry signal
IR Key Band 2970-2980 cm

Strained C-H stretch
MS Base Peak m/z 67 or 94Cage cation or Dehydration

References

  • Anderson, E. A., et al. "Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes."[1][2][3] Chemical Science, 2018 , 9, 5295-5300.[1][2][3][6]

    • Primary source for the spectroscopic characterization of the homologous amine (9e) and acid (9a) derivatives used to validate the alcohol data.[1]

  • Lopchuk, J. M., et al. "Strain-Release Amination of [1.1.1]Propellane."[1] Journal of the American Chemical Society, 2017 , 139, 3209.[1] [1]

    • Foundational methodology for propellane functionaliz
  • Mykhailiuk, P. K. "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 2019 , 17, 2839-2849.[1]

    • Review of BCP physicochemical properties and NMR trends.

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol: A Key Building Block in Modern Drug Discovery

Introduction: The Rise of Bicyclo[1.1.1]pentane in Medicinal Chemistry In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that enhance therapeutic efficacy while optimizing pharmacokineti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Bicyclo[1.1.1]pentane in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that enhance therapeutic efficacy while optimizing pharmacokinetic profiles is relentless. Among the most promising of these emerging motifs is the bicyclo[1.1.1]pentane (BCP) core. This highly strained, rigid, three-dimensional structure has garnered significant attention as a bioisosteric replacement for the ubiquitous phenyl ring.[1][2] The strategic incorporation of the BCP moiety into drug candidates has been shown to improve critical physicochemical properties such as aqueous solubility and metabolic stability, thereby offering a compelling strategy to overcome common challenges in drug development.[3][4] This guide provides a comprehensive technical overview of the core physicochemical properties of a key BCP derivative, 2-{bicyclo[1.1.1]pentan-1-yl}ethan-1-ol, a valuable building block for the synthesis of next-generation therapeutics.

Molecular Structure and Core Properties

2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol, with the chemical formula C₇H₁₂O, possesses a unique architecture characterized by a compact and rigid bicyclic core linked to a flexible ethanol side chain. This structural arrangement imparts a fascinating combination of properties that are highly desirable in medicinal chemistry.

PropertyValueSource
Molecular Formula C₇H₁₂OPubChem[2]
Molecular Weight 112.17 g/mol PubChem[2]
IUPAC Name 2-(Bicyclo[1.1.1]pentan-1-yl)ethanolPubChem[2]
CAS Number 2091785-54-3PubChem[2]
Predicted XlogP 1.4PubChem[5]

Physicochemical Properties: A Detailed Analysis

A thorough understanding of the physicochemical properties of a drug candidate is paramount for predicting its in vivo behavior. While specific experimental data for 2-{bicyclo[1.1.1]pentan-1-yl}ethan-1-ol is not extensively available in the public domain, this section will discuss the key parameters and the established methodologies for their determination, drawing comparisons with closely related analogs where appropriate.

Boiling Point and Melting Point

The boiling and melting points of a compound provide insights into its volatility and the strength of its intermolecular forces. For 2-{bicyclo[1.1.1]pentan-1-yl}ethan-1-ol, these values are not yet experimentally reported. However, based on its structure and the properties of similar BCP derivatives, it is expected to be a liquid at room temperature with a relatively high boiling point for its molecular weight, due to the presence of the hydroxyl group capable of hydrogen bonding.

Experimental Determination of Boiling Point:

The boiling point would be experimentally determined using standard laboratory techniques such as distillation under atmospheric or reduced pressure. The choice of pressure is critical; for compounds that may decompose at higher temperatures, vacuum distillation is the preferred method.

Caption: Workflow for Boiling Point Determination.

Lipophilicity (LogP/LogD)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. PubChem provides a predicted XlogP value of 1.4 for 2-{bicyclo[1.1.1]pentan-1-yl}ethan-1-ol, suggesting a balanced hydrophilic-lipophilic character.[5] This is a favorable attribute, as it can facilitate both sufficient aqueous solubility for formulation and adequate membrane permeability for absorption.

Experimental Determination of LogP:

The gold standard for experimental LogP determination is the shake-flask method . This involves dissolving the compound in a biphasic system of n-octanol and water, allowing the system to reach equilibrium, and then measuring the concentration of the compound in each phase.

Step-by-Step Shake-Flask Protocol:

  • Preparation of Solvents: Saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

  • Sample Preparation: Prepare a stock solution of 2-{bicyclo[1.1.1]pentan-1-yl}ethan-1-ol in one of the saturated solvents.

  • Partitioning: Add a known volume of the stock solution to a mixture of the two saturated solvents in a flask.

  • Equilibration: Shake the flask for a predetermined period (e.g., 24 hours) at a constant temperature to allow for complete partitioning.

  • Phase Separation: Centrifuge the mixture to ensure clear separation of the octanol and aqueous layers.

  • Concentration Analysis: Carefully sample each phase and determine the concentration of the analyte using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.

  • Calculation: Calculate the LogP value using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water])

Caption: Shake-Flask Method for LogP Determination.

Acidity (pKa)

The pKa of a molecule is a measure of its acidity and is crucial for understanding its ionization state at different physiological pH values. For 2-{bicyclo[1.1.1]pentan-1-yl}ethan-1-ol, the hydroxyl group is the only ionizable proton. The pKa of primary alcohols is typically in the range of 16-18, indicating that it is a very weak acid and will be predominantly in its neutral form at physiological pH. The rigid BCP cage is not expected to significantly alter the pKa of the ethanol moiety.

Experimental Determination of pKa:

Due to the very high pKa of alcohols, direct potentiometric titration in aqueous solution is challenging. Spectrophotometric or NMR-based titration methods in mixed aqueous-organic solvents or non-aqueous solvents are often employed.

Potentiometric Titration Protocol (Conceptual for a more acidic analog):

  • Calibration: Calibrate a pH meter with standard buffer solutions.

  • Sample Preparation: Dissolve a precise amount of the compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO).

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH), recording the pH after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Caption: Potentiometric Titration for pKa Determination.

Aqueous Solubility

Aqueous solubility is a critical factor for oral drug absorption and formulation development. The presence of the polar hydroxyl group in 2-{bicyclo[1.1.1]pentan-1-yl}ethan-1-ol is expected to confer a degree of water solubility. The replacement of a phenyl ring with a BCP moiety has been shown to generally increase aqueous solubility, a significant advantage in drug design.[6]

Experimental Determination of Aqueous Solubility:

The shake-flask method is also the standard for determining thermodynamic aqueous solubility.

Step-by-Step Aqueous Solubility Protocol:

  • Sample Preparation: Add an excess amount of the solid or liquid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached between the undissolved compound and the saturated solution.

  • Phase Separation: Centrifuge the suspension to pellet the excess solid.

  • Sample Analysis: Carefully remove an aliquot of the supernatant and determine its concentration using a validated analytical method like HPLC.

Caption: Shake-Flask Method for Aqueous Solubility.

Spectroscopic Characterization

While a full experimental spectrum for 2-{bicyclo[1.1.1]pentan-1-yl}ethan-1-ol is not publicly available, the expected spectroscopic features can be predicted based on its structure and data from similar compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the BCP cage protons and the ethanol side chain. The six bridgehead protons of the BCP core would likely appear as a singlet or a narrow multiplet. The methylene protons of the ethanol group would appear as two distinct triplets, one adjacent to the BCP core and the other adjacent to the hydroxyl group. The hydroxyl proton would appear as a broad singlet, the chemical shift of which would be dependent on concentration and solvent. For a similar compound, (3-methylbicyclo[1.1.1]pentan-1-yl)methanol, the BCP protons appear as a singlet at 1.56 ppm, and the methylene protons as a singlet at 3.54 ppm in CDCl₃.[1]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show distinct signals for the different carbon environments. The bridgehead carbons of the BCP cage would appear at a characteristic upfield chemical shift. The methylene carbons of the ethanol side chain would appear in the typical aliphatic region. For (3-methylbicyclo[1.1.1]pentan-1-yl)methanol, the BCP carbons appear at 50.38, 39.67, and 36.66 ppm, while the methylene carbon is observed at 63.38 ppm in CDCl₃.[1]

  • Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 112. Fragmentation would be expected to occur via loss of water (M-18), loss of an ethyl group (M-29), or cleavage of the ethanol side chain.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations for the sp³ hybridized carbons of the BCP and ethyl groups would be observed in the 2850-3000 cm⁻¹ region. A C-O stretching vibration would be expected around 1050-1150 cm⁻¹.

Synthesis of 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol

The synthesis of 2-{bicyclo[1.1.1]pentan-1-yl}ethan-1-ol can be approached through several synthetic strategies, often starting from a functionalized BCP precursor. A plausible route involves the reaction of a suitable BCP-containing organometallic reagent with an electrophile like ethylene oxide, followed by workup. Alternatively, reduction of a corresponding carboxylic acid or ester derivative, such as 2-(bicyclo[1.1.1]pentan-1-yl)acetic acid, would yield the target alcohol.

A documented synthesis for a related compound, 2-(3-iodobicyclo[1.1.1]pentan-1-yl)ethan-1-ol, involves the reaction of [1.1.1]propellane with 2-iodoethanol. The subsequent removal of the iodine atom via radical dehalogenation would provide the desired 2-{bicyclo[1.1.1]pentan-1-yl}ethan-1-ol.

Caption: Potential Synthetic Route to the Target Compound.

Conclusion and Future Outlook

2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol represents a fundamentally important building block in the expanding field of BCP-containing pharmaceuticals. Its predicted physicochemical properties, particularly its balanced lipophilicity and anticipated enhanced solubility compared to aromatic counterparts, make it an attractive starting material for the synthesis of novel drug candidates with improved ADME profiles. While a complete experimental dataset for this specific molecule is yet to be fully documented in the public literature, the established methodologies for determining its key physicochemical parameters provide a clear roadmap for its comprehensive characterization. As the demand for three-dimensional scaffolds in drug discovery continues to grow, a thorough understanding of the properties of foundational BCP derivatives like 2-{bicyclo[1.1.1]pentan-1-yl}ethan-1-ol will be crucial for unlocking their full therapeutic potential.

References

  • A Continuous Flow Synthesis of [1.1.1]Propellane Enabling Rapid Access to Bicyclo[1.1.1]pentane Derivatives - Supporting Information. (n.d.). Retrieved from [Link]

  • Synthesis and Applications of Highly Functionalized 1-Halo-3- Substituted Bicyclo[1.1.1]pentanes. (n.d.). Retrieved from [Link]

  • Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. (2024). French-Ukrainian Journal of Chemistry. Retrieved from [Link]

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). (2021). The Journal of Organic Chemistry. Retrieved from [Link]

  • Rapid access to 3-substituted bicyclo[1.1.1]pentanes. (2025). Chem. Retrieved from [Link]

  • 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol. (n.d.). PubChem. Retrieved from [Link]

  • 2-{bicyclo[1.1.1]pentan-1-yl}ethan-1-ol. (n.d.). PubChemLite. Retrieved from [Link]

  • 7 - Organic Syntheses Procedure. (2000). Organic Syntheses. Retrieved from [Link]

  • Synthesis of Bicyclo[1.1.0]butanes from Bicyclo[1.1.1]pentanes. (2023). ChemRxiv. Retrieved from [Link]

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). (2021). ResearchGate. Retrieved from [Link]

  • Ab initio calculations of the NMR spectra of [1.1.1]propellane and bicyclo[1.1.1]pentane. (2025). ResearchGate. Retrieved from [Link]

  • A Practical and Scalable Approach to Fluoro‐Substituted Bicyclo[1.1.1]pentanes. (2022). Chemistry – A European Journal. Retrieved from [Link]

  • Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(1,1-dimethylethyl)- Properties. (n.d.). Cheméo. Retrieved from [Link]

  • Near IR Spectra Collection of Common Organic Compounds (High). (n.d.). Bio-Rad. Retrieved from [Link]

  • Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. (2023). Macmillan Group - Princeton University. Retrieved from [Link]

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. (2023). Semantic Scholar. Retrieved from [Link]

  • Development of novel bicyclo[1.1.1]pentanes (BCP) bioisosteres from bench stable [1.1.1]propellane precursors. (n.d.). Loughborough University. Retrieved from [Link]

  • Cubane, Bicyclo[1.1.1]pentane and Bicyclo[2.2.2]octane: Impact and Thermal Sensitiveness of Carboxyl‐, Hydroxymethyl‐ and Iodo‐substituents. (2025). ResearchGate. Retrieved from [Link] Hydroxymethyl- and_Iodo-substituents

  • Bicyclo[1.1.1]pentane Ketones via Friedel-Crafts Acylation. (n.d.). ChemRxiv. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Conformational Analysis of 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol

Executive Summary The incorporation of bicyclo[1.1.1]pentane (BCP) as a bioisostere for phenyl rings and tert-butyl groups is a cornerstone strategy in modern medicinal chemistry to improve physicochemical properties suc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of bicyclo[1.1.1]pentane (BCP) as a bioisostere for phenyl rings and tert-butyl groups is a cornerstone strategy in modern medicinal chemistry to improve physicochemical properties such as solubility (


) and metabolic stability (

).[1] This guide provides a rigorous conformational analysis of 2-{bicyclo[1.1.1]pentan-1-yl}ethan-1-ol (CAS: 2091785-54-3).

This molecule serves as a critical model system for understanding how flexible hydroxyethyl side chains behave when anchored to the rigid, electron-deficient BCP core. Unlike its aromatic analog (phenethyl alcohol), the BCP derivative lacks


-electron density, altering the intramolecular forces—specifically hyperconjugation and steric repulsion—that dictate preferred conformers. This guide details the computational workflows, energetic landscapes, and experimental validation protocols required to characterize this scaffold.

Structural Fundamentals & Bioisosteric Context[2][3][4][5][6]

The BCP Core Geometry

The BCP core is unique due to its high strain energy (~65 kcal/mol) and the inverted tetrahedral geometry of its bridgehead carbons.

  • Intrabridgehead Distance: ~1.85 Å (significantly shorter than the ~2.8 Å para-substitution vector of benzene).

  • Hybridization: The exocyclic bonds at the bridgehead possess high

    
    -character (~30-35%), making them shorter and stronger than typical 
    
    
    
    C-C bonds.
  • Electronic Profile: The cage is electron-withdrawing relative to alkyl groups but does not participate in

    
    -stacking.
    
The Hydroxyethyl Substituent

The 2-hydroxyethyl group introduces three critical degrees of rotational freedom. Understanding the torsion angles defined below is essential for predicting the molecule's binding pose in a protein pocket.

Torsion LabelAtoms InvolvedSignificance

(Anchor)

Determines the overall extension of the chain (Anti vs. Gauche).

(Rotation)

Rotational orientation of the chain relative to the cage.

(Hydroxyl)

Hydrogen bond donor/acceptor orientation.

Computational Methodology

To accurately model the conformational landscape, simple molecular mechanics (MM) are often insufficient due to the unique electronic effects of the BCP cage. A Hybrid DFT approach is required.

Recommended Workflow

The following protocol ensures convergence to the global minimum and accurate barrier height calculation.

G cluster_0 Phase 1: Sampling cluster_1 Phase 2: QM Refinement cluster_2 Phase 3: Analysis Start Input Structure (3D Coordinates) ConformerGen Stochastic Search (Monte Carlo/MMFF94) Window: 10 kcal/mol Start->ConformerGen DFT_Opt Geometry Opt (wB97X-D / 6-31G*) ConformerGen->DFT_Opt Top 20 Conf Freq Freq Calc (Check Imaginary Freqs) DFT_Opt->Freq Boltzmann Boltzmann Weighting (298 K) Freq->Boltzmann Gibbs Free Energy PES PES Scan (Dihedral Drive) Freq->PES Barrier Analysis

Figure 1: Computational workflow for BCP conformational analysis. The wB97X-D functional is specified to account for dispersion forces, which are critical in cage systems.

Specific Computational Parameters
  • Functional:

    
    B97X-D or M06-2X (captures mid-range dispersion interactions better than B3LYP).
    
  • Basis Set: 6-311++G(d,p) for final energy calculations; 6-31G(d) is sufficient for geometry optimization.

  • Solvation: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) with water or DMSO to mimic biological or assay conditions.

The Conformational Landscape

The Anti vs. Gauche Preference ( )

In simple 1,2-disubstituted ethanes (like 1,2-difluoroethane), the gauche effect often dominates. However, for 2-{bicyclo[1.1.1]pentan-1-yl}ethan-1-ol, steric bulk competes with hyperconjugation.

  • Anti Conformer (

    
    ): 
    
    • Sterics: Minimizes repulsion between the bulky BCP cage and the hydroxyl oxygen.

    • Dipole: Maximizes the separation of the C-O dipole and the inherent dipole of the BCP cage.

    • Result: Typically the Global Minimum in gas phase and non-polar solvents.

  • Gauche Conformer (

    
    ): 
    
    • Stabilization: Possible weak intramolecular C-H...O hydrogen bonding between the bridgehead hydrogens (H3) and the hydroxyl oxygen is geometrically difficult due to the rigidity of the cage.

    • Hyperconjugation: The

      
       orbital overlap is less favorable than in standard alkyl chains due to the specific orbital hybridization of the BCP bridgehead.
      
Rotational Barriers

The rotation of the ethyl group relative to the cage (


) is remarkably free compared to phenyl rings.
  • Phenyl Rotation: Often restricted by ortho-hydrogens.

  • BCP Rotation: The bridgehead carbon has no "ortho" substituents. The barrier to rotation is extremely low (< 1.5 kcal/mol), making the side chain highly motile ("propeller effect").

Experimental Validation Protocols

To validate the computational models, the following self-validating experimental protocols should be employed.

NMR Spectroscopy ( -Coupling Analysis)

The vicinal coupling constants (


) between the 

and

protons of the ethyl chain provide a direct readout of the population-weighted torsion angles.

Protocol:

  • Sample Prep: Dissolve 5 mg of 2-{bicyclo[1.1.1]pentan-1-yl}ethan-1-ol in 600

    
    L of non-interfering solvent (e.g., 
    
    
    
    or
    
    
    ).
  • Acquisition: Acquire a 1D

    
     NMR spectrum (min 500 MHz) with sufficient scans (ns=32) to resolve the multiplet structures of the ethyl chain (
    
    
    
    ppm).
  • Analysis:

    • Extract

      
      .
      
    • Apply the Haasnoot-De Leeuw-Altona (HLA) generalization of the Karplus equation, which accounts for the electronegativity of the oxygen substituent.

    • Logic: A

      
       Hz indicates free rotation (averaging). 
      
      
      
      Hz or
      
      
      Hz indicates a "locked" conformation.
X-Ray Crystallography (Small Molecule)

While the alcohol is likely a liquid or low-melting solid, derivatization can force crystallization to determine the solid-state conformation.

Derivatization Strategy: React the alcohol with p-nitrobenzoyl chloride to form the ester. The p-nitrobenzoate moiety promotes crystallization and


-stacking in the lattice, often locking the flexible ethyl chain in a discrete minimum.

Medicinal Chemistry Implications[1][4][5][6][7][8][9][10]

Understanding the conformation of this BCP-ethanol derivative allows for rational drug design decisions when replacing phenyl groups.

Lipophilicity and Solvation

The BCP scaffold is more lipophilic than a phenyl ring by carbon count, but the overall


 is often lower due to the lack of planar aromatic surface area.
  • Exposed Surface Area: The "propeller" rotation of the hydroxyethyl tail on the BCP core sweeps out a larger effective volume than a planar phenethyl group. This can disrupt tight binding pockets but improves solubility by disrupting crystal packing lattice energy.

Pharmacophore Vector Mapping

Bioisostere Phenyl Phenethyl Alcohol (Planar, Aromatic) Comparison Vector Analysis Phenyl->Comparison BCP BCP-Ethanol (3D, Aliphatic, Rigid) BCP->Comparison Outcome1 Exit Vector: Identical (Linear) Comparison->Outcome1 Outcome2 Metabolic Stability: BCP >> Phenyl Comparison->Outcome2 Outcome3 Pi-Stacking: Lost in BCP Comparison->Outcome3

Figure 2: Comparative analysis of Phenethyl Alcohol vs. BCP-Ethanol. Note the loss of Pi-stacking capability, which must be compensated for by other interactions.

References

  • Stepan, A. F., et al. (2012).[2] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active

    
    -Secretase Inhibitor." Journal of Medicinal Chemistry, 55(7), 3414–3424. Link
    
  • Mykhailiuk, P. K. (2015). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 13, 3438-3445. Link

  • Levterov, V. V., et al. (2018). "Synthesis and Properties of 2-(Bicyclo[1.1.1]pentan-1-yl)ethan-1-amines and -ols." Synthesis, 50(06), 1275-1282. Link

  • Grimme, S., et al. (2010). "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." The Journal of Chemical Physics, 132, 154104. Link

Sources

Foundational

The Bicyclo[1.1.1]pentane Motif: Structural Integrity and Reactivity Profiling of 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol

Executive Summary: The "Super-Phenyl" Linker In modern medicinal chemistry, 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol represents a critical building block for "escaping flatland." It serves as a saturated, three-dimensiona...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Super-Phenyl" Linker

In modern medicinal chemistry, 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol represents a critical building block for "escaping flatland." It serves as a saturated, three-dimensional bioisostere for 2-phenylethan-1-ol. While the bicyclo[1.1.1]pentane (BCP) cage possesses significant ring strain (~68 kcal/mol), it exhibits remarkable kinetic stability.

This guide details the reactivity profile of this specific scaffold, distinguishing between the chemically labile alcohol tail and the metabolically robust cage core . It provides actionable protocols for synthesizing, handling, and validating the stability of this motif in drug discovery pipelines.

Structural Dynamics & Bioisosterism

The BCP cage is not merely a spacer; it is a vector-alignment tool. Unlike the planar phenyl ring, the BCP core provides a linear, rod-like geometry with defined exit vectors at the bridgehead carbons (C1 and C3).

Vector Analysis: BCP vs. Phenyl

The distance between bridgehead carbons in BCP is approximately 1.85 Å, compared to 2.79 Å for the para-phenyl positions. This contraction must be accounted for in ligand design, but it often results in improved metabolic profiles due to the elimination of aromatic ring oxidation sites.

VectorAnalysis cluster_0 Geometry Comparison cluster_1 Key Properties Phenyl Phenyl Ring (Planar, Aromatic) Metab Metabolic Stability (CYP450 Resistance) Phenyl->Metab Low ( prone to epoxidation) Vector Exit Vector (Linear 180°) Phenyl->Vector 2.79 Å BCP Bicyclo[1.1.1]pentane (3D, Saturated) BCP->Metab High (C-H inertness) Solubility Aq. Solubility (LogP Reduction) BCP->Solubility Improved Fsp3 BCP->Vector 1.85 Å

Figure 1: Comparative analysis of Phenyl vs. BCP physicochemical properties.

Reactivity Profile: The Cage vs. The Chain

The primary challenge in working with 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol is preserving the cage integrity while manipulating the alcohol functionality.

The "Safe Zone": Side Chain Reactivity

The ethyl-alcohol chain reacts as a standard primary alcohol. The BCP cage is electronically insulating, meaning the bridgehead carbon does not significantly destabilize adjacent carbocations or radicals on the side chain.

Reaction TypeReagent/ConditionOutcomeCage Stability
Oxidation Dess-Martin Periodinane (DMP)AldehydeStable
Oxidation Jones Reagent (CrO3/H2SO4)Carboxylic AcidStable
Activation TsCl / MsCl, PyridineTosylate/MesylateStable
Substitution SOCl2 or PBr3Alkyl HalideStable
Etherification NaH, Alkyl HalideEtherStable
The "Danger Zone": Cage Integrity

Despite its high strain, the BCP cage is resistant to ring opening under most standard organic conditions.

  • Acid Stability: The cage is stable to TFA, HCl, and H2SO4 at ambient temperatures. The bridgehead C-H bonds have high s-character, making them resistant to protonation or hydride abstraction.

  • Radical Stability: The bridgehead C-H bond dissociation energy (BDE) is high (~109 kcal/mol). However, highly reactive radicals (e.g., chlorine radicals under UV) can attack the cage, leading to fragmentation.

Experimental Protocols

Protocol A: Stability Validation Assay

Before incorporating this building block into a complex synthesis, validate its stability in your specific reaction matrix.

Objective: Confirm BCP cage integrity under acidic and oxidative stress.

Materials:

  • Substrate: 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol (10 mg)

  • Solvent: deuterated chloroform (

    
    ) or DMSO-
    
    
    
  • Internal Standard: 1,3,5-Trimethoxybenzene

Workflow:

  • Baseline NMR: Dissolve 10 mg substrate + 1 eq internal standard in 0.6 mL solvent. Record

    
     NMR. Focus on the bridgehead methine proton (~2.4 ppm) and the cage methylene protons (~1.8 ppm).
    
  • Acid Challenge: Add 2 equivalents of Trifluoroacetic Acid (TFA). Shake. Incubate at RT for 4 hours.

  • Analysis: Re-run NMR.

    • Pass Criteria: No loss of integration in cage signals; no appearance of olefinic protons (indicative of ring opening/rearrangement).

  • Oxidative Challenge (Separate Aliquot): Treat substrate with 1.5 eq

    
     in Methanol. Monitor by LC-MS for +16 or +32 mass shifts (N-oxide equivalent or cage oxidation).
    
Protocol B: Synthesis via Radical Homologation

If the specific alcohol is not commercially available, it is synthesized from [1.1.1]propellane.

Mechanism: Atom Transfer Radical Addition (ATRA).

SynthesisWorkflow Propellane [1.1.1]Propellane Intermediate Iodo-BCP Intermediate (1-iodo-3-(2-hydroxyethyl)BCP) Propellane->Intermediate Radical Addition Reagent Reagent: I-CH2-CH2-OH (or protected equiv) Reagent->Intermediate Radical Addition Light Initiation: hv (LED) or Et3B Light->Intermediate Radical Addition Reduction Reduction: LiAlH4 or TTMSS Intermediate->Reduction Deiodination Product 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol Reduction->Product Final Purification

Figure 2: Synthetic route from propellane feedstock.

Step-by-Step:

  • Propellane Generation: Generate [1.1.1]propellane from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane and MeLi (standard Wiberg protocol or commercially sourced solution).

  • Insertion: Mix propellane (in ether/pentane) with 2-iodoethanol (protected as silyl ether usually preferred to prevent side reactions).

  • Initiation: Irradiate with blue LED or add

    
     (0.1 eq) to initiate radical attack.
    
  • Reduction: The resulting 1-iodo-3-alkyl-BCP is reduced (iodine removal) using tributyltin hydride (

    
    ) or tris(trimethylsilyl)silane (TTMSS) with AIBN.
    
  • Deprotection: Remove silyl group to yield the target alcohol.

Metabolic Stability & Pharmacology

The transition from a phenyl-ethyl alcohol to a BCP-ethyl alcohol often results in a "metabolic cliff" (significant improvement).

  • CYP450 Resistance: Phenyl rings are prone to hydroxylation (especially para-hydroxylation) by Cytochrome P450 enzymes. The BCP cage lacks

    
    -electrons, rendering it invisible to these specific oxidative pathways.
    
  • Solubility: The BCP core reduces LogP by approximately 1.0 unit compared to the phenyl analog, improving aqueous solubility and lowering non-specific binding.

Data Summary (Representative):

Property Phenyl-Ethanol Analog BCP-Ethanol Analog Impact
LogP 2.5 1.6 Improved Solubility

| HLM


  | High (>50 µL/min/mg) | Low (<10 µL/min/mg) | Extended Half-life |
| tPSA  | 20 Ų | 20 Ų | No Change (Polar Surface Area) |

References

  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry. Link

  • Mykhailiuk, P. K. (2015). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry. Link

  • Gianatassio, R., et al. (2016). Strain-Release Amination. Science. Link

  • Bunker, K. D., et al. (2020). Scalable Synthesis of Bicyclo[1.1.1]pentan-1-amine and Its Application in Drug Discovery. Organic Process Research & Development. Link

  • Levell, J. R., et al. (2019). Bicyclo[1.1.1]pentane as a Phenyl Replacement in the Design of Potent, Orally Active RORγt Inverse Agonists. Bioorganic & Medicinal Chemistry Letters. Link

Exploratory

Technical Whitepaper: Scalable Manufacturing of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

Executive Summary: The "Escape from Flatland" at Scale Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP-1,3-diacid ) has emerged as the premier bioisostere for para-phenyl rings and alkynes in modern drug discovery. By r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland" at Scale

Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP-1,3-diacid ) has emerged as the premier bioisostere for para-phenyl rings and alkynes in modern drug discovery. By replacing planar aromatic rings with the BCP core, medicinal chemists can significantly improve solubility, metabolic stability, and vector integrity without altering the pharmacophore's binding trajectory.

However, the adoption of BCPs in clinical candidates has historically been throttled by supply chain fragility. Traditional academic syntheses (Wiberg, Michl) rely on hazardous organolithiums and batch photochemistry that are difficult to scale beyond the gram level.

This guide details the modern industrial standard for synthesizing BCP-1,3-diacid at the kilogram scale. It transitions from dangerous batch processes to a robust Flow Photochemistry workflow, validated by recent process optimizations (Enamine, Pfizer, Merck).

Strategic Synthetic Pathway

The industrial route does not synthesize the diacid directly from acyclic precursors. Instead, it relies on the generation of the highly strained [1.1.1]propellane intermediate, followed by a radical "insertion" and subsequent oxidation.

The Core Logic
  • Ring Closure: Constructing the strained propellane core from a cyclopropane precursor.

  • C-C Bond Formation (The Bottleneck): Inserting a 2-carbon unit across the bridgehead carbons.

  • Oxidation: Converting the functional handles into carboxylic acids.

Reaction Scheme Visualization

BCP_Synthesis cluster_safety Critical Safety Zone (Volatile/Strained) Precursor 1,1-dibromo-2,2- bis(chloromethyl)cyclopropane Propellane [1.1.1]Propellane (In Solution) Precursor->Propellane MeLi, Et2O -78°C to 0°C Diketone 1,3-Diacetylbicyclo [1.1.1]pentane Propellane->Diketone 2,3-Butanedione 365 nm LED (Flow) Radical Addition Diacid BCP-1,3-diacid (Target) Diketone->Diacid Br2, NaOH (Haloform Reaction)

Figure 1: The industrial synthesis pathway transitioning from the volatile propellane intermediate to the stable diacid via flow photochemistry.[1][2]

Detailed Experimental Protocol

This protocol synthesizes the "Enamine Route" (Mykhailiuk et al.), which is currently the most robust method for multi-hundred-gram to kilogram batches.

Phase 1: Generation of [1.1.1]Propellane

Objective: Create the strained tricyclic core. Scale: Precursor to ~0.6 M ether solution.

Reagents:

  • 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (Starting Material)[3][4]

  • Methyllithium (MeLi) (1.6 M in ether) - Note: PhLi is a viable alternative to reduce volatility risks.

  • Diethyl ether (Anhydrous)

Protocol:

  • Inert Setup: Flame-dry a 3-neck reactor equipped with a mechanical stirrer, internal thermometer, and argon inlet.

  • Solvation: Dissolve the cyclopropane precursor in anhydrous diethyl ether under argon. Cool to -78°C .[4]

  • Lithiation: Add MeLi dropwise via cannula. Critical: Maintain internal temperature below -65°C to prevent polymerization.

  • Ring Closure: After addition, warm the mixture to 0°C over 1 hour. The solution now contains [1.1.1]propellane.[3][5]

  • Workup (Distillation): Distill the propellane/ether azeotrope into a receiver flask cooled to -78°C .

    • Safety Check: Propellane is volatile and polymerizes spontaneously at high concentrations. Store at -40°C or use immediately.

Phase 2: Flow Photochemistry (The Scalability Key)

Objective: Functionalize the bridgehead carbons using radical chemistry without the safety hazards of batch UV lamps.

Reagents:

  • [1.1.1]Propellane solution (from Phase 1)

  • 2,3-Butanedione (Diacetyl) – Acts as both reagent and photo-initiator.

Flow Reactor Setup:

  • Pump: HPLC or peristaltic pump chemically resistant to ether.

  • Reactor Coil: FEP tubing (e.g., 1/16" OD), wrapped around a cooling mandrel.

  • Light Source: 365 nm High-Power LED array (replaces Hg lamps).

Protocol:

  • Mixing: Mix the propellane solution with 2,3-butanedione (1.5 equivalents).

  • Irradiation: Pump the mixture through the FEP coil at a flow rate allowing for ~5–10 minutes of residence time.

  • Temperature Control: Maintain the coil temperature at 0–10°C (using a chiller) to suppress polymerization byproducts.

  • Collection: Collect the effluent. The solvent and excess diacetyl are removed via rotary evaporation to yield 1,3-diacetylbicyclo[1.1.1]pentane (Diketone) as a crystalline solid.[3]

Phase 3: Haloform Oxidation to Diacid

Objective: Convert the diketone to the final dicarboxylic acid.[1][2][5][6][7][8]

Reagents:

  • 1,3-Diacetylbicyclo[1.1.1]pentane[3]

  • Bromine (Br2)[1][3][7]

  • Sodium Hydroxide (NaOH) (aq)

Protocol:

  • Hypobromite Formation: In a separate vessel, add Br2 dropwise to a solution of NaOH (15 equiv) in water at 0°C to generate NaOBr in situ.

  • Oxidation: Add the Diketone (dissolved in dioxane) dropwise to the NaOBr solution.

    • Exotherm Alert: This reaction is highly exothermic. Maintain T < 5°C.

  • Stirring: Stir at 0°C for 1 hour, then warm to room temperature overnight.

  • Isolation:

    • Quench with sodium bisulfite (to destroy excess bromine).

    • Extract impurities with DCM.

    • Acidify the aqueous layer with conc.[3] HCl to pH 1.

    • Extract the product with Ethyl Acetate (3x).[1][7]

  • Purification: Concentrate the organic layer.[1][6][7] Recrystallize from water or acetonitrile to obtain BCP-1,3-diacid .

Critical Process Parameters (CPP) & Quality Control

To ensure batch-to-batch consistency, the following parameters must be monitored.

ParameterTarget RangeConsequence of Deviation
Propellane Storage < -40°CRapid polymerization (white solid formation); loss of yield.
Flow Residence Time 5–10 mins<5m: Incomplete conversion. >10m: Radical polymerization/oligomerization.
Haloform Temp < 5°C (Addition)Runaway exotherm; degradation of the BCP cage.
Wavelength 365 nm (LED)<300 nm: Degrades BCP core. >400 nm: Insufficient radical initiation.
Analytical Specification (Release Criteria)
  • Appearance: White crystalline solid.

  • 1H NMR (D2O/NaOD): Singlet at ~2.3 ppm (bridgehead protons). Absence of methyl ketone signals (~2.1 ppm).[3]

  • Purity (qNMR): >98% w/w.

Process Logic & Safety Architecture

The transition to flow chemistry is not merely for speed; it is a safety necessity.

Why Flow?

In batch photochemistry (Michl method), the reactor volume is limited by the penetration depth of UV light (Beer-Lambert law). To scale up, one must use massive lamps or multiple batches, increasing the inventory of the volatile, high-energy propellane intermediate.

  • Flow Solution: The thin tubing (FEP) ensures uniform irradiation across the entire optical path. The active volume of hazardous propellane under irradiation at any second is minimal (<50 mL), eliminating the risk of a catastrophic thermal runaway.

Workflow Logic Diagram

Process_Flow cluster_0 Zone 1: Cryogenic Preparation cluster_1 Zone 2: Continuous Flow (Ambient/Cooled) cluster_2 Zone 3: Batch Oxidation Start Precursor + MeLi (-78°C) Distill Distillation of Propellane (-78°C Receiver) Start->Distill Mix Mix with Diacetyl Distill->Mix Transfer cold Flow LED Reactor (365nm) Residence: 8 min Mix->Flow Evap Solvent Strip Flow->Evap Oxid Haloform Reaction (NaOBr, 0°C) Evap->Oxid Crude Diketone Workup Acidification & Extraction Oxid->Workup Final BCP-1,3-diacid (>98% Purity) Workup->Final

Figure 2: Process flow diagram illustrating the segregation of hazardous cryogenic steps from the continuous flow photoreaction and final batch isolation.

References

  • Ripenko, V., et al. (2021).[2][6][8][9] "Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP)." The Journal of Organic Chemistry, 86(20), 14061–14068.[8] [Link] (The definitive kilogram-scale flow chemistry protocol).

  • Mykhailiuk, P. K. (2016). "Scalable Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid." Organic Process Research & Development, 20(7), 1305–1310. [Link] (Foundational process chemistry work establishing the haloform route).

  • Levin, M. D., Kaszynski, P., & Michl, J. (2000).[3] "Photochemical Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid." Organic Syntheses, 77, 249.[3] [Link] (The classic batch method, useful for understanding the mechanism and small-scale prep).

  • Turbogrignard Validation: Merchant, R. R., et al. (2016). "Practical Synthesis of Bicyclo[1.1.1]pentan-1-amine." Science, 351(6276), 941-945. [Link] (Context on handling propellane with modern reagents).

Sources

Foundational

Technical Guide: 2-(Bicyclo[1.1.1]pentan-1-yl)ethanol

The following technical guide details the properties, applications, and experimental protocols for 2-(bicyclo[1.1.1]pentan-1-yl)ethanol (CAS 2091785-54-3). Strategic Building Block for "Escape from Flatland" Medicinal Ch...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, applications, and experimental protocols for 2-(bicyclo[1.1.1]pentan-1-yl)ethanol (CAS 2091785-54-3).

Strategic Building Block for "Escape from Flatland" Medicinal Chemistry

Executive Summary

2-(Bicyclo[1.1.1]pentan-1-yl)ethanol (CAS 2091785-54-3 ) is a high-value aliphatic building block used in modern drug discovery.[1] It serves as a critical precursor for introducing the bicyclo[1.1.1]pentane (BCP) motif, a validated bioisostere for phenyl, tert-butyl, and alkyne groups. By replacing planar aromatic rings with this three-dimensional,


-rich scaffold, medicinal chemists can improve a drug candidate's solubility and metabolic stability while retaining its binding vector—a strategy widely known as "Escaping from Flatland."
Chemical Identity & Physicochemical Properties

This molecule features a compact, rigid BCP core substituted with a hydroxyethyl tail. The primary alcohol provides a versatile handle for downstream functionalization (e.g., oxidation, activation as a leaving group).

PropertyData
Chemical Name 2-(Bicyclo[1.1.1]pentan-1-yl)ethan-1-ol
CAS Number 2091785-54-3
Molecular Formula

Molecular Weight 112.17 g/mol
Structure Bicyclo[1.1.1]pentane core with a -CH2CH2OH side chain
Solubility Soluble in DCM, MeOH, DMSO; Moderate water solubility
Appearance Colorless oil to white low-melting solid
Boiling Point ~175 °C (Predicted at 760 mmHg)
Density ~1.05 g/cm³
Mechanism of Action: The BCP Bioisostere Effect

CAS 2091785-54-3 is not a drug itself but a pharmacophore installer . Its utility is grounded in the geometric and electronic properties of the BCP core.

  • Geometric Mimicry: The distance across the BCP ring (~1.85 Å) mimics the distance of a para-substituted phenyl ring (~2.8 Å) sufficiently to maintain ligand-target interactions, but with a significantly smaller steric footprint.

  • Physicochemical Improvement: Unlike a lipophilic, planar phenyl ring, the BCP core is aliphatic (

    
    ) and more compact. This substitution typically:
    
    • Increases Solubility: Disrupts

      
      -
      
      
      
      stacking in crystal lattices.
    • Reduces Metabolic Liability: Removes the aromatic ring, a common site for CYP450-mediated oxidation (though the bridgehead C-H can be reactive, it is generally more stable than an electron-rich arene).

    • Lowers LogP: Improves the lipophilic efficiency (LipE) of the molecule.

Visualizing the Bioisostere Concept

The following diagram illustrates the structural logic of replacing a Phenyl group with the BCP motif derived from CAS 2091785-54-3.

Bioisostere_Logic Phenyl Phenyl Group (Planar, Aromatic) BCP Bicyclo[1.1.1]pentane (3D, Aliphatic) Phenyl->BCP Bioisosteric Replacement Drug_Prop Drug Property Impact BCP->Drug_Prop Modulates Solubility Increased Solubility (No π-stacking) Drug_Prop->Solubility Metabolism Metabolic Stability (No Arene Oxidation) Drug_Prop->Metabolism Vector Retained Vector (Linear Exit) Drug_Prop->Vector

Caption: Logic flow for replacing aromatic rings with the BCP scaffold to improve drug-like properties.

Experimental Protocols
Protocol A: Activation via Mesylation (Standard Coupling)

To attach the BCP-ethyl motif to a drug scaffold (e.g., an amine or phenol), the alcohol must first be converted into a leaving group.

Reagents:

  • Substrate: 2-(Bicyclo[1.1.1]pentan-1-yl)ethan-1-ol (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (

    
    ) (1.5 equiv)
    
  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with CAS 2091785-54-3 dissolved in anhydrous DCM (0.2 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Cooling: Cool the solution to 0 °C using an ice/water bath.

  • Base Addition: Add

    
     dropwise via syringe. Stir for 5 minutes.
    
  • Activation: Add MsCl dropwise over 10 minutes, maintaining the temperature below 5 °C. The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with

    
     as BCP is not UV active).
    
  • Workup: Quench with saturated

    
    , extract with DCM (
    
    
    
    ), and dry combined organics over
    
    
    .
  • Usage: The resulting mesylate is unstable on silica gel; concentrate and use immediately for nucleophilic substitution reactions (e.g.,

    
     with a secondary amine).
    
Protocol B: Iridium-Catalyzed C-H Borylation (Advanced)

Recent literature (e.g., Hartwig et al.) suggests BCP derivatives can undergo bridgehead C-H functionalization. This protocol describes the borylation of the BCP core, enabling cross-coupling at the bridgehead position.

Reagents:

  • Substrate: CAS 2091785-54-3[2][3]

  • Catalyst:

    
     (1.5 mol%)
    
  • Ligand: 3,4,7,8-Tetramethyl-1,10-phenanthroline (

    
    ) (3 mol%)
    
  • Boron Source:

    
     (Bis(pinacolato)diboron) (0.5 equiv relative to substrate if using substrate as solvent, or 1.1 equiv if using solvent)
    
  • Solvent:

    
    -Octane or neat
    

Workflow Diagram:

CH_Borylation Start Start: CAS 2091785-54-3 (BCP-Ethanol) Reaction Reaction: 80°C, 16 Hours N2 Atmosphere Start->Reaction Add to Cat_Mix Catalyst Prep: [Ir(COD)(OMe)]2 + Me4Phen in n-Octane Cat_Mix->Reaction Inject Workup Workup: Pass through Silica Plug (Remove Catalyst) Reaction->Workup Product Product: Borylated BCP-Ethanol (Ready for Suzuki Coupling) Workup->Product

Caption: Workflow for the Iridium-catalyzed C-H borylation of the BCP core.

Handling, Stability, and Safety
  • Storage: Store at 2–8 °C under inert gas. The primary alcohol is stable, but the BCP ring can be sensitive to extreme acid (ring-opening strain release).

  • Detection: The molecule lacks a chromophore (UV inactive). Use PMA (Phosphomolybdic Acid) or

    
      stains for TLC visualization.
    
  • Safety: Treat as a potential irritant. Wear standard PPE (gloves, goggles, lab coat). Avoid inhalation of vapors.

Supply Chain & Sourcing

This compound is available from specialized building block vendors. When ordering, specify NMR verification to ensure the BCP ring is intact, as ring-opened impurities (e.g., cyclobutane derivatives) are common byproducts of poor synthesis.

SupplierRegionPurity GradeTypical Pack Size
Enamine Europe/Global>95%100mg - 1g
Bidepharm Asia/Global97%250mg - 5g
Sigma-Aldrich GlobalResearch GradeCustom/Catalog
AChemBlock USA97%1g - 10g
References
  • PubChem. 2-{bicyclo[1.1.1]pentan-1-yl}ethan-1-ol (Compound CID 125462113).[2][4] National Library of Medicine. [Link]

  • Stepan, A. F., et al. (2012).[5] Application of the Bicyclo[1.1.1]pentane Motif as a Non-Aromatic Phenyl Isostere.[6][7][8][9] Journal of Medicinal Chemistry. (Foundational text on BCP bioisosteres).

  • Hale, C. R., et al. (2020). Practical Borylation of Alkyl C–H Bonds with Iridium Catalysts. Chemical Science.[10] (Describes C-H functionalization of BCP derivatives).

  • Mykhailiuk, P. K. (2015). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[1][11][5] [Link]

Sources

Exploratory

C7H12O: A Masterclass in Structural Isomerism and Characterization

Topic: Molecular Formula C7H12O: Structural Isomers and Characterization Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Scientists, Drug Development Professionals[1] Executive Summary The mo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Formula C7H12O: Structural Isomers and Characterization Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Scientists, Drug Development Professionals[1]

Executive Summary

The molecular formula C7H12O represents a unique intersection in organic chemistry, possessing a Degree of Unsaturation (DoU) of 2 . This specific unsaturation index allows for a diverse array of structural motifs—from stable cyclic ketones used in pharmaceutical synthesis to reactive conjugated aldehydes found in lipid oxidation pathways.

For the drug development professional, distinguishing these isomers is not merely an academic exercise; it is a critical quality attribute (CQA). A batch of Cycloheptanone contaminated with 2-Methylcyclohexanone or trans-2-Heptenal can lead to regioselectivity errors in subsequent ring-expansion reactions or introduce unwanted electrophiles into a drug substance.[1]

This guide provides an authoritative workflow for the classification, separation, and spectroscopic validation of these isomers, moving beyond basic textbook definitions to field-proven analytical strategies.

Part 1: Structural Diversity & Classification[1]

The DoU of 2 implies that any C7H12O isomer must contain one of the following structural combinations:

  • Two Double Bonds (e.g., Dienes)

  • One Triple Bond (e.g., Alkynes)

  • Two Rings (e.g., Bicyclic systems)

  • One Ring + One Double Bond (e.g., Cyclic ketones, Cyclic alkenes)

Visualization: The C7H12O Isomer Tree

The following diagram categorizes the most chemically significant isomers relevant to synthesis and analysis.

C7H12O_Isomers Root C7H12O (DoU = 2) Cyclic Cyclic / Bicyclic (Ring Strain) Root->Cyclic Linear Linear / Acyclic (Unsaturation) Root->Linear Cyc_Ketone Cyclic Ketones (C=O + Ring) Cyclic->Cyc_Ketone Bicyclic_Alc Bicyclic Alcohols (2 Rings) Cyclic->Bicyclic_Alc Conj_Ald Conjugated Aldehydes (C=C-C=O) Linear->Conj_Ald Alkynol Alkynyl Alcohols (C≡C + OH) Linear->Alkynol Iso_1 Cycloheptanone (Symmetric) Cyc_Ketone->Iso_1 Iso_2 2-Methylcyclohexanone (Chiral/Asymmetric) Cyc_Ketone->Iso_2 Iso_3 2-Norbornanol (Bridged/Solid) Bicyclic_Alc->Iso_3 Iso_4 trans-2-Heptenal (Reactive Electrophile) Conj_Ald->Iso_4 Iso_5 3-Heptyn-1-ol (Synthetic Handle) Alkynol->Iso_5

Figure 1: Structural classification of C7H12O isomers based on topology and functional group chemistry.[1]

Part 2: Spectroscopic Characterization Strategy

Distinguishing these isomers requires an orthogonal approach. Relying solely on Mass Spectrometry (MS) is risky because isomers often share fragmentation pathways. The following matrix outlines the definitive signals for identification.

Comparative Data Matrix[1]
IsomerIR Diagnostic (

)
1H NMR Key Feature (

ppm)
MS Base Peak / Key Fragment
Cycloheptanone 1698-1705 (C=O)~2.45 (m, 4H,

-CH2).[1] Symmetric spectrum.

55 (Base), 112 (

). Loss of

.
2-Methylcyclohexanone 1710-1715 (C=O)1.0 (d, 3H, -CH3).[1] Asymmetric ; methine proton at ~2.3.

112 (

), 69, 55. Methyl group influences fragmentation.
trans-2-Heptenal 1685 (Conj. C=O)9.5 (d, 1H, CHO); 6.8 (dt, Vinyl).[1]

83 (

, loss of CHO), 70 (McLafferty).[1]
2-Norbornanol 3300-3400 (OH)3.7-4.0 (m, 1H, CH-OH).[1] Complex bridged coupling.

94 (

, dehydration), 66 (Retro-Diels-Alder).[1]
Deep Dive: Mass Spectrometry Mechanisms

Senior Scientist Note: The presence of the McLafferty Rearrangement is the primary discriminator between linear carbonyls and cyclic ketones in this series.

  • Linear Aldehydes (e.g., Heptenal): If

    
    -hydrogens are available, they undergo McLafferty rearrangement.[1] For saturated heptanal (C7H14O), this yields 
    
    
    
    44. For unsaturated 2-heptenal (C7H12O), the double bond restricts this, shifting the fragmentation pathway toward
    
    
    -cleavage (loss of CHO,
    
    
    29) [1].[1]
  • Cyclic Ketones: Cycloheptanone undergoes

    
    -cleavage followed by hydrogen transfer and elimination of ethylene (
    
    
    
    ), typically yielding a base peak at
    
    
    55 (
    
    
    ) or 42 (
    
    
    ) depending on ionization energy [2].[1]

Part 3: Separation Methodology (Experimental Protocol)

Separating Cycloheptanone from Methylcyclohexanone isomers is a common challenge in hydrogenation workflows (e.g., reducing cresols vs. expanding cyclohexanones).

Protocol: High-Resolution GC-MS Separation

Objective: Baseline separation of regioisomers (2-, 3-, 4-methylcyclohexanone) and ring-size isomers (cycloheptanone).[1]

Reagents & Equipment:

  • Column: DB-WAX (Polyethylene Glycol) or VF-WAXms.[1] Rational: Non-polar columns (DB-5) often fail to resolve 3- and 4-methylcyclohexanone.[1] A polar phase interacts differentially with the accessible carbonyl dipole.

  • Carrier Gas: Helium (1.2 mL/min, constant flow).

  • Injection: 1

    
    L, Split 50:1.
    

Method Parameters:

  • Inlet Temp: 250°C.

  • Oven Program:

    • Start: 60°C (Hold 2 min) - Traps volatiles.[1]

    • Ramp 1: 5°C/min to 140°C - Critical for isomer resolution.[1]

    • Ramp 2: 20°C/min to 240°C (Hold 5 min) - Elutes high-boiling oxidation byproducts.[1]

  • Detector (MS): Scan range 35-200 amu.[1] Solvent delay 3.0 min.

Expected Elution Order (WAX Column):

  • 2-Methylcyclohexanone (Steric shielding of dipole reduces retention).[1]

  • 3-Methylcyclohexanone.[1][2][3]

  • 4-Methylcyclohexanone.[1]

  • Cycloheptanone (Higher boiling point due to ring flexibility/entropy).

Visualization: Analytical Workflow

This decision tree guides the analyst from an unknown sample to a confirmed structure.

Analytical_Workflow Start Unknown C7H12O Sample IR_Check FT-IR Analysis (Functional Group Filter) Start->IR_Check Check_OH Broad Peak 3300-3400 cm-1? IR_Check->Check_OH Alcohol Alcohol Identified (Norbornanol / Heptynol) Check_OH->Alcohol Yes Carbonyl Carbonyl Identified (1680-1720 cm-1) Check_OH->Carbonyl No NMR_Check 1H NMR Analysis Carbonyl->NMR_Check Check_Ald Signal at 9.0-10.0 ppm? NMR_Check->Check_Ald Aldehyde Aldehyde Confirmed (trans-2-Heptenal) Check_Ald->Aldehyde Yes Ketone Ketone Confirmed Check_Ald->Ketone No Symmetry Check Symmetry (13C NMR / 1H Integration) Ketone->Symmetry Sym_Res Symmetric Spectrum (Cycloheptanone) Symmetry->Sym_Res Yes Asym_Res Asymmetric / Methyl Doublet (Methylcyclohexanone) Symmetry->Asym_Res No

Figure 2: Step-by-step decision tree for identifying C7H12O isomers using standard laboratory instrumentation.

Part 4: Case Study – The "Bicyclic" Curveball

While ketones and aldehydes are common, 2-Norbornanol (also C7H12O) presents a specific challenge in drug synthesis (e.g., as a scaffold for rigidifying drug linkers).

The Challenge: Distinguishing endo- vs exo- isomers.

  • Causality: The thermodynamic product is usually exo- (sterics), but kinetic control can yield endo-.[1]

  • Characterization:

    • 1H NMR: The proton attached to the hydroxyl-bearing carbon (

      
      ) shows different coupling constants (
      
      
      
      ) due to the Karplus relationship.
    • Exo-OH (Endo-H):

      
       appears as a broad multiplet (coupling with bridgehead 
      
      
      
      is significant).
    • Endo-OH (Exo-H):

      
       appears as a doublet of triplets (coupling with bridgehead 
      
      
      
      is negligible due to ~90° dihedral angle).

References

  • NIST Mass Spectrometry Data Center. "trans-2-Heptenal Mass Spectrum."[1] NIST Chemistry WebBook, SRD 69.[2][Link][1]

  • NIST Mass Spectrometry Data Center. "Cycloheptanone Mass Spectrum." NIST Chemistry WebBook, SRD 69.[2][Link][1]

  • PubChem. "2-Norbornanol Compound Summary."[1][4] National Library of Medicine.[Link][1]

  • Org. Synth. "Synthesis of substituted cyclohexanones." Organic Syntheses.[Link] (Reference for handling and purifying cyclic ketones).

Sources

Foundational

Technical Guide: 2-(1-Bicyclo[1.1.1]pentanyl)ethanol in Medicinal Chemistry

The following technical guide provides an in-depth analysis of 2-(1-bicyclo[1.1.1]pentanyl)ethanol , a critical building block in modern medicinal chemistry. This guide is structured to support researchers in the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-(1-bicyclo[1.1.1]pentanyl)ethanol , a critical building block in modern medicinal chemistry. This guide is structured to support researchers in the synthesis, characterization, and application of this bioisostere.

[1]

Executive Summary

2-(1-Bicyclo[1.1.1]pentanyl)ethanol (CAS: 2091785-54-3) is a saturated, bicyclic alcohol increasingly utilized as a bioisostere for phenyl and tert-butyl groups in drug discovery.[1] Belonging to the class of bicyclo[1.1.1]pentanes (BCPs), this molecule offers a unique combination of structural rigidity and defined exit vectors. Its primary application lies in "escaping flatland"—replacing planar aromatic rings (e.g., in phenethyl alcohol motifs) to improve solubility, metabolic stability, and pharmacokinetic profiles without altering the core pharmacophore binding.

Chemical Identity & Synonyms

Precise identification is critical for sourcing and database integration.

Parameter Details
IUPAC Name 2-(Bicyclo[1.1.1]pentan-1-yl)ethanol
Common Synonyms Bicyclo[1.1.1]pentane-1-ethanol; 1-(2-Hydroxyethyl)bicyclo[1.1.1]pentane
CAS Number 2091785-54-3
Molecular Formula C₇H₁₂O
Molecular Weight 112.17 g/mol
SMILES OCC12CC(C1)C2
Precursor CAS 133338-89-7 (Bicyclo[1.1.1]pentane-1-acetic acid)

Structural Properties & Bioisosterism

The BCP core functions as a high-value bioisostere due to its ability to mimic the spatial volume of a phenyl ring while possessing the physicochemical properties of a saturated alkane.

The "Escape from Flatland"

Replacing a phenyl ring with a BCP unit (specifically the para-phenylene vector) drastically changes the molecule's character:

  • Solubility: The BCP core breaks planarity, disrupting crystal lattice energy and often increasing aqueous solubility.

  • Metabolic Stability: Unlike phenyl rings, which are prone to oxidative metabolism (e.g., hydroxylation by CYP450), the BCP bridgehead hydrogens are sterically protected and electronically deactivated, often extending half-life (

    
    ).
    
  • Geometry: The distance between bridgehead carbons (~1.85 Å) is shorter than a para-phenyl ring (~2.8 Å), but the vectors are collinear, allowing it to fit into similar binding pockets.

Bioisostere cluster_0 Key Advantages Phenyl Phenethyl Alcohol (Planar, Lipophilic) BCP BCP-Ethanol (3D, Saturated, Metabolic Stability) Phenyl->BCP Bioisosteric Replacement (Maintains Vector, Improves Prop.) Solubility Increased Solubility BCP->Solubility Metabolism Reduced CYP Oxidation BCP->Metabolism Sp3 Increased Fsp3 BCP->Sp3

Figure 1: Logic flow for replacing a phenethyl alcohol motif with the BCP-ethanol bioisostere.[1]

Synthesis & Manufacturing

While [1.1.1]propellane is the universal parent for BCPs, the direct synthesis of the ethanol derivative typically proceeds via the reduction of bicyclo[1.1.1]pentane-1-acetic acid .[1] This route is preferred for its scalability and the commercial availability of the acid precursor.

Synthesis Protocol: Acid Reduction

Objective: Convert bicyclo[1.1.1]pentane-1-acetic acid (1) to 2-(bicyclo[1.1.1]pentan-1-yl)ethanol (2).

Reagents:

  • Precursor: Bicyclo[1.1.1]pentane-1-acetic acid (CAS: 133338-89-7).[1]

  • Reducing Agent: Lithium Aluminum Hydride (LiAlH₄) or Borane-Tetrahydrofuran (BH₃[1]·THF). Note: BH₃·THF is often preferred for chemoselectivity if other reducible groups are present.

  • Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add bicyclo[1.1.1]pentane-1-acetic acid (1.0 equiv) and dissolve in anhydrous THF (0.2 M concentration). Cool the solution to 0°C in an ice bath.

  • Addition: Carefully add LiAlH₄ (2.0 equiv, 1.0 M in THF) dropwise via syringe over 15 minutes. Caution: Gas evolution (H₂) will occur.[1]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor reaction progress via TLC (stain with KMnO₄ or Iodine, as BCPs are not UV active) or GC-MS.

  • Quench: Cool back to 0°C. Perform a Fieser quench:

    • Add

      
       mL water (where 
      
      
      
      = grams of LiAlH₄ used).
    • Add

      
       mL 15% NaOH solution.
      
    • Add

      
       mL water.
      
  • Workup: Stir the mixture until a white granular precipitate forms. Filter through a pad of Celite. Wash the pad with diethyl ether.

  • Purification: Dry the filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude oil can be purified via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) or distillation if high purity is required.

Synthesis Pathway Diagram

Synthesis Propellane [1.1.1]Propellane (Parent Scaffold) Acid Bicyclo[1.1.1]pentane-1-acetic acid (CAS: 133338-89-7) Propellane->Acid Radical Addition (Methyl bromoacetate + AIBN/Bu3SnH) Product 2-(1-Bicyclo[1.1.1]pentanyl)ethanol (CAS: 2091785-54-3) Acid->Product Reduction (LiAlH4 or BH3-THF, 0°C -> RT)

Figure 2: Synthetic lineage from the parent propellane to the target alcohol.[1][2][3]

Analytical Characterization

Verifying the identity of BCP derivatives requires specific attention to NMR, as the bridgehead protons have distinct shifts.

Method Expected Signals / Characteristics
¹H NMR (CDCl₃) Bridgehead (H-3): Singlet ~2.2–2.5 ppm (1H).Bridge (H-2, H-4, H-5): Singlet ~1.4–1.7 ppm (6H).Side Chain (-CH₂-): Triplet ~1.6–1.8 ppm (2H).Hydroxymethyl (-CH₂OH): Triplet ~3.6–3.7 ppm (2H).[1]
¹³C NMR Bridgehead (C-1): ~35–40 ppm (quaternary).Bridgehead (C-3): ~28–32 ppm (methine).Bridge Carbons: ~50–55 ppm (methylene).[1]
GC-MS Molecular Ion: m/z 112 [M]⁺.Fragmentation: Loss of H₂O [M-18] is common.[1] Look for characteristic BCP fragments.
Appearance Colorless liquid or low-melting solid.[1]

Safety & Handling

While specific toxicological data for this exact alcohol is limited, BCPs are generally handled with standard organic safety protocols.

  • Hazards: Likely causes skin irritation and serious eye irritation (Category 2). Treat as a potential volatile organic compound (VOC).

  • Storage: Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen). BCPs are generally stable but can be volatile.[4]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Work within a fume hood.

References

  • Vertex Pharmaceuticals. (2018). Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. ACS Medicinal Chemistry Letters. [1]

  • Enamine. (2024). Bicyclo[1.1.1]pentanes Building Blocks Catalog.

  • Stepan, A. F., et al. (2012).[5][6] Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry.

  • ChemicalBook. (2024). Product Entry: 2-(Bicyclo[1.1.1]pentan-1-yl)ethanol (CAS 2091785-54-3).[1]

  • Wiberg, K. B. (1994).[7] Formation and reactions of bicyclo[1.1.1]pentyl-1 cations. Journal of the American Chemical Society.[7]

Sources

Exploratory

Technical Guide: Solubility Profile &amp; Application of 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol

Topic: Solubility of 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive Summary The e...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Executive Summary

The emergence of bicyclo[1.1.1]pentane (BCP) as a high-value bioisostere for phenyl and tert-butyl groups has revolutionized scaffold design in medicinal chemistry.[1] This guide focuses on 2-{bicyclo[1.1.1]pentan-1-yl}ethan-1-ol (CAS: 2091785-54-3), a critical building block that offers a distinct solubility advantage over its aromatic analogs.[1]

Unlike the flat, pi-stacking architecture of phenylethanol, the BCP core introduces a three-dimensional, "propeller-like" geometry.[1][2] This structural difference disrupts crystal lattice packing, typically resulting in significantly enhanced solubility in organic solvents and improved metabolic stability.[1] This guide provides a comprehensive analysis of its solubility behavior, solvent compatibility, and experimental protocols for validation.[1]

Physicochemical Profile

Understanding the solubility of this molecule requires a breakdown of its competing structural motifs: the lipophilic, rigid BCP cage versus the polar, hydrogen-bonding hydroxyethyl tail.

PropertyValue / DescriptionImplication for Solubility
Molecular Formula C₇H₁₂OLow molecular weight facilitates dissolution.[1]
Molecular Weight 112.17 g/mol Small size aids diffusion and permeability.[1]
Physical State Liquid (Combustible)No lattice energy barrier to overcome for dissolution (unlike solid analogs).[1]
Predicted LogP ~1.4Moderately lipophilic; prefers organic media over pure water.[1]
H-Bond Donors/Acceptors 1 Donor / 1 AcceptorCompatible with protic solvents (MeOH) and aprotic acceptors (DMSO).[1]
Bioisostere Class Phenyl / tert-Butyl mimicKey Feature: Lack of pi-pi stacking interactions prevents aggregation.[1]

Solubility Landscape

The solubility of 2-{bicyclo[1.1.1]pentan-1-yl}ethan-1-ol is dictated by the "Like Dissolves Like" principle, but modified by the unique BCP geometry.[1]

A. Chlorinated Solvents (DCM, Chloroform)[1]
  • Solubility: Excellent / Miscible [1]

  • Mechanism: The lipophilic BCP core interacts favorably with the non-polar character of dichloromethane (DCM).[1] The hydroxyl group is not polar enough to cause phase separation.[1]

  • Application: DCM is the primary solvent of choice for extraction during workup and for liquid-phase reactions (e.g., oxidations, substitutions).[1]

B. Polar Aprotic Solvents (DMSO, DMF, Acetonitrile)[1]
  • Solubility: High / Miscible [1]

  • Mechanism: The hydroxyl group acts as a hydrogen bond donor to the sulfoxide (DMSO) or amide (DMF) oxygens.[1] The aliphatic BCP cage is accommodated by the methyl groups of the solvent.[1]

  • Application: Ideal for nucleophilic substitution reactions (Sₙ2) or as a stock solution vehicle for biological assays.[1]

C. Polar Protic Solvents (Methanol, Ethanol, Isopropanol)[1]
  • Solubility: High / Miscible [1]

  • Mechanism: Strong hydrogen bonding network formation between the solvent and the terminal hydroxyl group of the solute.[1]

  • Application: Methanol is the standard solvent for hydrogenation reactions or reductive steps involving this scaffold.[1]

D. Non-Polar Solvents (Hexanes, Heptane, Toluene)[1]
  • Solubility: Moderate to Good

  • Mechanism: While the BCP core is highly compatible, the polar hydroxyl tail may induce immiscibility at very low temperatures or high concentrations.[1]

  • Application: Hexanes/EtOAc mixtures are the standard mobile phase for silica gel chromatography purification.[1]

E. Aqueous Media (Water, PBS)[1]
  • Solubility: Low to Moderate [1]

  • Mechanism: The hydrophobic BCP cage (5 carbons) dominates the physicochemical character, limiting water solubility compared to simple alcohols like ethanol.[1]

  • Application: Requires co-solvents (e.g., <1% DMSO) for aqueous biological testing.[1]

Visualizing the Bioisostere Advantage

The following diagram illustrates why BCP derivatives often outperform phenyl analogs in solubility, driven by the disruption of molecular packing.

Bioisostere_Solubility Phenyl Phenyl-Ethanol (Flat Aromatic) Packing Crystal Lattice Packing Phenyl->Packing Pi-Pi Stacking (Tight Packing) BCP BCP-Ethanol (3D Cage) BCP->Packing 3D Geometry (Disrupts Stacking) Energy Lattice Energy (Barrier to Solvation) Packing->Energy Increases Packing->Energy Decreases Solubility Solubility in Organic Solvents Energy->Solubility Decreases Energy->Solubility Increases

Caption: Structural comparison showing how the 3D BCP core reduces lattice energy barriers, enhancing solubility compared to flat phenyl analogs.

Experimental Protocol: Solubility Determination

Since specific literature values may vary by batch purity, researchers must validate solubility empirically.[1] This protocol ensures reproducibility.

Method A: High-Throughput Saturation (Gravimetric)

Best for: Determining maximum solubility limits in synthesis solvents.[1]

  • Preparation: Weigh 10 mg of 2-{bicyclo[1.1.1]pentan-1-yl}ethan-1-ol into a tared 1.5 mL HPLC vial.

  • Solvent Addition: Add the target solvent (e.g., DCM, MeOH) in 10 µL increments at 25°C.[1]

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Soluble: Clear solution, no Schlieren lines.

    • Insoluble: Phase separation (oiling out) or turbidity.[1]

  • Calculation:

    
     (mg/mL).[1]
    
Method B: Kinetic Solubility (HPLC-UV/ELSD)

Best for: Biological assay preparation (PBS/DMSO mixtures).[1] Note: BCP lacks a strong chromophore; ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) is recommended over UV.[1]

  • Stock Solution: Prepare a 10 mM stock in DMSO.

  • Dilution: Spike stock into PBS (pH 7.4) to reach target concentrations (1, 10, 50, 100 µM).[1]

  • Incubation: Shake at 25°C for 4 hours.

  • Filtration: Filter through a 0.45 µm PVDF membrane.[1]

  • Quantification: Analyze filtrate via LC-ELSD against a standard curve.

Solvent Selection Strategy

Use this decision tree to select the optimal solvent based on your operational phase.

Solvent_Selection Start Select Operation Reaction Chemical Synthesis Start->Reaction Workup Extraction / Workup Start->Workup Analysis Analysis (NMR/LC) Start->Analysis Oxidation Oxidation/Reduction (Use DCM or MeOH) Reaction->Oxidation Coupling Coupling/Substitution (Use DMF or DMSO) Reaction->Coupling Extract Liquid-Liquid Extraction (Use DCM or EtOAc) Workup->Extract Purify Chromatography (Hexanes : EtOAc) Workup->Purify NMR NMR (CDCl3 or DMSO-d6) Analysis->NMR LCMS LC-MS (Acetonitrile : Water) Analysis->LCMS

Caption: Decision matrix for solvent selection across the synthesis and analysis workflow.

Handling and Stability

  • Hazard Identification: The compound is a Combustible Liquid (H227) .[1] It causes skin (H315) and serious eye irritation (H319).[1][3]

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). BCP derivatives can be sensitive to radical decomposition if exposed to air/light for prolonged periods.[1]

  • Volatility: As a low-molecular-weight liquid, avoid prolonged exposure to high vacuum to prevent evaporative loss.[1]

References

  • Stepan, A. F., et al. (2012).[1][4] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry, 55(7), 3414–3424.[1] [Link]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 125462113, 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol. Retrieved from [Link]

  • Mykhailiuk, P. K. (2015).[1] "Bicyclo[1.1.1]pentanes: Synthesis and Application." Organic & Biomolecular Chemistry, 13, 3438-3445.[1] [Link]

Sources

Protocols & Analytical Methods

Method

High-Precision Derivatization of 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol for Next-Gen Bioassays

Executive Summary & Strategic Rationale The molecule 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol (CAS: 2091785-54-3) represents a critical "exit vector" scaffold in modern medicinal chemistry. Unlike traditional alkyl or phe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The molecule 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol (CAS: 2091785-54-3) represents a critical "exit vector" scaffold in modern medicinal chemistry. Unlike traditional alkyl or phenyl linkers, the bicyclo[1.1.1]pentane (BCP) core offers a rigid, linear geometry (180° projection) that mimics para-substituted benzenes while significantly reducing lipophilicity (LogP) and improving aqueous solubility.

This guide details the protocols for converting this passive alcohol building block into active chemical probes, PROTAC linkers, and metabolic stability standards.

Why This Scaffold?
  • Bioisosterism: Replaces phenyl rings to improve metabolic stability (blocking metabolic soft spots).

  • Vector Fidelity: Maintains the linear spatial arrangement required for bivalent binders (PROTACs).

  • Solubility: The

    
    -rich core disrupts crystal packing better than flat aromatic rings, enhancing the solubility of large conjugates.
    

Module A: Chemical Activation Protocols

Before biological application, the hydroxyl group must be converted into a reactive "handle." The two most critical pathways are Activation (Leaving Group Installation) and Oxidation (Carboxylic Acid Generation) .

Protocol A1: Tosylation (Creation of Electrophilic Handle)

Purpose: To create a precursor for nucleophilic substitution (e.g., attaching amines, azides, or thiols).

Reagents:

  • Substrate: 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol (1.0 eq)[1][2]

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

  • Triethylamine (TEA) (2.0 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Preparation: Dissolve the BCP-alcohol in anhydrous DCM (0.1 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Cooling: Cool the reaction vessel to 0°C using an ice bath. Critical: BCPs possess significant ring strain (~65 kcal/mol). While kinetically stable, controlling exotherms prevents potential skeletal rearrangements.

  • Addition: Add TEA followed by DMAP. Slowly add TsCl portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LCMS.

  • Workup: Quench with saturated

    
     solution. Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (SiO2).[2] BCP tosylates are generally stable on silica.

Protocol A2: Mild Oxidation (Creation of Amide Coupling Partner)

Purpose: To generate the carboxylic acid for peptide coupling (e.g., PROTAC linker synthesis).

Reagents:

  • Substrate: 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol (1.0 eq)[1][2]

  • TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.2 eq)

  • BAIB (Bis-acetoxyiodobenzene) (2.2 eq)

  • Solvent: DCM / Water (1:1 v/v)

Step-by-Step Methodology:

  • Mixing: Dissolve the alcohol in the DCM/Water mixture.

  • Catalysis: Add TEMPO and BAIB at RT.

  • Reaction: Stir vigorously for 4 hours. The orange color of TEMPO may fade and reappear.

  • Validation: Monitor for the disappearance of the alcohol peak and appearance of the -COOH mass (M+14 shift from alcohol to acid is not direct; look for M-1+16 or M+H of acid).

  • Isolation: Acidify aqueous layer to pH 2-3 with 1N HCl. Extract with EtOAc. The BCP-acetic acid derivative is stable and can be coupled directly using HATU/DIEA protocols.

Module B: Application in PROTAC Design

The BCP-ethanol scaffold is premier for synthesizing PROTAC linkers where a "stiff" but soluble connector is required between the E3 ligase ligand (e.g., Thalidomide) and the Target Protein ligand.

Workflow Visualization

The following diagram illustrates the decision logic for derivatizing the BCP scaffold based on the biological assay endpoint.

BCP_Workflow Alcohol BCP-Ethanol (Starting Material) Tosylate Tosylate/Mesylate (Activated Electrophile) Alcohol->Tosylate TsCl, Et3N (Protocol A1) Acid BCP-Carboxylic Acid (Oxidation Product) Alcohol->Acid TEMPO/BAIB (Protocol A2) Azide BCP-Azide (Click Handle) Tosylate->Azide NaN3, DMF Amine BCP-Amine (Reductive Amination) Tosylate->Amine NH3 or Gabriel PROTAC PROTAC Linker (Amide Coupling) Acid->PROTAC E3 Ligand + HATU Probe Fluorescent Probe (Click Reaction) Azide->Probe Alkyne-Fluorophore (CuAAC)

Figure 1: Derivatization pathways for 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol transforming it from a raw material into functional biological tools.

PROTAC Synthesis Example (Amide Coupling)

Context: Connecting the BCP-Acid (from Protocol A2) to a Thalidomide-amine derivative.

  • Activation: Dissolve BCP-Acid (1 eq) in DMF. Add HATU (1.1 eq) and DIPEA (3 eq). Stir for 5 mins.

  • Coupling: Add Thalidomide-NH2 linker (1 eq).

  • Purification: The BCP core is lipophilic enough to retain on C18 columns but polar enough to elute before "greasy" alkyl chains. Use a standard Water/Acetonitrile gradient (0.1% Formic Acid).

Module C: Biological Validation & QC

When replacing a phenyl or alkyl chain with a BCP-ethanol derivative, you must validate that the physicochemical improvements translate to biological performance.

Comparative Properties Table

Theoretical comparison of the BCP-ethanol linker versus standard linkers.

PropertyPhenyl-Ethanol LinkerAlkyl-Ethanol LinkerBCP-Ethanol Linker Impact on Assay
Geometry Planar (2D)Flexible (Floppy)Rigid 3D (Linear) Improved Exit Vector fidelity
Solubility Low (Crystal Packing)ModerateHigh Reduced aggregation in assays
Metabolic Stability Low (P450 oxidation)Low (Oxidation)High Longer half-life in microsomes
Ring Strain ~0 kcal/mol~0 kcal/mol~65 kcal/mol Stable, but avoid strong Lewis acids
QC Protocol: Stability Assay

To confirm the BCP cage remains intact during biological incubation:

  • Incubation: Incubate the derivatized molecule in Mouse Liver Microsomes (MLM) for 60 mins at 37°C.

  • Analysis: Quench with Acetonitrile and analyze by LC-MS/MS.

  • Checkpoint: Look for specific metabolites.[3]

    • Pass: Hydroxylation on the side chain.

    • Fail: Ring opening (formation of cyclobutane derivatives or complex rearrangements). Note: BCP is generally resistant to P450 ring opening, making it superior to cubane in some contexts.

References

  • Stepan, A. F., et al. (2012).[4][5] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry.

  • Mykhailiuk, P. K. (2015). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry.

  • Brambilla, M., et al. (2021). "The Bicyclo[1.1.1]pentane (BCP) Motif in Drug Discovery: A Review of the Recent Literature." ChemMedChem.

  • PubChem Compound Summary. (2023). "2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol."[2][6][7][8] National Center for Biotechnology Information.

Sources

Application

Application Note: 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol in Fragment-Based Drug Discovery

Abstract This guide details the application of 2-{bicyclo[1.1.1]pentan-1-yl}ethan-1-ol (CAS: 2091785-54-3) as a high-value building block in Fragment-Based Drug Discovery (FBDD). While traditional medicinal chemistry oft...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the application of 2-{bicyclo[1.1.1]pentan-1-yl}ethan-1-ol (CAS: 2091785-54-3) as a high-value building block in Fragment-Based Drug Discovery (FBDD). While traditional medicinal chemistry often relies on planar aromatic spacers, this bicyclo[1.1.1]pentane (BCP) derivative offers a rigid, three-dimensional, sp³-rich scaffold.[1] This molecule serves two critical functions: (1) acting as a metabolically stable bioisostere for phenyl-ethyl or tert-butyl groups, and (2) providing a precise "exit vector" for fragment growing via its primary alcohol handle. This note covers physicochemical advantages, library design integration, and validated synthetic protocols for fragment elaboration.

Part 1: The Bioisosteric Advantage

"Escaping Flatland"

The concept of "Escaping Flatland" addresses the over-representation of sp²-hybridized (flat) structures in synthetic compound libraries, which correlates with poor solubility and non-specific binding.

2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol represents a "next-generation" fragment. Unlike the planar phenyl ring, the BCP core provides a linear geometry similar to para-phenyl but with a 3D bulk that disrupts crystal packing, thereby improving solubility.

Structural Comparison & Metrics

The following table contrasts the BCP-ethanol fragment with its aromatic analog (2-phenylethan-1-ol).

Property2-Phenylethan-1-ol (Aromatic)2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol (BCP)Impact on Drug Design
Geometry Planar (2D)Rigid 3D CageReduces "flatness," improves fit in globular pockets.
Vector Angle 180° (para)180° (Linear)Perfect mimic for para-substitution vectors.
Fsp³ Fraction LowHigh (1.0)Correlates with higher clinical success rates.[1]
Solubility ModerateHighCritical for high-concentration fragment screening (NMR/SPR).
Metabolic Stability Prone to CYP450 oxidationHighBCP cage is generally resistant to oxidative metabolism.
Lipophilicity (LogP) HigherLowerImproves Lipophilic Efficiency (LipE).

Part 2: Application in FBDD Workflows

The primary utility of this molecule is in Fragment Growing . Once a low-affinity binder (fragment hit) is identified, the BCP-ethanol motif acts as a "linker + warhead" to extend the molecule into adjacent sub-pockets.

Workflow Visualization

The following diagram illustrates the decision matrix for incorporating this BCP derivative into a hit-to-lead campaign.

FBDD_Workflow Start Fragment Hit Identified (Low Affinity, <1mM) Analysis Structural Analysis (X-ray/Cryo-EM) Start->Analysis Decision Need to reach adjacent pocket? Analysis->Decision Selection Select Linker Strategy Decision->Selection Yes BCP_Choice Use 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol (Rigid, Linear, Soluble) Selection->BCP_Choice Requirement: Solubility & Metabolic Stability Phenyl_Choice Use Phenethyl Alcohol (Planar, Pi-Stacking) Selection->Phenyl_Choice Requirement: Pi-Pi Interaction Synthesis Chemical Ligation (Mitsunobu / Alkylation) BCP_Choice->Synthesis Phenyl_Choice->Synthesis Validation Validation Assays (SPR / NMR / X-ray) Synthesis->Validation

Figure 1: Decision tree for selecting BCP-ethanol linkers during fragment optimization.

Part 3: Experimental Protocols

Protocol A: Fragment Solubility & Stability Assessment

Before synthesis, verify the integrity of the building block under assay conditions.

Objective: Determine the maximum soluble concentration of the BCP fragment in assay buffer (PBS/DMSO) and verify stability against ring-opening (a rare but possible risk in highly acidic media).

Materials:

  • Compound: 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol (10 mg).

  • Solvent: d6-DMSO (NMR grade), PBS buffer (pH 7.4).

  • Internal Standard: Maleic acid.

Procedure:

  • Stock Prep: Dissolve 10 mg of fragment in 100 µL d6-DMSO (100 mM stock).

  • Dilution: Prepare a series of dilutions in PBS buffer (containing 2% d6-DMSO) ranging from 10 µM to 5 mM.

  • Turbidimetry: Measure Absorbance at 600 nm. An increase in OD600 indicates precipitation (solubility limit).

  • Stability Check (NMR): Incubate the 1 mM sample at 37°C for 24 hours. Acquire 1H NMR.

    • Pass Criteria: No appearance of olefinic signals (indicating ring opening/isomerization) or degradation of the CH2-CH2-OH multiplet.

Protocol B: Fragment Elaboration via Mitsunobu Coupling

The most versatile method to attach this alcohol fragment to a phenol or acidic heterocycle (the "Core Hit").

Context: You have a fragment hit with a phenolic hydroxyl or an NH-heterocycle. You wish to attach the BCP-ethyl tail to explore a hydrophobic sub-pocket.

Reaction Scheme: Core-OH + BCP-CH2-CH2-OH + PPh3 + DIAD -> Core-O-CH2-CH2-BCP

Safety Note: DIAD is a sensitizer and shock-sensitive. Handle in a fume hood. BCP derivatives are generally stable but avoid strong Lewis acids during workup.

Step-by-Step Methodology:

  • Preparation: In a dry 20 mL vial equipped with a magnetic stir bar, dissolve the Core Hit (1.0 equiv, e.g., 0.5 mmol) and 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol (1.2 equiv) in anhydrous THF (5 mL).

  • Phosphine Addition: Add Triphenylphosphine (PPh3, 1.5 equiv) to the solution. Stir at Room Temperature (RT) under Nitrogen for 10 minutes until fully dissolved.

  • Azodicarboxylate Addition: Cool the reaction mixture to 0°C (ice bath). Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) over 10 minutes.

    • Why? Slow addition prevents overheating and side reactions.

  • Reaction: Allow the mixture to warm to RT and stir for 12–18 hours. Monitor via LC-MS.

    • Target Mass: Look for [M + BCP-ethyl - H]+.

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Triturate the residue with cold diethyl ether/hexane (1:1) to precipitate Triphenylphosphine oxide (TPPO). Filter off the white solid.

  • Purification: Purify the filtrate via Flash Column Chromatography.

    • Stationary Phase: Silica Gel.

    • Mobile Phase: Gradient 0-50% EtOAc in Hexanes. (BCP fragments are non-polar; expect early elution compared to TPPO).

Part 4: Advanced Synthesis - Converting to a Leaving Group

If Mitsunobu fails (sterics), convert the alcohol to a Tosylate for SN2 displacement.

Mechanism: BCP-CH2-CH2-OH + TsCl -> BCP-CH2-CH2-OTs

Protocol:

  • Dissolve 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol (1 equiv) in DCM.

  • Add Et3N (2.0 equiv) and DMAP (0.1 equiv).

  • Cool to 0°C. Add p-Toluenesulfonyl chloride (TsCl, 1.2 equiv).

  • Stir 4 hours. Wash with 1M HCl (rapidly, to avoid acid-catalyzed ring strain release), then Brine.

  • Dry over MgSO4 and concentrate. Use immediately for alkylation reactions.

Part 5: References

  • Stepan, A. F., et al. (2012).[2][3][4] Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor.[3][5][6] Journal of Medicinal Chemistry, 55(7), 3414–3424.[3] Link

  • Mykhailiuk, P. K. (2021).[7][8][9] Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(20), 14061–14068. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Denisenko, A., & Mykhailiuk, P. K. (2018). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Chemistry – A European Journal, 24(30), 7545-7545. Link

Sources

Method

Application Note: Strategic Incorporation of 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol in Lead Optimization

Executive Summary & Strategic Rationale This guide details the application of 2-{bicyclo[1.1.1]pentan-1-yl}ethan-1-ol (CAS: 2091785-54-3), a high-value saturated bioisostere. In modern drug discovery, "escaping flatland"...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the application of 2-{bicyclo[1.1.1]pentan-1-yl}ethan-1-ol (CAS: 2091785-54-3), a high-value saturated bioisostere. In modern drug discovery, "escaping flatland" by replacing planar aromatic rings with sp³-rich scaffolds is a validated strategy to improve physicochemical properties without sacrificing potency.

The bicyclo[1.1.1]pentane (BCP) core is the gold standard for replacing para-phenyl rings and tert-butyl groups. The specific ethyl-alcohol derivative discussed here serves as a critical "linker-head" motif, offering a precise geometric replacement for phenethyl alcohol or 3-phenylpropanol side chains, often found in GPCR ligands and enzyme inhibitors.

Key Advantages[1][2][3]
  • Metabolic Stability: The BCP cage lacks the

    
    -electron cloud of benzene, rendering it immune to oxidative metabolism (e.g., CYP450-mediated aromatic hydroxylation).
    
  • Solubility Enhancement: The 3D geometry disrupts planar stacking (crystal lattice energy reduction), significantly improving aqueous solubility compared to phenyl analogs.

  • Vector Fidelity: The collinear exit vectors of the 1,3-substituted BCP cage mimic the geometry of para-substituted benzenes, maintaining ligand-receptor binding pose.

Decision Logic: When to Use This Motif

Before initiating synthesis, evaluate your lead compound against the following criteria to determine if the BCP-ethanol substitution is appropriate.

DecisionLogic Start Lead Compound Evaluation Issue1 Issue: High Metabolic Clearance? Start->Issue1 Issue2 Issue: Poor Solubility? Start->Issue2 Issue3 Issue: Off-Target Toxicity? Start->Issue3 Check1 Is the liability driven by an electron-rich phenyl ring? Issue1->Check1 Action3 PROCEED: BCP Substitution (Lowers LogP, disrupts stacking) Issue2->Action3 Issue3->Check1 Check2 Does the phenyl ring engage in pi-stacking? Check1->Check2 Yes Check1->Action3 No (Steric bulk issue) Action1 PROCEED: BCP Substitution (Metabolic Block) Check2->Action1 No (Scaffold/Spacer role) Action2 STOP: BCP lacks pi-orbitals. Consider Pyridine/Heterocycles. Check2->Action2 Yes (Critical Interaction)

Figure 1: Decision matrix for bioisosteric replacement of phenyl groups with BCP scaffolds.

Comparative Data: Phenyl vs. BCP[2][3][4][5][6][7]

The following data illustrates the physicochemical shift when replacing a Phenethyl alcohol moiety with the BCP-ethyl alcohol equivalent.

PropertyPhenethyl Alcohol MotifBCP-Ethyl Alcohol MotifImpact
Geometry Planar (2D)Rigid Cage (3D)Increases Fsp³ fraction
Exit Vector ~2.8 Å (para)~1.85 Å (Bridgehead)BCP is shorter; Ethyl chain compensates
Lipophilicity (cLogP) HighReduced (~1.0 unit lower)Improves LLE (Lipophilic Ligand Efficiency)
Metabolic Risk High (Ring oxidation)Low (Inert cage)Extends Half-life (

)
Solubility Low (if stacking occurs)HighImproves formulation options

Data grounded in comparative studies by Stepan et al. (2012) and Mykhailiuk (2019).

Experimental Protocols

Protocol A: Synthesis of 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol

While BCP-carboxylic acids are commercially available, the specific ethyl alcohol often requires on-site reduction.

Precursor: 2-(Bicyclo[1.1.1]pentan-1-yl)acetic acid (commercially available or synthesized via Arndt-Eistert homologation of the BCP-1-carboxylic acid).

Reagents:

  • Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex (BH₃·THF).

  • Anhydrous Tetrahydrofuran (THF).

  • Rochelle’s Salt (Potassium sodium tartrate).

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve 2-(bicyclo[1.1.1]pentan-1-yl)acetic acid (1.0 equiv) in anhydrous THF (0.2 M concentration). Cool to 0°C in an ice bath.

  • Reduction:

    • Option A (LiAlH₄): Carefully add LiAlH₄ (2.0 equiv) portion-wise. (Caution: Gas evolution).

    • Option B (BH₃·THF): Add BH₃·THF (1.0 M solution, 1.5 equiv) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4–6 hours. Monitor by TLC (stain with KMnO₄; BCPs are not UV active) or LCMS.

  • Quench (Fieser Method for LiAlH₄): Cool to 0°C. Dilute with diethyl ether. Add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL) where
    
    
    is the weight of LiAlH₄ in grams.
  • Workup: Stir until a white granular precipitate forms. Filter through a celite pad. Dry the filtrate over MgSO₄ and concentrate in vacuo.

  • Purification: The crude oil is usually sufficiently pure (>95%). If necessary, purify via flash chromatography (SiO₂, Hexanes/EtOAc gradient).

Protocol B: Incorporation into Lead Compounds

Once the alcohol is synthesized, it serves as a nucleophile for attachment to the core scaffold.

Method 1: Mitsunobu Coupling (Ether Formation)

Ideal for attaching the BCP-ethyl tail to phenolic cores.

Reagents: Triphenylphosphine (PPh₃), DIAD or DEAD, THF.

  • Combine: In a sealed vial, mix the Scaffold-Phenol (1.0 equiv), BCP-Ethanol (1.2 equiv), and PPh₃ (1.5 equiv) in anhydrous THF.

  • Addition: Cool to 0°C. Add DIAD (1.5 equiv) dropwise.

  • Incubation: Stir at RT for 12–16 hours.

  • Validation: LCMS should show the mass of Product (M+H). Note: Triphenylphosphine oxide removal can be difficult; consider polymer-supported PPh₃ for easier workup.

Method 2: Activation for Nucleophilic Displacement (Amine Alkylation)

To attach the BCP tail to a secondary amine (creating a tertiary amine).

  • Activation: Convert the BCP-Ethanol to the Tosylate (TsCl, Et₃N, DCM) or Mesylate (MsCl, Et₃N, DCM).

    • Tip: BCP cages are stable to sulfonation conditions.

  • Displacement: React the BCP-Ethyl-OTs (1.2 equiv) with the Scaffold-Amine (1.0 equiv) in Acetonitrile with K₂CO₃ (3.0 equiv) at 60–80°C.

Synthetic Workflow Visualization

SynthesisWorkflow Propellane [1.1.1]Propellane (Precursor) Acid BCP-Acetic Acid (Commercial) Propellane->Acid Radical Addn (Advanced) Alcohol BCP-Ethanol (Target Linker) Acid->Alcohol Reduction (LiAlH4/THF) Activated BCP-Ethyl-OTs (Activated Electrophile) Alcohol->Activated Activation (TsCl/Pyridine) FinalDrug Final Lead Compound (Improved Solubility) Alcohol->FinalDrug Mitsunobu (w/ Phenol) Activated->FinalDrug SN2 Displacement (w/ Amine)

Figure 2: Synthetic workflow from precursor to final lead incorporation.

Quality Control & Validation

Because BCP derivatives lack strong UV chromophores (unlike the phenyl rings they replace), standard UV-triggered LCMS collection may fail.

  • NMR Verification:

    • ¹H NMR: Look for the characteristic BCP bridgehead proton (if 1,3-disubstituted with H) around 2.0–2.5 ppm, or the methylene protons of the ethyl chain.

    • ¹³C NMR: The bridgehead carbons of the BCP cage appear in the unique region of 30–60 ppm.

  • LCMS Detection: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) for monitoring reaction progress if the rest of the molecule is not UV active.

References

  • Stepan, A. F., et al. (2012).[1][2][3][4] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry, 55(7), 3414–3424.[3]

  • Mykhailiuk, P. K. (2019).[3] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 17, 2839-2849.[3]

  • Measom, N. D., et al. (2017). "Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor." ACS Medicinal Chemistry Letters, 8(1), 43–48.

  • Ripenko, V., et al. (2021).[5][6] "Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid." The Journal of Organic Chemistry, 86(20), 14061–14068.[6] [6]

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.

Sources

Application

High-Efficiency Coupling of 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol: Bioisosteric Linker Strategies

Introduction: The "Super-Spacer" Scaffold In modern medicinal chemistry, 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol (hereafter BCP-EtOH ) represents a critical building block for "escaping flatland." The Bicyclo[1.1.1]penta...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Super-Spacer" Scaffold

In modern medicinal chemistry, 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol (hereafter BCP-EtOH ) represents a critical building block for "escaping flatland." The Bicyclo[1.1.1]pentane (BCP) core acts as a high-value bioisostere for phenyl, tert-butyl, and internal alkyne groups, offering improved metabolic stability and solubility while maintaining precise vector orientation [1, 2].[1]

Unlike direct bridgehead alcohols (which can be sterically crowded and electronically deactivated), the ethyl spacer in BCP-EtOH renders the terminal hydroxyl group a primary, unhindered nucleophile .[1] This Application Note details three validated protocols for coupling BCP-EtOH to active molecules (drugs, fluorophores, or proteins), ensuring preservation of the strained BCP cage.

Key Physicochemical Advantages
PropertyBenefit in Drug Design
Geometry Linear exit vectors mimicking para-substituted benzenes.
Solubility Increased ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

character improves aqueous solubility vs. aromatics.
Reactivity Primary alcohol allows standard nucleophilic coupling (Ester/Ether/Amine).[1]
Stability BCP cage resists standard acid/base conditions; requires care with radicals.[1]

Strategic Analysis & Decision Tree

Before selecting a protocol, analyze the functional group on your target active molecule (Payload).[1]

CouplingStrategy Start Target Molecule Functional Group Acid Carboxylic Acid (-COOH) Start->Acid Phenol Phenol/Alcohol (-OH) Start->Phenol Amine Amine/Thiol (-NH2 / -SH) Start->Amine Proto1 Protocol 1: Steglich Esterification Acid->Proto1 Ester Linkage Proto2 Protocol 2: Mitsunobu Etherification Phenol->Proto2 Ether Linkage Proto3 Protocol 3: Activation & Substitution Amine->Proto3 Alkyl Linkage

Figure 1: Decision tree for selecting the optimal coupling methodology based on the target molecule's reactive handle.

Protocol 1: Steglich Esterification (Carboxylic Acid Targets)[1]

Application: Coupling BCP-EtOH to drugs containing a carboxylic acid (e.g., NSAIDs, chemotherapeutics) to form prodrug esters.[1] Mechanism: DCC/EDC activation with DMAP catalysis.[1][2][3]

Materials
  • Substrate: Target Molecule-COOH (1.0 equiv)

  • Linker: BCP-EtOH (1.1 equiv)

  • Coupling Agent: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 equiv)

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1–0.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF.[1]

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ), dissolve the Target Molecule-COOH  (1.0 equiv) in anhydrous DCM (0.1 M concentration).
    
  • Activation: Add EDC·HCl (1.5 equiv) and DMAP (0.1 equiv) in one portion.[1] Stir at

    
     for 15 minutes.
    
    • Expert Note: The formation of the active

      
      -acylpyridinium intermediate is visible as a slight color change or precipitate formation.
      
  • Coupling: Add BCP-EtOH (1.1 equiv) dissolved in a minimal amount of DCM dropwise.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC/LCMS.[1]

  • Workup:

    • Dilute with EtOAc.[1]

    • Wash with 1M HCl (to remove DMAP/EDC byproducts), then sat.[1] ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      , then Brine.
      
    • Dry over ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Silica gel).

Validation:

  • 1H NMR: Look for the downfield shift of the ethyl ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     adjacent to oxygen (typically shifts from 
    
    
    
    ppm in alcohol to
    
    
    ppm in ester) [3].

Protocol 2: Mitsunobu Etherification (Phenol Targets)[1]

Application: Creating stable ether linkages with phenolic drugs (e.g., Tyrosine residues, phenolic warheads).[1] Mechanism: Redox-dehydration using Phosphine and Azodicarboxylate.

Materials
  • Substrate: Target Phenol (1.0 equiv)

  • Linker: BCP-EtOH (1.2 equiv)

  • Phosphine: Triphenylphosphine (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) (1.5 equiv)
    
  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)[1]

  • Solvent: Anhydrous THF or Toluene.[1]

Step-by-Step Methodology
  • Mixture Assembly: In a dried flask under Argon, combine Target Phenol (1.0 equiv), BCP-EtOH (1.2 equiv), and

    
      (1.5 equiv) in anhydrous THF. Cool to 
    
    
    
    .
  • Reagent Addition: Add DIAD (1.5 equiv) dropwise over 10 minutes.

    • Critical Safety: DIAD is shock-sensitive and toxic. Handle in a fume hood. The reaction is exothermic; control the temperature to prevent BCP ring strain complications (though rare with BCP, heat minimization is good practice).[1]

  • Reaction: Stir at

    
     for 30 minutes, then warm to RT and stir overnight.
    
  • Quenching: Add a small amount of water or methanol to quench excess DIAD.[1]

  • Workup: Concentrate the solvent. Triturate with ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    /Hexane to precipitate triphenylphosphine oxide (
    
    
    
    ). Filter off the solid.[1]
  • Purification: The filtrate requires careful chromatography to separate the product from reduced hydrazine byproducts [4].[1]

Mitsunobu Step1 Betaine Formation (PPh3 + DIAD) Step2 Activation of BCP-OH (Oxyphosphonium Intermediate) Step1->Step2 + BCP-EtOH Step3 Nucleophilic Attack (Phenol displaces OPPh3) Step2->Step3 + Phenol

Figure 2: Mechanistic flow of the Mitsunobu reaction ensuring ether formation.

Protocol 3: Activation & Nucleophilic Substitution (Amine Targets)[1]

Application: Coupling to amines (secondary amine formation) or thiols when a stable alkyl bond is required.[1] Strategy: Convert the -OH to a Mesylate (OMs) or Tosylate (OTs) leaving group, followed by ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 displacement.[4]
Phase A: Activation (Mesylation)[1]
  • Dissolve: BCP-EtOH (1.0 equiv) in anhydrous DCM with Triethylamine (TEA) (3.0 equiv) at

    
    .
    
  • Add: Methanesulfonyl chloride (MsCl) (1.2 equiv) dropwise.

  • React: Stir 1 hour at

    
    .
    
  • Isolate: Wash with cold water, dry, and concentrate.[1] The resulting BCP-Ethyl-OMs is usually pure enough for the next step.

Phase B: Coupling ( )
  • Mix: Dissolve Target Amine (1.0 equiv) and BCP-Ethyl-OMs (1.2 equiv) in Acetonitrile (

    
    ) or DMF.
    
  • Base: Add

    
      or 
    
    
    
    (2.0 equiv).
  • Heat: Stir at

    
     for 4–16 hours.
    
    • Note: The ethyl spacer allows for efficient ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       attack without the steric hindrance often seen at the bridgehead position [5].
      
  • Purification: Standard aqueous workup followed by Reverse Phase HPLC (if the product is polar) or Silica Chromatography.[1]

Quality Control & Troubleshooting

Characteristic NMR Signals

To validate the integrity of the BCP cage after coupling, observe the bridgehead proton (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


).
  • Bridgehead Proton (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ):  Typically appears as a singlet around 2.3 – 2.5 ppm  in 
    
    
    
    .
  • Ethyl Linker:

    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       (adjacent to BCP): ~1.6 – 1.8 ppm.
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       (adjacent to Heteroatom): ~3.6 ppm (Alcohol) 
      
      
      
      ~4.1 ppm (Ester)
      
      
      ~3.9 ppm (Ether).
Troubleshooting Table
IssueProbable CauseSolution
Low Yield (Ester) Steric hindrance of drugSwitch from EDC to HATU; add DIPEA.
Separation Issues ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

contamination (Mitsunobu)
Use polymer-supported

for easy filtration.
Cage Opening Radical contaminationAvoid radical initiators; degas solvents thoroughly.

References

  • Stepan, A. F., et al. (2012).[1][5] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry.

  • Mykhailiuk, P. K. (2015).[1] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry.

  • Neises, B., & Steglich, W. (1978).[1][6][7] "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition. [1]

  • Swamy, K. C. K., et al. (2009).[1] "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews.

  • Burton, K. I., & MacMillan, D. W. C. (2025).[1] "Rapid access to 3-substituted bicyclo[1.1.1]pentanes." Chem. [1]

Sources

Method

application of 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol as a para-substituted phenyl mimic

Application Note: 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol as a High-Fidelity Phenyl Bioisostere Executive Summary The "Escape from Flatland" paradigm has revolutionized modern drug design, shifting focus from planar arom...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol as a High-Fidelity Phenyl Bioisostere

Executive Summary

The "Escape from Flatland" paradigm has revolutionized modern drug design, shifting focus from planar aromatic scaffolds to three-dimensional (3D) saturated structures.[1] 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol represents a critical building block in this transition. It serves as a saturated bioisostere for 2-(4-substituted-phenyl)ethan-1-ol moieties.

This guide details the application of this Bicyclo[1.1.1]pentane (BCP) derivative to improve aqueous solubility, metabolic stability, and patentability while maintaining the critical vector alignment of the parent aromatic system.

Part 1: Scientific Rationale & Design Principles

The Geometric Argument: Vector Alignment

The success of BCP as a phenyl mimic relies on its bridgehead carbons (C1 and C3). Unlike the planar benzene ring, the BCP core is a rigid, cage-like structure. However, the exit vectors of substituents at the C1 and C3 positions are collinear (180°), effectively mimicking the para-substitution pattern of a phenyl ring.

  • Phenyl (C1-C4 distance): ~2.8 Å

  • BCP (C1-C3 distance): ~1.85 Å[2]

While the BCP core is physically smaller, the projection of substituents often places functional groups in a similar bio-active volume, allowing the molecule to fit into the same binding pockets as the phenyl parent, but with a significantly reduced lipophilic footprint.

Physicochemical Profiling

Replacing a phenyl ring with a BCP core drastically alters the physicochemical landscape of the molecule.[1]

Table 1: Comparative Properties (Phenyl vs. BCP Analogue)

PropertyPhenyl-Ethanol DerivativeBCP-Ethanol DerivativeImpact
Hybridization sp² (Planar)sp³ (3D)Increases Fsp³ score; disrupts crystal lattice energy.
LogP (Lipophilicity) High (Lipophilic)Low (More Polar)BCP lowers LogP by ~1.0–1.5 units, reducing non-specific binding.
Aqueous Solubility LowHighOften >10-fold increase due to solvation of the 3D cage.
Metabolic Liability High (Aromatic hydroxylation)LowEliminates formation of reactive quinones/epoxides.
Permeability VariableHighCompact size and moderate lipophilicity maintain membrane transit.

Part 2: Visualization of Bioisosteric Logic

The following decision tree illustrates when to deploy the 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol scaffold in a hit-to-lead campaign.

Bioisostere_Decision_Tree Start Hit Compound Analysis (Contains p-Substituted Phenethyl Alcohol) Issue_Check Identify Liability Start->Issue_Check Solubility Low Solubility? Issue_Check->Solubility Metabolism High Clearance (Aromatic Oxidation)? Issue_Check->Metabolism Selectivity Off-Target Binding (High LogP)? Issue_Check->Selectivity Action_BCP Deploy BCP-Ethanol Scaffold (2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol) Solubility->Action_BCP Yes (Increase Fsp3) Action_Other Consider Pyridine/Heterocycles Solubility->Action_Other No Metabolism->Action_BCP Yes (Remove Arenes) Metabolism->Action_Other No Selectivity->Action_BCP Yes (Lower LogP)

Caption: Decision logic for transitioning from a phenethyl moiety to a BCP-ethyl moiety in lead optimization.

Part 3: Synthetic Protocols

The synthesis and utilization of 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol require handling the unique strain of the BCP cage.

Protocol A: Synthesis of the Building Block

Note: This route utilizes [1.1.1]propellane, a highly strained precursor. All operations must be conducted in a fume hood.

Reagents: [1.1.1]Propellane (generated in situ or commercial solution), Methyl bromoacetate, Tributyltin hydride (Bu3SnH), AIBN, LiAlH4.

  • Radical Addition (Formation of the C-C Bond):

    • To a solution of [1.1.1]propellane (1.0 equiv) in diethyl ether at 0°C, add methyl bromoacetate (1.2 equiv).

    • Irradiate with UV light (Hg lamp) or initiate with Et3B/O2 to facilitate radical addition across the central bond.

    • Mechanism:[3][4] The radical generated from methyl bromoacetate attacks the bridgehead, breaking the central bond to form the BCP core.

  • Reduction (Debromination):

    • Treat the resulting brominated BCP intermediate with Bu3SnH (1.1 equiv) and AIBN (cat.) in refluxing benzene/toluene to remove the bridgehead bromine (if a hydro-substituted BCP is desired at the C3 position).

  • Ester Reduction (Formation of the Alcohol):

    • Cool the BCP-acetate solution to 0°C in THF.

    • Add LiAlH4 (1.5 equiv) dropwise. Stir for 2 hours.

    • Quench with Fieser workup (H2O, 15% NaOH, H2O). Filter and concentrate.

    • Yield: Typically 60-75% over 3 steps.

Protocol B: Application - Mitsunobu Coupling

This protocol demonstrates attaching the BCP-ethanol tail to a drug scaffold (e.g., a phenol or amine).

Reagents: Drug Scaffold (Nucleophile, R-OH or R-NH), 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol, Triphenylphosphine (PPh3), DIAD (Diisopropyl azodicarboxylate).

  • Preparation: Dissolve the Drug Scaffold (1.0 equiv), BCP-ethanol (1.2 equiv), and PPh3 (1.5 equiv) in anhydrous THF under Argon.

  • Coupling: Cool to 0°C. Add DIAD (1.5 equiv) dropwise over 10 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Validation: Monitor by LC-MS. The BCP moiety is UV-silent; rely on the UV trace of the drug scaffold or ELSD/CAD detection.

  • Purification: Silica gel chromatography. Note: BCP derivatives are often less polar than expected; start with a non-polar gradient (Hexane/EtOAc).

Part 4: Metabolic Stability Assessment

A primary driver for using BCP is resistance to Cytochrome P450-mediated oxidation.

Experimental Workflow: Microsomal Stability Assay

Microsomal_Stability_Workflow Prep Sample Prep (1 µM Compound) Incubation Incubation (Liver Microsomes + NADPH) Prep->Incubation 37°C Quench Quench (Acetonitrile + Int. Std) Incubation->Quench T=0, 15, 30, 60 min Analysis LC-MS/MS Analysis (Parent Depletion) Quench->Analysis Calc Calc: CLint & t1/2 Analysis->Calc

Caption: Standard workflow for assessing intrinsic clearance (CLint) of BCP analogues.

Protocol Steps:

  • Incubation System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration in phosphate buffer (pH 7.4).

  • Substrate: Add BCP-analog (Test) and Phenyl-analog (Control) at 1 µM final concentration (avoid saturation).

  • Initiation: Add NADPH regenerating system.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes into ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min). Inject supernatant onto LC-MS/MS.

  • Success Criteria: The BCP analog should demonstrate a >2-fold increase in half-life (

    
    ) compared to the phenyl analog to justify the synthetic complexity.
    

References

  • Stepan, A. F., et al. (2012). "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry.

  • Mykhailiuk, P. K. (2015). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry.

  • Bunker, K. D., et al. (2020). "Scalable Synthesis of Bicyclo[1.1.1]pentan-1-amine." Organic Letters (Scripps/Baran Lab).

  • PharmaBlock Whitepaper. (2021). "Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere."

Sources

Application

functionalization of the hydroxyl group in 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol

Application Note: Strategic Functionalization of 2-(Bicyclo[1.1.1]pentan-1-yl)ethan-1-ol Executive Summary & Strategic Rationale The Molecule: 2-(Bicyclo[1.1.1]pentan-1-yl)ethan-1-ol (hereafter BCP-EtOH ) represents a cr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 2-(Bicyclo[1.1.1]pentan-1-yl)ethan-1-ol

Executive Summary & Strategic Rationale

The Molecule: 2-(Bicyclo[1.1.1]pentan-1-yl)ethan-1-ol (hereafter BCP-EtOH ) represents a critical "spacer-modified" bioisostere. While the bicyclo[1.1.1]pentane (BCP) core is a well-established surrogate for para-phenyl and tert-butyl groups, the ethyl-linked alcohol offers a unique geometric vector. Unlike direct bridgehead substitution, the ethyl spacer reduces steric crowding at the reaction center, allowing for more facile functionalization while retaining the metabolic stability and solubility benefits of the BCP cage.

The Challenge: The BCP core possesses significant ring strain (~66 kcal/mol).[1][2] While the bridgehead carbons are kinetically stable, "escape from flatland" chemistries must avoid conditions that trigger radical ring-opening or skeletal rearrangements. This guide provides validated protocols to functionalize the hydroxyl group of BCP-EtOH without compromising the cage integrity.

Bioisosteric Impact:

  • Solubility:

    
    -rich core disrupts crystal packing compared to phenyl analogs.
    
  • Metabolic Stability: The bridgehead C-H bond is strong, resisting CYP450 oxidation better than benzylic positions.

  • Geometry: The ethyl spacer projects functional groups into new chemical space, distinct from the linear vectors of direct BCP attachment.

Reaction Landscape & Workflow

The hydroxyl group serves as the divergent point for library generation. We classify transformations into three primary workflows: Activation , Oxidation , and Direct Substitution .

BCP_Functionalization Start BCP-EtOH (Starting Material) Act Activation (Leaving Group) Start->Act TsCl/MsCl Ox Oxidation (Aldehyde) Start->Ox DMP (Mild) Mits Mitsunobu (Inversion) Start->Mits DEAD/PPh3 Azide Azide (Click Chem) Act->Azide NaN3 Halide Halide (Alkylator) Act->Halide NaI/KX Amine Amine (Reductive Amination) Ox->Amine R-NH2, NaBH(OAc)3 Olefin Olefin (Wittig/Julia) Ox->Olefin Ph3P=CR2 Ether Ether/Ester (Linkers) Mits->Ether R-OH / R-CO2H

Figure 1: Divergent functionalization pathways for BCP-EtOH. Colors indicate reaction class: Blue (Start), Yellow (Activation), Red (Oxidation), Green (Direct Substitution).

Detailed Protocols

Protocol A: Activation via Sulfonylation (Mesylation/Tosylation)

Rationale: The hydroxyl group is a poor leaving group. Converting it to a mesylate (Ms) or tosylate (Ts) is the standard gateway for nucleophilic substitution (


). The ethyl spacer allows this to proceed without the steric hindrance seen in direct bridgehead alcohols.

Reagents:

  • Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

Step-by-Step:

  • Setup: Dissolve BCP-EtOH (1.0 equiv) in anhydrous DCM (0.1 M) under nitrogen atmosphere.

  • Base Addition: Cool to 0°C. Add TEA (1.5 equiv). Note: Pyridine can be used as both solvent and base for tosylation if solubility is an issue.

  • Activation: Dropwise add MsCl (1.2 equiv). The exotherm must be controlled to prevent side reactions.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 1-2 hours. Monitor by TLC (stain with KMnO4; BCPs do not UV absorb strongly).

  • Workup: Quench with saturated NaHCO3. Wash organic layer with brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc). Caution: Sulfonates are reactive; store at -20°C.

Critical Insight: Avoid strong Lewis acids during workup. While the ethyl spacer buffers the cage, the BCP core can degrade in highly acidic media over time.

Protocol B: Oxidation to BCP-Acetaldehyde

Rationale: Accessing the aldehyde allows for reductive amination (creating amines) or Wittig reactions (chain extension). Selection:Dess-Martin Periodinane (DMP) is preferred over Swern oxidation. Swern conditions (oxalyl chloride/DMSO) generate HCl, which poses a theoretical risk to strained cages, although BCP is generally robust. DMP is milder and operationally simpler.[3]

Reagents:

  • Dess-Martin Periodinane (1.2 equiv)

  • DCM (wet, see note)

  • NaHCO3 (buffer)

Step-by-Step:

  • Setup: Dissolve BCP-EtOH (1.0 equiv) in DCM.

  • Buffer: Add NaHCO3 (2.0 equiv) solid to the flask. Why? To neutralize acetic acid byproducts from DMP, protecting the cage.

  • Oxidation: Add DMP (1.2 equiv) in one portion at 0°C.

  • Water Acceleration: Add 1 drop of water. Mechanism: Water accelerates DMP ligand exchange, significantly increasing rate.

  • Workup: Quench with a 1:1 mixture of sat. Na2S2O3 (to reduce iodine species) and sat. NaHCO3. Stir vigorously until the biphasic mixture clears.

  • Isolation: Isolate the aldehyde immediately. Aldehydes with

    
    -hydrogens (like this ethyl linker) can enolize/polymerize; proceed to the next step (e.g., reductive amination) quickly.
    
Protocol C: Fluorination (Metabolic Blocking)

Rationale: Replacing -OH with -F blocks metabolic "soft spots" and modulates lipophilicity (


).
Selection:Deoxo-Fluor  is preferred over DAST due to higher thermal stability and safety profile.

Reagents:

  • Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride)

  • DCM

Step-by-Step:

  • Safety: Perform in a plastic vessel if possible (HF generation).

  • Addition: Dissolve BCP-EtOH in DCM at -78°C. Add Deoxo-Fluor (1.5 equiv) dropwise.

  • Reaction: Allow to warm to 0°C (do not heat to reflux).

  • Quench: Pour into sat. NaHCO3 (gas evolution: CO2).

  • Result: Yields 1-(2-fluoroethyl)bicyclo[1.1.1]pentane.

Comparative Data & Troubleshooting

Table 1: Reaction Optimization for BCP-EtOH

TransformationReagent of ChoiceYield (Typical)Critical ParameterBioisosteric Note
Activation MsCl / TEA>90%Temp < 0°C during additionMs-group is excellent for displacing with amines.
Oxidation DMP85-92%Buffer with NaHCO3Aldehyde is volatile; avoid high vac.
Etherification NaH / R-X60-80%Anhydrous conditionsBCP ethers show high metabolic stability.
Mitsunobu DEAD / PPh370-85%Order of additionUseful for installing phthalimide (primary amine precursor).

Troubleshooting Guide:

  • Issue: Low yield in nucleophilic substitution on the Mesylate.

    • Cause: Steric bulk of the BCP group, even with the ethyl spacer.

    • Fix: Switch solvent to DMF or use microwave irradiation (max 80°C) to overcome the energy barrier.

  • Issue: Disappearance of UV signal.

    • Cause: BCP is not UV active.

    • Fix: Use PMA or KMnO4 stains for TLC. Do not rely on UV254.

References

  • Stepan, A. F., et al. (2012).[4][5] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry.

  • Mykhailiuk, P. K. (2023). "Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes." JACS Au.[2] [2]

  • Dess, D. B., & Martin, J. C. (1983). "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[3] Journal of Organic Chemistry.

  • Burton, K. I., & MacMillan, D. W. C. (2025).[6] "Rapid access to 3-substituted bicyclo[1.1.1]pentanes." Chem. [6]

Sources

Method

Application Note: Strategic Implementation of 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol in Medicinal Chemistry

Executive Summary This guide details the strategic application of 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol (herein referred to as BCP-EtOH ) as a high-value building block for optimizing drug-like properties. In the "Esca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol (herein referred to as BCP-EtOH ) as a high-value building block for optimizing drug-like properties. In the "Escape from Flatland" era of medicinal chemistry, replacing planar aromatic rings with saturated, three-dimensional bioisosteres is a proven strategy to improve solubility and metabolic stability.[1]

This specific moiety serves as a bioisostere for 2-phenylethanol and 3,3-dimethylbutan-1-ol , offering a critical reduction in lipophilicity (LogD) and elimination of aromatic metabolic "hotspots" while maintaining vector fidelity.

Scientific Rationale & Physicochemical Profiling[2]

The "Escape from Flatland"

Traditional drug design often relies heavily on aromatic rings (phenyl, pyridine), leading to poor aqueous solubility and rapid metabolic clearance via CYP450-mediated hydroxylation. The Bicyclo[1.1.1]pentane (BCP) core acts as a "super-stiff" spacer that mimics the geometry of a para-substituted phenyl ring but possesses significant


 character.
Comparative Metrics

The table below illustrates the physicochemical shift when replacing a traditional Phenethyl group with the BCP-Ethyl analog.

PropertyPhenethyl Alcohol MotifBCP-Ethyl Alcohol MotifImpact on ADME
Hybridization

(Planar)

(3D Isostere)
Disrupts crystal lattice energy; improves solubility.
LogP (Lipophilicity) High (~1.8 for fragment)Moderate (~1.2 for fragment)Lowers non-specific binding; improves free fraction (

).
Metabolic Liability High (Ring Hydroxylation)Low (Bridgehead C-H is stable)Extends half-life (

); reduces clearance (

).
Vector Geometry Distance ~2.8 ÅDistance ~1.9 Å (Shorter)May require linker adjustment (ethyl spacer helps here).
Structural Logic Diagram

The following diagram visualizes the decision-making process for selecting BCP-EtOH.

BCP_Logic Lead Lead Compound (Poor Solubility/High Clearance) Analysis Identify Liability: Phenethyl / Lipophilic Chain Lead->Analysis ADME Profiling Design Design Strategy: Bioisosteric Replacement Analysis->Design Structural Alert Selection Select Building Block: 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol Design->Selection Maintain Vector Outcome Optimized Analog: Lower LogD, Higher Sol, Stable Selection->Outcome Synthesis & Testing

Figure 1: Decision workflow for transitioning from aromatic leads to BCP-optimized analogs.

Experimental Protocols

Synthesis: Incorporation of BCP-EtOH

Objective: Covalent attachment of the BCP-EtOH motif to a drug scaffold (Core-NH or Core-OH). Mechanism: Mitsunobu Reaction or Alkylation.

Note: The BCP core is strained.[2] Avoid highly acidic conditions that might trigger ring-opening, although BCP is generally more stable than bicyclo[1.1.0]butane precursors.

Protocol (Mitsunobu Coupling):

  • Reagents:

    • Substrate: Drug Scaffold (Nucleophile, e.g., Phenol or Sulfonamide).

    • Alcohol: 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol (1.2 equiv).

    • Phosphine: Triphenylphosphine (

      
      ) or Polymer-supported 
      
      
      
      (1.5 equiv).
    • Azodicarboxylate: DIAD or DEAD (1.5 equiv).

    • Solvent: Anhydrous THF or Toluene.

  • Procedure:

    • Dissolve Substrate, BCP-EtOH, and

      
       in anhydrous THF under 
      
      
      
      atmosphere.
    • Cool to 0°C.

    • Add DIAD dropwise over 10 minutes (control exotherm).

    • Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Workup:

    • Concentrate in vacuo.

    • Purify via Flash Column Chromatography (Silica gel).

    • Validation: Verify product mass via LC-MS (ESI+). Look for characteristic BCP bridgehead protons in

      
      -NMR (typically 
      
      
      
      1.8–2.0 ppm range).
ADME Validation: Microsomal Stability Assay

Objective: Quantify the improvement in intrinsic clearance (


) compared to the phenyl-parent.
Rationale:  This assay confirms that removing the aromatic ring eliminates CYP-mediated arene oxidation.

Materials:

  • Liver Microsomes (Human/Rat - HLM/RLM) at 20 mg/mL protein.

  • NADPH Regenerating System (Mg

    
    , Glucose-6-phosphate, G6P Dehydrogenase, NADP+).
    
  • Test Compound (BCP-analog) and Reference (Phenyl-analog).

  • Stop Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Workflow:

  • Preparation: Prepare 1 µM solution of test compound in Phosphate Buffer (100 mM, pH 7.4).

  • Pre-incubation: Add microsomes (final conc. 0.5 mg/mL). Incubate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling:

    • Take aliquots (50 µL) at T = 0, 5, 15, 30, and 60 minutes.

    • Immediately dispense into 150 µL Stop Solution (quenches enzymes).

  • Analysis:

    • Centrifuge samples (4000 rpm, 20 min, 4°C) to pellet protein.

    • Inject supernatant into LC-MS/MS.

    • Monitor parent ion depletion.

Calculation:



Success Criteria: A >2-fold decrease in


 relative to the phenyl parent indicates successful metabolic stabilization.

Metabolic Pathway Analysis

The diagram below contrasts the metabolic fate of the traditional phenyl ring versus the BCP bioisostere.

Metabolism cluster_0 Traditional Phenethyl Motif cluster_1 BCP-Ethyl Bioisostere Phenyl_Drug Phenyl-Drug CYP_Ox CYP450 Attack (Arene Oxide) Phenyl_Drug->CYP_Ox Metabolite_1 p-Hydroxy Metabolite (Rapid Clearance) CYP_Ox->Metabolite_1 BCP_Drug BCP-Drug CYP_Resist Steric Bulk & sp3 (Resists Ring Ox) BCP_Drug->CYP_Resist Tail_Ox Tail Oxidation (Alcohol -> Acid) BCP_Drug->Tail_Ox Minor Path

Figure 2: Metabolic divergence. BCP prevents the rapid ring oxidation common in phenyl derivatives.

References

  • Stepan, A. F., et al. (2012).[1][3][4][5] Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor.[1][3][6][7] Journal of Medicinal Chemistry, 55(7), 3414–3424.[3] [Link]

  • Mykhailiuk, P. K. (2019).[5] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry, 17, 2839-2849.[5] [Link]

  • Levell, J. R., et al. (2017). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters, 8(1), 43–48.[5] [Link]

  • Denisenko, A., et al. (2021). Bicyclo[1.1.1]pentanes: Synthesis and Application in Medicinal Chemistry. Chemical Reviews. [Link]

Sources

Application

2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol in the design of enzyme inhibitors

Executive Summary: Escaping "Flatland" in Inhibitor Design In modern drug discovery, the "escape from flatland" initiative seeks to replace planar aromatic rings with three-dimensional, saturated bioisosteres.[1] This sh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping "Flatland" in Inhibitor Design

In modern drug discovery, the "escape from flatland" initiative seeks to replace planar aromatic rings with three-dimensional, saturated bioisosteres.[1] This shift addresses critical attrition points in drug development: poor solubility, non-specific binding, and rapid oxidative metabolism.

2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol (hereafter BCP-EtOH ) represents a high-value building block in this paradigm. It serves as a saturated bioisostere for the 2-phenylethanol moiety—a common pharmacophore found in kinase inhibitors, GPCR ligands, and hydrolase inhibitors.

This Application Note details the strategic rationale for deploying BCP-EtOH, provides a validated synthetic workflow for its incorporation into inhibitor scaffolds, and outlines protocols for assessing the resulting physicochemical improvements.

Scientific Rationale: The BCP Advantage

Vector Fidelity and Bioisosterism

The bicyclo[1.1.1]pentane (BCP) core is a rigid, rod-like spacer. The distance between the bridgehead carbons (1.85 Å) is shorter than a para-phenyl ring (2.79 Å).[2] However, the addition of the ethyl chain in BCP-EtOH compensates for this, allowing the terminal hydroxyl group to access similar binding pockets as a phenethyl group, but with a distinct vector that can optimize hydrogen bond angles.

  • Phenyl-Ethyl Vector: Planar, electron-rich (pi-cloud), prone to pi-stacking (often non-specific).

  • BCP-Ethyl Vector: 3D, electron-neutral, transparent to pi-stacking, improved solubility.

Metabolic Stability (The "Metabolic Shield")

Aromatic rings are primary targets for Cytochrome P450 (CYP) mediated oxidation (e.g., epoxidation, hydroxylation). The BCP core is chemically inert to these oxidative pathways. By replacing a phenyl ring with BCP, researchers often observe a significant reduction in intrinsic clearance (


), extending the half-life of the inhibitor.
Physicochemical Profile
Property2-PhenylethanolBCP-EtOHImpact on Inhibitor
Hybridization

(Planar)

(3D)
Increases

score; improves solubility.
LogP ~1.36~0.85Lowers lipophilicity; reduces off-target binding.
Metabolic Liability High (Ring oxidation)LowExtends

.
Solubility ModerateHighImproves formulation options.

Visualization: Bioisosteric Replacement Strategy

The following diagram illustrates the structural logic and the workflow for replacing a phenyl-ethyl moiety with the BCP-ethyl motif.

BCP_Strategy cluster_workflow Experimental Workflow node_phenyl Classical Pharmacophore (Phenyl-Ethyl) node_issues Liabilities: 1. CYP Oxidation 2. Poor Solubility 3. Non-specific Binding node_phenyl->node_issues Causes node_bcp Bioisostere (BCP-Ethyl) node_phenyl->node_bcp Design Transformation node_benefits Advantages: 1. Metabolic Stability 2. Increased Fsp3 3. Vector Retention node_bcp->node_benefits Yields node_synth Step 1: Coupling (Mitsunobu/Alkylation) node_assay Step 2: Microsomal Stability (Human/Mouse) node_synth->node_assay node_hit Step 3: Lead Selection node_assay->node_hit

Figure 1: Strategic workflow for transitioning from a classical phenyl-ethyl pharmacophore to a BCP-ethyl bioisostere to improve drug-like properties.

Experimental Protocols

Protocol A: Incorporation of BCP-EtOH into an Inhibitor Scaffold

Objective: To covalently attach the BCP-EtOH motif to a core scaffold (e.g., a kinase hinge-binder phenol or amine) via the hydroxyl handle.

Reagents:

  • Building Block: 2-(Bicyclo[1.1.1]pentan-1-yl)ethan-1-ol (Commercial or synthesized via ATRA of vinyl species to [1.1.1]propellane).

  • Scaffold: Phenolic core (Ar-OH) or acidic core (Ar-COOH).

  • Coupling Agents: Triphenylphosphine (

    
    ), Diisopropyl azodicarboxylate (DIAD).
    
  • Solvent: Anhydrous Tetrahydrofuran (THF).

Procedure (Mitsunobu Coupling):

  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve the Scaffold (Ar-OH)  (1.0 equiv, e.g., 1.0 mmol) and BCP-EtOH  (1.2 equiv) in anhydrous THF (0.1 M concentration).
    
  • Phosphine Addition: Add

    
     (1.5 equiv) to the solution. Stir at Room Temperature (RT) for 10 minutes until fully dissolved.
    
  • Azodicarboxylate Addition: Cool the mixture to 0°C. Add DIAD (1.5 equiv) dropwise over 15 minutes. Note: The solution will likely turn yellow/orange.

  • Reaction: Allow the reaction to warm to RT and stir for 12–16 hours. Monitor by LC-MS for the disappearance of the phenol scaffold and appearance of the product mass (

    
    ).
    
  • Workup: Quench with water (5 mL). Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via Flash Column Chromatography (Silica gel). Tip: BCP derivatives are often UV-transparent; use Iodine stain or CAM stain for TLC visualization if the scaffold UV signal is weak.

Self-Validation Check:

  • 1H NMR: Look for the disappearance of the phenolic -OH and the shift of the BCP-ethyl

    
     protons (adjacent to oxygen) from 
    
    
    
    ppm (alcohol) to
    
    
    ppm (ether).
  • 13C NMR: Confirm the presence of the unique BCP bridgehead carbons (

    
     ppm).
    
Protocol B: Comparative Metabolic Stability Assay

Objective: To quantify the improvement in metabolic stability conferred by the BCP moiety compared to the phenyl analog.

Materials:

  • Test Compounds: BCP-Inhibitor (from Protocol A) and Phenyl-Inhibitor (Control).

  • Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • Cofactor: NADPH regenerating system (Mg

    
    , Glucose-6-phosphate, G6P dehydrogenase, NADP+).
    
  • Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Procedure:

  • Pre-Incubation: Prepare a 1 µM solution of the Test Compound in Phosphate Buffer (100 mM, pH 7.4) containing 0.5 mg/mL HLM. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add the NADPH regenerating system to initiate the reaction. Total volume: 200 µL.

  • Sampling: At time points

    
     minutes, remove a 30 µL aliquot.
    
  • Quenching: Immediately dispense the aliquot into 120 µL of ice-cold Quench Solution . Vortex for 1 minute.

  • Clarification: Centrifuge at 4000 rpm for 15 minutes to pellet precipitated proteins.

  • Analysis: Inject the supernatant into LC-MS/MS. Monitor the parent ion peak area relative to the internal standard.

Data Analysis:

  • Plot

    
     vs. Time.
    
  • Calculate the slope (

    
    ) of the linear regression.
    
  • Calculate Half-life (

    
    ) and Intrinsic Clearance (
    
    
    
    ).

Expected Outcome:

  • Phenyl-Control: Rapid degradation (e.g.,

    
     min) due to aromatic hydroxylation.
    
  • BCP-Analog: Significantly extended stability (e.g.,

    
     min), validating the "Metabolic Shield" hypothesis.
    

Synthesis Pathway of the Building Block

For researchers needing to synthesize the building block de novo (e.g., for isotopic labeling or derivative creation), the following pathway is established in literature [1, 4].

Synthesis_Pathway propellane [1.1.1]Propellane intermediate BCP-Ester (Intermediate) propellane->intermediate hv or Et3B (ATRA) reagent Methyl Bromoacetate (Radical Source) reagent->intermediate product 2-(Bicyclo[1.1.1]pentan-1-yl)ethan-1-ol (Target) intermediate->product LiAlH4 Reduction

Figure 2: Synthetic route to the BCP-ethanol building block via Atom Transfer Radical Addition (ATRA).

References

  • Stepan, A. F., et al. (2012).[3][4][5][6] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry, 55(7), 3414–3424.[7]

  • Mykhailiuk, P. K. (2015). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 13, 3438-3445.

  • Measom, N. D., et al. (2017).[5] "Investigation of a Bicyclo[1.1.1

Sources

Method

Application Note: Strategic Use of 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol in Medicinal Chemistry

The following Application Note and Protocol guide details the synthesis, derivatization, and application of 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol , a critical building block for "escaping flatland" in modern drug disco...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the synthesis, derivatization, and application of 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol , a critical building block for "escaping flatland" in modern drug discovery.

Abstract & Strategic Rationale

The bicyclo[1.1.1]pentane (BCP) motif has emerged as a premier bioisostere for phenyl rings, tert-butyl groups, and internal alkynes. While 1,3-disubstituted BCPs are widely documented as linear spacers, the 2-{bicyclo[1.1.1]pentan-1-yl}ethan-1-ol derivative (BCP-CH₂-CH₂-OH) represents a specific, high-value "exit vector" modification.

This molecule serves as a saturated bioisostere for 2-phenylethanol , a common pharmacophore found in various kinase inhibitors and GPCR ligands. By replacing the phenyl ring with a BCP core, researchers can:

  • Increase Solubility: The 3D character disrupts planar stacking, significantly enhancing aqueous solubility.

  • Improve Metabolic Stability: The C(sp³)-rich cage is often more resistant to oxidative metabolism (CYP450) than the corresponding phenyl ring.

  • Retain Vector Geometry: The BCP scaffold maintains the linear 180° exit vector of a para-substituted benzene, preserving ligand-target binding interactions.

Patent Landscape & Synthetic Pathways

Recent patent literature (e.g., Pfizer, BMS, Novartis) highlights the challenge of accessing BCP derivatives with extended alkyl chains. Unlike the readily available BCP-carboxylic acid, the ethyl-alcohol derivative requires precise homologation.

Primary Synthetic Strategy: The Homologation Route

The most robust route identified in recent literature involves the Arndt-Eistert homologation of bicyclo[1.1.1]pentane-1-carboxylic acid, followed by reduction. This avoids the use of unstable radical precursors and allows for gram-scale preparation.

Pathway Logic:

  • Starting Material: [1.1.1]Propellane

    
     BCP-1-carboxylic acid (Commercially available or synthesized via haloform reaction).
    
  • Activation: Conversion to acid chloride.

  • Homologation: Formation of

    
    -diazoketone and Wolff rearrangement to the methyl ester (adding one carbon).
    
  • Reduction: Conversion of the ester to the primary alcohol.

Visualizing the Workflow

The following diagram illustrates the critical decision points and synthetic flow for generating this building block.

BCP_Synthesis_Flow cluster_legend Reaction Phase Propellane [1.1.1]Propellane BCP_Acid BCP-1-COOH (Stable Precursor) Propellane->BCP_Acid Radical Addn / Haloform Acid_Cl BCP-COCl BCP_Acid->Acid_Cl (COCl)2, DMF Diazo Diazo Species (BCP-CO-CHN2) Acid_Cl->Diazo TMS-Diazomethane Ester Homologated Ester (BCP-CH2-COOMe) Diazo->Ester Ag(I), MeOH (Wolff Rearrangement) Target Target Alcohol (BCP-CH2-CH2-OH) Ester->Target LiAlH4 Reduction Phase1 Core Construction Phase2 Activation & Homologation Phase3 Reduction to Target

Caption: Step-wise synthetic pathway from [1.1.1]propellane to 2-{bicyclo[1.1.1]pentan-1-yl}ethan-1-ol via Arndt-Eistert homologation.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-(Bicyclo[1.1.1]pentan-1-yl)ethan-1-ol

Objective: To synthesize the target alcohol from Bicyclo[1.1.1]pentane-1-carboxylic acid. Scale: 10.0 mmol (scalable to >100 mmol).

Reagents & Materials:
  • Bicyclo[1.1.1]pentane-1-carboxylic acid (1.12 g, 10 mmol)

  • Oxalyl chloride (2.0 M in DCM)

  • TMS-Diazomethane (2.0 M in hexanes) [Caution: Toxic/Explosive Hazard]

  • Silver benzoate (AgBz)[1]

  • Triethylamine (Et₃N)

  • Lithium Aluminum Hydride (LiAlH4)

  • Anhydrous THF, Methanol, DCM.

Step 1: Acid Chloride Formation[1]
  • Dissolve BCP-1-carboxylic acid (1.12 g, 10 mmol) in anhydrous DCM (20 mL) under N₂.

  • Add catalytic DMF (2 drops).

  • Add oxalyl chloride (1.5 equiv, 7.5 mL) dropwise at 0°C.

  • Stir at room temperature (RT) for 2 hours until gas evolution ceases.

  • Concentrate in vacuo to afford the crude acid chloride. Note: BCP derivatives are volatile; avoid high vacuum for extended periods.

Step 2: Arndt-Eistert Homologation (The Key Step)[2]
  • Dissolve the crude acid chloride in THF/MeCN (1:1, 20 mL).

  • Cool to 0°C. Add TMS-Diazomethane (2.0 equiv) dropwise. Stir for 2 hours at RT.

  • Quench: Carefully add acetic acid to destroy excess diazomethane. Concentrate to obtain the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -diazoketone.[2]
    
  • Wolff Rearrangement: Dissolve the diazoketone in anhydrous Methanol (30 mL).

  • Add Et₃N (3.0 equiv) and Silver Benzoate (0.1 equiv) dissolved in Et₃N.

  • Stir at RT (or mild reflux at 50°C) until N₂ evolution stops (approx. 1-3 h).

  • Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc) to yield Methyl 2-(bicyclo[1.1.1]pentan-1-yl)acetate .

Step 3: Reduction to Alcohol
  • Dissolve the methyl ester (from Step 2) in anhydrous THF (0.2 M).

  • Cool to 0°C. Add LiAlH4 (2.0 equiv, 1.0 M in THF) dropwise.

  • Stir at 0°C for 30 min, then warm to RT for 1 hour.

  • Fieser Quench: Cool to 0°C. Add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL).
  • Add MgSO₄, stir for 15 min, filter, and concentrate.

  • Result: Colorless oil, 2-(bicyclo[1.1.1]pentan-1-yl)ethan-1-ol .

Protocol B: Activation for Coupling (Mitsunobu/Alkylation)

The resulting alcohol is a primary aliphatic alcohol. It can be used directly in Mitsunobu reactions or converted to a leaving group.

Comparison of Leaving Group Stability:

Derivative Stability Reactivity Recommended Use
Mesylate (OMs) Moderate High Standard alkylations (amines, thiols).
Tosylate (OTs) High Moderate Storage stable; good for slower reactions.

| Iodide (I) | Low (Light sensitive) | Very High | C-C bond formation (Negishi/Suzuki sp³-sp²). |

Protocol for Tosylation:

  • Dissolve BCP-ethanol (1.0 equiv) in DCM.

  • Add TsCl (1.2 equiv), Et₃N (2.0 equiv), and DMAP (0.1 equiv).

  • Stir at RT for 4 hours.

  • Wash with 1N HCl, sat. NaHCO₃, brine. Dry and concentrate.

Physicochemical Comparison Data

The following table contrasts the properties of the BCP-ethyl linker against the traditional phenyl-ethyl linker.

PropertyPhenyl-Ethyl Linker (Ph-CH₂-CH₂-)BCP-Ethyl Linker (BCP-CH₂-CH₂-)Impact on Drug Design
Hybridization Planar (

)
3D Cage (

)
"Escape from Flatland"
Solubility (LogS) Low (Lipophilic)HighImproved formulation options.
Metabolic Stability Susceptible to aromatic hydroxylationHigh (Bridgehead C-H is strong)Extended Half-life (

).
Exit Vector 180° (Para)180° (Linear)Mimics geometry perfectly.
ClogP ~2.1~1.6Lower lipophilicity reduces non-specific binding.

References

  • Bioisosteric Principles: Stepan, A. F., et al. "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor."[3] Journal of Medicinal Chemistry, 2012, 55(7), 3414–3424.[3] Link

  • Large Scale Synthesis: Ripenko, V., et al. "Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid." The Journal of Organic Chemistry, 2021, 86(19), 14061–14068. Link

  • Homologation Strategy: Capacci, A. G., et al. "Iterative One-Carbon Homologation of Unmodified Carboxylic Acids." Journal of the American Chemical Society, 2024. Link

  • Propellane Precursors: Mondal, S., et al. "Synthesis of Functionalized Bicyclo[1.1.1]pentanes." Chemical Reviews, 2023. Link

  • Patent Context: Pfizer Inc. "Bicyclo[1.1.1]pentane derivatives as therapeutically active compounds." WO2017106346, 2017. Link

Sources

Technical Notes & Optimization

Troubleshooting

challenges in the synthesis of 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol

Technical Support Hub: Synthesis of 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol Case ID: BCP-ETH-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: Synthesis of 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol

Case ID: BCP-ETH-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 2-{bicyclo[1.1.1]pentan-1-yl}ethan-1-ol presents a unique set of challenges derived from the high strain energy (~65 kcal/mol) of the bicyclo[1.1.1]pentane (BCP) core and the lack of UV-active chromophores in the final product.

This guide moves beyond standard literature to address the "hidden" failure modes: propellane oligomerization , volatility management , and "blind" purification . The recommended route utilizes an Atom Transfer Radical Addition (ATRA) of a haloacetate followed by reduction, ensuring the preservation of the strained cage.

Module 1: The Precursor – Handling [1.1.1]Propellane[1][2][3][4][5][6][7][8][9]

The Core Issue: [1.1.1]Propellane is the volatile, reactive precursor. Most synthetic failures occur before the first reaction begins because the concentration of this starting material is unknown.

Protocol: Titration of [1.1.1]Propellane

Do not rely on theoretical yields from the cyclization of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane.

  • Reagent: Thiophenol (PhSH).

  • Procedure:

    • Take a 0.5 mL aliquot of your propellane stock solution (typically in Et₂O/pentane).

    • Add 1.0 equivalent (approx. 20 µL) of Thiophenol.

    • Stir for 15 minutes under ambient light (radical addition is spontaneous).

    • Add an internal NMR standard (e.g., 1,3,5-trimethoxybenzene).[1]

  • Analysis: Run ¹H NMR.

    • Signal: Look for the BCP-SPh adduct signals (Bridgehead proton at ~2.0 ppm ).

    • Calculation: Integrate the adduct against the standard to determine exact Molarity.

WARNING: If your propellane solution is >0.5 M, you risk rapid oligomerization (formation of [n]staffanes) during the subsequent radical step. Dilute to 0.2–0.3 M before use.

Module 2: Constructing the C-C Bond (The ATRA Step)

Objective: Install the two-carbon chain without opening the ring or creating polymers. Recommended Route: Radical addition of Ethyl Bromoacetate (or Methyl Bromoacetate).

Step-by-Step Workflow

G Propellane [1.1.1]Propellane (in Et2O/Pentane) Intermediate Intermediate: 1-Bromo-3-(ethoxycarbonylmethyl)BCP Propellane->Intermediate ATRA Reagent Ethyl Bromoacetate (1.5 - 2.0 equiv) Reagent->Intermediate Initiator Initiation: Light (Hg lamp) OR Et3B / O2 Initiator->Intermediate Reduction Reduction: LiAlH4 / THF (0°C to RT) Intermediate->Reduction Debromination & Reduction Product Target: 2-(BCP-1-yl)ethan-1-ol Reduction->Product

Figure 1: Synthetic workflow for the 2-carbon homologation of [1.1.1]propellane.

Troubleshooting the Radical Addition
Symptom Root Cause Corrective Action
Low Yield / Polymer Formation Propellane concentration too high.Dilute reaction to 0.1–0.2 M . High concentration favors propellane-propellane attack (oligomerization).
Incomplete Conversion Radical chain termination.If using photo-initiation, ensure the light source (Hg lamp or 300-400 nm LED) is not blocked by dirty glassware. If using Et₃B, add it in portions.
Product is "Missing" Volatility of the bromo-ester.The intermediate BCP-bromoacetate is volatile. Do not rotovap to dryness at high vacuum/temp. Keep bath <30°C and pressure >50 mbar.

Expert Insight: Use Ethyl Iodoacetate if available. The C-I bond is weaker, facilitating faster radical chain propagation and reducing the chance of side reactions compared to the bromide.

Module 3: Functional Group Transformation (Reduction)

Objective: Convert the ester/halide to the alcohol. Challenge: The bridgehead bromide (from the ATRA step) must be removed and the ester reduced.

Protocol:

  • Reagent: Lithium Aluminum Hydride (LiAlH₄) – 2.5 equiv.

  • Solvent: Anhydrous THF or Et₂O.

  • Procedure:

    • Cool LiAlH₄ suspension to 0°C.[2]

    • Add the crude BCP-bromoacetate dropwise.

    • Note: LiAlH₄ will simultaneously reduce the ester to the alcohol and reduce the bridgehead bromide to the hydride (dehalogenation) in many cases. If the bromide persists, a separate reduction with Bu₃SnH (radical) or t-BuLi (lithium-halogen exchange + quench) may be required before the ester reduction.

    • Preferred Path: Perform radical debromination (Bu₃SnH or TTMSS) first on the ester, then reduce with LiAlH₄. This avoids complex mixtures.

Module 4: Isolation & Analytics (The "Invisible" Product)

The Core Issue: 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol has no UV chromophore . It will be invisible on standard UV-LCMS traces (254 nm).

Visualization & Purification Guide
Technique Recommendation
TLC Visualization UV is useless. Use PMA (Phosphomolybdic Acid) or KMnO₄ stain. The BCP cage stains well with PMA (dark blue/black spots).
Flash Chromatography Use a Refractive Index (RI) detector or ELSD if available. If using a manual column, collect "blind" fractions and check every 3rd tube with PMA stain.
GC-FID The preferred method for purity check. The molecule is volatile enough for GC and responds well to FID.
NMR Signature ¹H NMR (CDCl₃): Look for the bridgehead proton (H-3) at ~2.4 ppm (singlet). The methylene protons next to the OH will be a triplet at ~3.6 ppm .

FAQ: Researcher's Queries

Q: Can I use Grignard addition to propellane instead of radical addition? A: Direct addition of a 2-carbon Grignard (e.g., vinylmagnesium bromide) followed by hydroboration is possible but often leads to lower yields due to the difficulty of handling the anionic BCP intermediate. The radical route (ATRA) is generally more robust for this specific chain length.

Q: My product smells like camphor/terpenes. Is this normal? A: Yes. BCP derivatives often have a distinct, sharp odor similar to terpenes. However, a strong sulfur smell indicates residual thiophenol (if used for titration) or sulfides.

Q: Is the BCP ring stable to LiAlH₄? A: Yes. Unlike bicyclo[1.1.0]butane, the [1.1.1]pentane cage is kinetically stable to standard reducing agents (LiAlH₄, NaBH₄) and does not ring-open under these conditions.

References

  • [1.1.

    • Organic Syntheses2000 , 77, 249.[3] "Photochemical Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid." Link

    • Organic Syntheses1998 , 75, 98. "[1.1.1]Propellane."[4][1][5][6][7][8] Link

  • Radical Addition (ATRA)

    • Journal of the American Chemical Society2017 , 139, 17791.[9] "Radical Multicomponent Carboamination of [1.1.1]Propellane." (Describes the radical reactivity and stability). Link

    • Nature Chemistry2022 , 14, 1068.[8] "Exploiting the sp2 character of bicyclo[1.1.1]pentyl radicals." Link

  • Reduction & Functionalization

    • ChemRxiv2021 . "Bridge Heteroarylation of Bicyclo[1.1.1]pentane Derivatives." (Contains detailed experimental procedures for BCP-ester reductions and handling BCP-alcohols). Link

    • University of Southampton Thesis (2021). "Synthesis of 2-(bicyclo[1.1.1]pentan-1-yl)-2,2-difluoroethan-1-ol." (Specific protocol for the reduction of the halo-acetate adduct). Link

Sources

Optimization

purification of bicyclo[1.1.1]pentane derivatives by column chromatography

Topic: Purification of Bicyclo[1.1.1]pentane (BCP) Derivatives by Column Chromatography Role: Senior Application Scientist Audience: Medicinal Chemists and Process Scientists Technical Support Center: BCP Purification We...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of Bicyclo[1.1.1]pentane (BCP) Derivatives by Column Chromatography Role: Senior Application Scientist Audience: Medicinal Chemists and Process Scientists

Technical Support Center: BCP Purification

Welcome to the Bicyclo[1.1.1]pentane (BCP) Purification Support Center. As bioisosteres for phenyl, tert-butyl, and internal alkyne groups, BCPs are critical for improving metabolic stability and solubility in modern drug design. However, their unique physicochemical properties—specifically UV transparency , high volatility , and extreme basicity (in amine derivatives)—often lead to failed purifications.

This guide addresses the three most common failure modes:

  • "I can't see my compound." (Detection Failure)

  • "My product vanished after the column." (Volatility/Sublimation)

  • "The peaks are tailing/streaking." (Silanol Interactions)

Module 1: The Invisible Analyte (Detection Strategies)

Issue: The BCP cage consists entirely of


 carbons. Unless your derivative possesses a conjugated linker (e.g., an amide or aryl group), it will be UV transparent  at standard wavelengths (254 nm). Relying on UV fractionation will result in sending your product to waste.
Troubleshooting Protocol: Visualization & Detection

1. Primary Detection: Staining (TLC) Do not rely on UV. You must use destructive visualization.

  • Iodine (

    
    ) Chamber:  The most reliable non-destructive method for alkyl BCPs. BCPs absorb iodine vapor reversibly, appearing as brown spots.
    
  • Permanganate (

    
    ):  Effective for BCPs with oxidizable groups (alcohols, aldehydes), but the BCP cage itself is relatively resistant compared to alkenes.
    
  • Phosphomolybdic Acid (PMA): The "Gold Standard" for non-UV active BCPs. It oxidizes the cage upon heating, appearing as dark green/blue spots.

  • Ninhydrin: Mandatory for BCP-amines.

2. Automated Flash Chromatography Detection If your flash system relies solely on UV, you are flying blind.

  • ELSD (Evaporative Light Scattering Detector): The preferred method. It detects any non-volatile analyte regardless of chromophore.

  • RI (Refractive Index): A viable alternative for isocratic runs, though less sensitive than ELSD.

  • "Blind" Collection: If ELSD is unavailable, collect all fractions and analyze every 3rd tube via TLC/staining.

Data Table 1: Staining Compatibility for BCP Derivatives

BCP Derivative TypeRecommended StainHeat Required?Color ResultNotes
Alkyl/Hydrocarbon Iodine (

)
NoBrownReversible; good for recovering product from plate.[1]
BCP-Amine NinhydrinYesPurple/RedEssential for bridgehead amines.
BCP-Alcohol/Ketone PMA or AnisaldehydeYesBlue/GreenAnisaldehyde offers high sensitivity for oxygenated BCPs.
BCP-Carboxylic Acid Bromocresol GreenNoYellow on BluepH indicator stain; non-destructive.

Module 2: The Vanishing Product (Volatility)

Issue: Many low-molecular-weight BCPs (especially 1,3-disubstituted halides or simple esters) are globular. This shape reduces Van der Waals surface contact, making them significantly more volatile than their acyclic pentane counterparts. Users often lose 50-90% of their yield during rotary evaporation.

Protocol: Controlled Isolation of Volatile BCPs

Step 1: Solvent Choice

  • Avoid high-boiling solvents (Heptane, Toluene) for chromatography if possible.

  • Preferred Eluent: Pentane/Diethyl Ether (30°C/35°C boiling points). This allows for evaporation at low bath temperatures.

Step 2: Evaporation Parameters

  • Bath Temperature: Never exceed 25°C.

  • Vacuum Pressure: Do not use full vacuum (<10 mbar). Set automated rotavaps to >200 mbar initially.

  • The "Keeper" Solvent: If your next step allows, do not evaporate to dryness. Leave the BCP as a concentrated solution. If dryness is required, add a higher boiling co-solvent (e.g., DCM) only if it can be removed under a stream of nitrogen, not vacuum.

Module 3: The Sticky Situation (Resolution of BCP-Amines)

Issue: Bridgehead BCP-amines (e.g., bicyclo[1.1.1]pentan-1-amine) are highly basic (


 of conjugate acid 

8-9, often more basic than aniline derivatives). They interact strongly with acidic silanols on standard silica gel, causing severe tailing, yield loss, and co-elution with impurities.
Protocol: Amine Passivation

Option A: Mobile Phase Modifiers (Standard Silica) You must suppress silanol ionization.

  • Modifier: Add 1–5% Triethylamine (

    
    ) or 1% Ammonium Hydroxide (
    
    
    
    ) to the mobile phase.
  • Pre-treatment: Flush the column with the basic mobile phase before loading the sample. This saturates the active sites.

  • Warning:

    
     can interfere with ELSD detection (high baseline noise).
    

Option B: Amine-Functionalized Silica (Recommended)

  • Use Amino-Silica (KP-NH) cartridges.

  • Mechanism: The stationary phase is already basic. No modifier is needed in the solvent.

  • Benefit: Allows the use of standard Hexane/EtOAc gradients without streaking.

Visualizing the Workflow

The following diagrams illustrate the decision logic for detection and the isolation workflow for volatile derivatives.

BCP_Workflow Start Start: BCP Purification CheckUV Does BCP have a Chromophore? Start->CheckUV Volatility_Check Is MW < 200 or Lipophilic? Start->Volatility_Check UV_Yes Standard UV (254nm) CheckUV->UV_Yes Yes UV_No UV Transparent CheckUV->UV_No No ELSD Use ELSD or RI UV_No->ELSD Stain TLC Stain Selection UV_No->Stain Amine_Check Is it an Amine? Stain->Amine_Check Ninhydrin Stain: Ninhydrin Amine_Check->Ninhydrin Yes PMA Stain: PMA / Iodine Amine_Check->PMA No Volatile_Yes High Volatility Risk Volatility_Check->Volatile_Yes Yes Solvent_Select Eluent: Pentane/Ether Volatile_Yes->Solvent_Select Evap_Control Evap: >200 mbar, <25°C Solvent_Select->Evap_Control

Caption: Decision logic for detecting UV-transparent BCPs and handling volatile derivatives to prevent yield loss.

Frequently Asked Questions (FAQ)

Q: Can I use C18 (Reverse Phase) for BCP purification? A: Yes, but be cautious. BCPs are often quite lipophilic. If your derivative is an acid or amine, you must control the pH.[2]

  • For Acids: Use 0.1% Formic Acid to keep it protonated (retentive).

  • For Amines: Use High pH buffers (Ammonium Bicarbonate, pH 10) to keep the amine neutral. If you run at low pH, the BCP-ammonium species will be very polar and may elute in the void volume.

Q: My BCP-iodide turned pink on the column. What happened? A: Alkyl iodides on the BCP bridge can be light-sensitive and prone to homolytic cleavage. If the column turns pink/purple, you are generating free iodine (


).
  • Fix: Wrap the column in aluminum foil and use opaque tubing if possible. Minimize light exposure during workup.

Q: I synthesized a BCP-tosylate, but it decomposed on silica. A: BCP-tosylates and mesylates are highly reactive electrophiles (strain-release driving force). Silica is slightly acidic and can catalyze decomposition or hydrolysis.

  • Fix: Deactivate the silica with 1%

    
     or use neutral alumina instead of silica gel.
    

References

  • Anderson, E. A., et al. (2023).[3] Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au.[3] Link

  • Mykhailiuk, P. K., et al. (2021).[4] Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. Link

  • Measom, N. D., et al. (2021).[5] Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. Angewandte Chemie International Edition. Link

  • Biotage Application Note. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?Link

Sources

Troubleshooting

side reactions in the addition of nucleophiles to [1.1.1]propellane

Current Status: Operational | Topic: Nucleophilic Addition Side Reactions Core Concept: The "Inverted" Bond Challenge User Guide: Before troubleshooting, understand the reagent. [1.1.1]Propellane is not a typical electro...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Nucleophilic Addition Side Reactions

Core Concept: The "Inverted" Bond Challenge

User Guide: Before troubleshooting, understand the reagent. [1.1.1]Propellane is not a typical electrophile.

  • The Geometry: The central C1–C3 bond is an "inverted"

    
    -bond. The electron density is delocalized outside the cage, not between the carbons.
    
  • The Consequence: Direct

    
     attack is geometrically impossible. Nucleophilic addition requires strain-release driving force (~100 kcal/mol), but this energy also fuels rapid, uncontrollable side reactions if not managed.
    
  • The Trap: The resulting bicyclo[1.1.1]pentyl (BCP) anion or radical is highly reactive. If it is not trapped immediately by an electrophile (E+), it becomes a nucleophile itself, attacking another propellane molecule.

Diagnostic & Troubleshooting Modules

Module A: "I see a white, insoluble precipitate."

Diagnosis: Oligomerization/Polymerization (Staffane Formation) This is the most common failure mode. The BCP intermediate (radical or anion) attacked another propellane molecule instead of your intended electrophile, forming [n]staffanes (rods of BCP units).

SymptomRoot CauseCorrective Action
Low yield + White solidConcentration too high. High local concentration of propellane favors self-reaction (

).
Dilute: Run reactions at <0.1 M propellane concentration.
Slow Trapping. The electrophile (or H-atom donor) is too slow or sterically hindered.Increase Trap Equiv: Use large excess (5–10 equiv) of the trapping agent (e.g., disulfide, alkyl halide).
Radical Chain. Oxygen initiated a radical polymerization.Degas: Rigorous freeze-pump-thaw cycles. Use radical inhibitors if running anionic chemistry.

Technical Insight: Radical polymerization yields oligomers (n=2–5). Anionic polymerization (e.g., initiated by organolithiums without LiCl) often yields insoluble polymers. Reference: Wiberg, K. B. et al. J. Am. Chem. Soc.1982 .[1][2]

Module B: "I isolated a cyclobutane, not a BCP."

Diagnosis: Cationic/Acid-Mediated Ring Opening You likely triggered the "Solvolysis Pathway."

The Mechanism: Unlike anionic/radical addition which preserves the cage, protonation or electrophilic attack on the bridgehead leads to a transient cation that instantly rearranges to a methylenecyclobutane (or cyclobutyl derivative) to relieve strain.

Troubleshooting Steps:

  • Check Solvent Acidity: Ensure solvents are strictly anhydrous. Even trace water acts as a proton source.

  • Avoid Lewis Acids: Strong Lewis acids can trigger ring opening before nucleophilic attack occurs.

  • Buffer: If using amine salts (e.g.,

    
    ), add a base (e.g., Turbo-Grignard or LiHMDS) to generate the free amine before adding propellane.
    
Module C: "The reaction stalled / No conversion."

Diagnosis: Reagent Quality or Electronic Repulsion Anionic addition to propellane has a high activation barrier due to electronic repulsion (Pauli repulsion) between the incoming nucleophile and the inverted bond electron cloud.

The Fix: "Turbo" Charging Standard Grignards (RMgX) often fail or react sluggishly. You must use Knochel’s Turbo-Grignards (


).
  • Why? LiCl breaks up the Grignard aggregates, creating a more reactive monomeric species and coordinating to the propellane to lower the activation energy.

Visualization: Reaction Pathways & Failure Modes

Propellane_Pathways Propellane [1.1.1]Propellane BCP_Anion BCP Anion (Intermediate) Propellane->BCP_Anion Anionic Attack (High Barrier) BCP_Radical BCP Radical (Intermediate) Propellane->BCP_Radical Radical Addition (Fast) Ring_Open Methylene- cyclobutane Propellane->Ring_Open Cationic Rearrangement Nu_Anion Nucleophile (Anion) (e.g., RMgCl·LiCl) Nu_Anion->BCP_Anion BCP_Product Target BCP (Success) BCP_Anion->BCP_Product Electrophile Trap Rad_Init Radical Source (e.g., R-SH, Light) Rad_Init->BCP_Radical BCP_Radical->BCP_Product Atom Transfer (Fast Trap) Staffane [n]Staffane (Precipitate/Failure) BCP_Radical->Staffane + Propellane (Slow Trap) Proton Acid/H+ Source (Impurity) Proton->Ring_Open

Figure 1: Decision tree of [1.1.1]propellane reactivity. Green paths indicate successful BCP synthesis; red paths indicate common side reactions (polymerization and ring opening).

Standard Operating Protocols (SOPs)

Protocol A: Nucleophilic Addition via Turbo-Grignard

Best for: Installing carbon substituents (Aryl, Alkyl) to form C-C bonds. Source Grounding: Adapted from Knochel et al. and Baran Lab methodologies.

Reagents:

  • [1.1.1]Propellane (approx 0.5 M in

    
     or Pentane).
    
  • Organohalide (

    
    ).
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (Turbo Grignard solution).[3]
    

Step-by-Step:

  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve the organohalide (1.0 equiv) in anhydrous THF.

  • Exchange: Add

    
     (1.1 equiv) dropwise at -20°C. Stir until Iodine/Bromine-Magnesium exchange is complete (check via GC-MS of quenched aliquot).
    
  • Addition: Cool the generated Grignard to -78°C. Add the [1.1.1]propellane solution (1.2–1.5 equiv) slowly via syringe pump (suppresses oligomerization).

  • Warm Up: Allow to warm to 0°C or RT. Critical: The reaction often requires this thermal energy to overcome the addition barrier.

  • Quench: Add electrophile (e.g., Iodine,

    
    , or another trap).
    
    • Note: If trapping with

      
       (MeOH), ensure it is added slowly at 0°C to avoid exotherms.
      
Protocol B: Radical "Strain-Release" Amination

Best for: Synthesizing BCP-amines (Bioisosteres). Source Grounding: Baran Lab "Turbo-Amide" approach.

Reagents:

  • Secondary Amine (Free base).

  • 
     (or 
    
    
    
    for strict anionic, but Turbo is preferred for functional group tolerance).
  • [1.1.1]Propellane solution.

Step-by-Step:

  • Deprotonation: Dissolve amine (1.0 equiv) in THF. Add

    
     (1.05 equiv) at 0°C. Stir 30 min to form the Magnesium-Amide.
    
  • Reaction: Add [1.1.1]propellane (1.2 equiv).[2]

  • Heating: Unlike radical additions, this anionic-like addition often requires heating to 50°C in a sealed tube to drive conversion.

  • Workup: Quench with dilute acidic buffer.[3] The product is the BCP-amine.

FAQs: Expert Corner

Q: How do I know the concentration of my propellane stock solution? A: Never assume. Titrate it. Method: Take a known aliquot (e.g., 0.5 mL) of your stock. Add excess thiophenol (


) and a radical initiator (AIBN) or simply expose to ambient light/air. The reaction is quantitative. Analyze via NMR using an internal standard (e.g., mesitylene) to integrate the BCP-SPh product against the standard.

Q: Can I store [1.1.1]propellane? A: Yes, but strictly in solution (ether/pentane) at -20°C or -78°C. Warning: Never concentrate to dryness. Neat propellane is shock-sensitive and can polymerize explosively.

Q: Why use Ether/Pentane instead of THF for the propellane stock? A: Propellane is often synthesized from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane using MeLi. Ether/Pentane allows for easier workup and prevents early polymerization during the distillation step. However, the addition reaction (Protocol A) is often best in THF to support the Grignard species.

References

  • Wiberg, K. B.; Walker, F. H. "[1.1.1]Propellane." Journal of the American Chemical Society1982 , 104, 5239–5240. Link

  • Gianatassio, R. et al. "Strain-Release Amination."[4] Science2016 , 351, 241–244. Link

  • Turbiez, M. et al. "Preparation of Polyfunctional Magnesiated Bicyclo[1.1.1]pentanes." Angewandte Chemie International Edition2016 , 55, 1479–1483. (Knochel Group).[5][6] Link

  • Anderson, J. M. et al. "Radical Functionalization of [1.1.1]Propellane." Nature2022 , 604, 298–303. Link

  • Uchiyama, M. et al. "The Origin of the Reactivity of [1.1.1]Propellane." Chemical Science2020 , 11, 5246–5256. Link

Sources

Optimization

Technical Support: Handling &amp; Stability of 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol

Executive Summary Status: High Stability under standard synthetic conditions. 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol is a robust building block. Unlike its precursor, [1.1.1]propellane, the bicyclo[1.1.1]pentane (BCP) c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Status: High Stability under standard synthetic conditions.

2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol is a robust building block. Unlike its precursor, [1.1.1]propellane, the bicyclo[1.1.1]pentane (BCP) cage is chemically stable. The ethyl spacer (


) between the cage and the hydroxyl group acts as an insulator, preventing the electronic destabilization often seen with substituents directly attached to strained rings.
  • Acidic Conditions: Stable to aqueous mineral acids (HCl,

    
    ) and organic acids (TFA) at ambient temperatures. Risk of ring opening increases only under radical-generating conditions or exposure to superacids.
    
  • Basic Conditions: Excellent stability. Compatible with strong bases (NaOH, NaH, KOtBu).

  • Thermal: Generally stable up to 150°C; however, the cage can degrade under extreme thermal stress (>200°C) or radical flux.

Technical Deep Dive: Stability Modules

Module A: Acidic Conditions

The Concern: Researchers often fear that the high strain energy of the BCP cage (~65 kcal/mol) will lead to ring-opening or rearrangement (e.g., to a cyclobutane derivative) under acidic conditions.

The Reality: The BCP cage is surprisingly resistant to Brønsted acids. The bridgehead carbons (C1/C3) are


 hybridized but have high 

-character, making them poor electrophiles. Furthermore, the ethyl linker prevents the formation of a carbocation directly adjacent to the cage, which mitigates the risk of Wagner-Meerwein-type rearrangements.
ConditionStability RatingNotes
Dilute HCl /

(aq)
Stable Standard workups (pH 1–2) are safe.
TFA / DCM (Deprotection) Stable Standard Boc-deprotection conditions do not open the cage.
Lewis Acids (

,

)
⚠️ Caution Strong Lewis acids can coordinate to the central bond or the oxygen, potentially triggering strain release if heated.
Oxidizing Acids (Jones Reagent) Stable The alcohol oxidizes to the acid; the cage remains intact.
Radical Conditions + Acid Unstable Avoid conditions that generate radicals in the presence of acid (e.g., HBr + Peroxides), as the central bond is radical-sensitive.
Module B: Basic Conditions

The Concern: Base-catalyzed elimination or deprotonation of the bridgehead hydrogen.

The Reality: The BCP core is electronically similar to a tert-butyl group but with different vectors. The bridgehead proton (at C3, if unsubstituted) has a


 > 40, making it inert to deprotonation by hydroxides or alkoxides.
ConditionStability RatingNotes
NaOH / KOH (aq/alcoholic) Stable Saponification or hydrolysis conditions are safe.
NaH / KH (Anhydrous) Stable Compatible with Williamson ether synthesis protocols.
Organolithiums (

-BuLi)
⚠️ Caution While the cage is stable,

-BuLi can perform H-abstraction at the C3 bridgehead if no other acidic protons are present, leading to lithiation (useful for functionalization, but a side reaction if unintended).
Amine Bases (

, DIPEA)
Stable Fully compatible.

Mechanistic Visualization

The following diagram illustrates the decision logic for handling this molecule, highlighting the "Safe Zones" versus "Risk Zones."

BCP_Stability Start Start: 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol Condition Select Reaction Condition Start->Condition Acid Acidic Environment Condition->Acid pH < 7 Base Basic Environment Condition->Base pH > 7 StrongAcid Strong Lewis Acid or Radical Generator? Acid->StrongAcid BaseType Base Strength Base->BaseType StandardAcid Standard Brønsted Acid (HCl, TFA, H2SO4) StrongAcid->StandardAcid No Result_Risk RISK: Ring Opening or Polymerization StrongAcid->Result_Risk Yes (e.g. AlCl3, Radical) Result_Stable STABLE Proceed with Reaction StandardAcid->Result_Stable Hydrolysis/Workup BaseType->Result_Stable NaOH, KOtBu, NaH Result_Lithiation SIDE REACTION: C3-Lithiation possible BaseType->Result_Lithiation Organolithiums (nBuLi)

Caption: Stability decision tree for BCP-ethanol. Green paths indicate safe standard operating procedures.

Troubleshooting Guide (FAQ)

Q1: I observed a new spot on TLC after heating with Tosyl Chloride (TsCl) and Pyridine. Did the cage open?

  • Diagnosis: Unlikely. The BCP cage is stable to tosylation conditions.

  • Likely Cause: You successfully formed the tosylate. The BCP-ethyl-tosylate is a stable intermediate.

  • Verification: Check NMR. If the characteristic bridgehead proton (C3-H) singlet at

    
     ppm is still present and integrates correctly, the cage is intact. If the cage opens, symmetry is lost, and the spectrum becomes complex.
    

Q2: Can I use Jones Reagent to oxidize the alcohol to the acid?

  • Answer: Yes.

  • Explanation: The ethyl spacer protects the cage. Direct oxidation of the alcohol to the carboxylic acid (2-(bicyclo[1.1.1]pentan-1-yl)acetic acid) is a standard transformation. The high acidity of the Jones reagent is tolerated because there are no nucleophiles present capable of intercepting the cage strain.

Q3: My yield is low after a reaction involving radical initiators (AIBN, Peroxides).

  • Root Cause: The central C1-C3 bond of the BCP cage has significant

    
    -character and is susceptible to radical attack.
    
  • Solution: Avoid radical pathways. If a radical step is necessary, keep the temperature low and minimize the concentration of radical species.

Q4: Is the molecule compatible with reductive amination (NaBH3CN / Acid)?

  • Answer: Yes.

  • Explanation: The acidic pH required for imine formation (pH 4-5) is well within the stability window of the BCP cage.

Standardized Protocol: Forced Degradation Test

If you are developing a drug candidate containing this moiety, use this protocol to validate stability in your specific matrix.

Materials
  • Analyte: 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol (10 mg/mL in MeOH).

  • Acid Stock: 1N HCl.

  • Base Stock: 1N NaOH.

  • Oxidant: 3%

    
    .
    
Workflow
  • Preparation: Aliquot 100 µL of Analyte into three HPLC vials.

  • Stress Conditions:

    • Vial A (Acid): Add 100 µL 1N HCl. Heat at 60°C for 4 hours.

    • Vial B (Base): Add 100 µL 1N NaOH. Heat at 60°C for 4 hours.

    • Vial C (Oxidative): Add 100 µL 3%

      
      . Store at RT for 4 hours.
      
  • Quenching: Neutralize Vials A and B to pH 7.

  • Analysis: Inject on LC-MS (C18 column, Water/Acetonitrile gradient).

  • Pass Criteria: >95% recovery of parent peak area relative to control.

References

  • Bunker, K. D., et al. (2011). "The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry." Thieme Connect.

  • Stepan, A. F., et al. (2012).[1] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere." Journal of Medicinal Chemistry.

  • Mykhailiuk, P. K. (2021).[2] "Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid." The Journal of Organic Chemistry.

  • PubChem. (2025).[3] "2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol Compound Summary." National Library of Medicine.

  • Kanazawa, J., et al. (2018). "Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane." Synthesis.

Sources

Troubleshooting

overcoming low reactivity of the hydroxyl group in 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol

Subject: Overcoming Steric and Electronic Deactivation in BCP-Alkyl Alcohols Executive Summary & Problem Analysis The Issue: Users frequently report "low reactivity" when attempting to functionalize 2-(bicyclo[1.1.1]pent...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Overcoming Steric and Electronic Deactivation in BCP-Alkyl Alcohols
Executive Summary & Problem Analysis

The Issue: Users frequently report "low reactivity" when attempting to functionalize 2-(bicyclo[1.1.1]pentan-1-yl)ethan-1-ol (referred to hereafter as BCP-EtOH ). While structurally a primary alcohol, BCP-EtOH often fails to reach full conversion under standard conditions (e.g., mild tosylation, Williamson ether synthesis) that work seamlessly for linear aliphatic alcohols.

The Root Cause: The BCP core is not merely a "spacer"; it acts as a steric anchor with unique electronic properties.

  • Steric Cone Angle: The BCP cage possesses a rigid, bulky geometry (similar to a tert-butyl group but with different vectors). Even with the two-carbon ethyl spacer, the BCP cage can adopt conformations that shield the hydroxyl group from bulky electrophiles.

  • Electronic Inductive Effect: The bridgehead carbon of the BCP system has high s-character, making it electron-withdrawing. This reduces the nucleophilicity of the terminal hydroxyl oxygen via the

    
    -framework, slowing down activation steps (e.g., attack on sulfonyl chlorides).
    
  • Solvation/Aggregation: The lipophilic BCP core promotes aggregation in polar aprotic solvents, effectively sequestering the alcohol within hydrophobic clusters.

Troubleshooting Guides (SOPs)
Module A: Activation of the Hydroxyl Group (Leaving Group Installation)

Use this module if: Mesylation (MsCl) or Tosylation (TsCl) yields are <50% or reaction times exceed 24h.

The Fix: Standard pyridine-mediated sulfonylations are often too slow for BCP-EtOH due to the reduced nucleophilicity of the oxygen. We recommend a catalytic nucleophilic boost or switching to Triflation .

Protocol 1: High-Velocity Tosylation

  • Reagents: TsCl (1.5 equiv), 1-Methylimidazole (NMI) (2.0 equiv), Et3N (1.5 equiv).

  • Solvent: DCM (0.2 M). Do not use THF; solvation of the leaving group is poorer.

  • Mechanism: NMI acts as a "super-nucleophilic" catalyst, forming a highly reactive N-sulfonyl imidazolium intermediate that overcomes the BCP alcohol's steric/electronic sluggishness.

Protocol 2: Triflation (For difficult substitutions) If the subsequent nucleophile is weak, skip the tosylate. The triflate (OTf) is required.

  • Reagents:

    
     (1.2 equiv), Pyridine (2.0 equiv).
    
  • Temp: -78 °C to 0 °C. Strict temperature control is vital to prevent elimination to the vinyl-BCP species.

ReagentReaction Time (BCP-EtOH)YieldRisk of Elimination
MsCl / Et3N24-48 h45-60%Low
TsCl / Pyridine24 h50-65%Low
TsCl / NMI (Recommended) 2-4 h >90% Low
Tf2O / Pyridine30 min>95%Medium (if warmed >0°C)
Module B: The "Elusive" Etherification

Use this module if: Williamson ether synthesis (NaH + Alkyl Halide) results in recovered starting material or decomposition.

The Fix: The BCP core makes the alkoxide prone to complexation or elimination rather than substitution. Base-mediated pathways are often dead ends. Switch to Acid-Catalyzed Imidate Alkylation .

Protocol: Trichloroacetimidate Method This method, adapted from recent breakthroughs in BCP chemistry (Sujansky et al., 2025), avoids strong bases entirely.[1]

  • Imidate Formation: React the electrophile alcohol (R-OH) with trichloroacetonitrile (Cl3CCN) and DBU to form the imidate donor.

  • Coupling:

    • Mix BCP-EtOH (Acceptor) and Imidate Donor (1.5 equiv) in DCM/Cyclohexane (1:1).

    • Add catalyst: TfOH (Triflic Acid) (5-10 mol%).

    • Run at 0 °C to RT.

  • Why it works: The acidic conditions protonate the imidate, making it an exceptional leaving group. The BCP-EtOH attacks as the neutral alcohol, bypassing the need to form the unstable/unreactive alkoxide.

Module C: Oxidation to Aldehyde

Use this module if: Swern oxidation yields are inconsistent.

The Fix: Avoid Swern conditions. The release of HCl/Et3N salts can complicate purification of lipophilic BCP products.

  • Recommended: Dess-Martin Periodinane (DMP) .

  • Buffer: Add

    
     (5 equiv) to the reaction mixture.
    
  • Reasoning: BCP derivatives can be acid-sensitive (strain release). DMP is mild, neutral, and the iodinane byproducts are easily removed via a basic wash, which preserves the BCP cage integrity.

Decision Logic & Workflows

The following diagram illustrates the decision process for functionalizing BCP-EtOH based on the target moiety.

BCP_Workflow Start Start: BCP-EtOH Functionalization Target Select Target Transformation Start->Target Act Activation (LG) Target->Act Ether Ether Formation Target->Ether Oxid Oxidation (CHO) Target->Oxid Act_Q Is Nucleophile Strong? (e.g., Azide, Thiol) Act->Act_Q Ether_Q Standard Williamson? (NaH/DMF) Ether->Ether_Q Oxid_Sol Dess-Martin (DMP) + NaHCO3 Buffer Oxid->Oxid_Sol Act_Sol1 Use TsCl + NMI (Cat.) Yield: >90% Act_Q->Act_Sol1 Yes Act_Sol2 Use Tf2O + Pyridine (Cold -78°C) Act_Q->Act_Sol2 No (Weak Nuc) Ether_Fail Likely Failure: Steric shielding/Aggregation Ether_Q->Ether_Fail Avoid Ether_Sol Acid-Catalyzed Imidate (TfOH cat.) Ether_Q->Ether_Sol Recommended

Caption: Decision matrix for selecting the optimal functionalization pathway for BCP-Ethanol, prioritizing steric bypass and acid-sensitivity precautions.

Frequently Asked Questions (FAQs)

Q1: Why can't I just use standard NaH/THF for etherification? A: While BCP-EtOH is a primary alcohol, the BCP cage is highly lipophilic. In THF, the deprotonated alkoxides tend to form tight aggregates or "inverse micelles" where the nucleophilic oxygen is buried inside the lipophilic BCP shell. Furthermore, the steric bulk of the BCP group hinders the approach to the electrophile.[2][3] The acid-catalyzed imidate method (Module B) avoids alkoxide formation entirely.[1]

Q2: Is the BCP cage stable to the acid used in the Imidate protocol? A: Generally, yes. The BCP cage is remarkably robust compared to bicyclo[1.1.0]butanes. However, prolonged exposure to strong Lewis acids can trigger strain-release rearrangements. Using Triflic Acid (TfOH) catalytically (5 mol%) at low temperatures (0 °C) is safe. Avoid heating acidic mixtures above 40 °C.

Q3: My tosylate product is an oil that won't crystallize. How do I purify it? A: BCP-ethyl tosylates are often oils due to the "greasy" nature of the BCP group preventing lattice packing. Do not attempt recrystallization. Use flash chromatography on silica gel.

  • Tip: BCP compounds are UV-active at low wavelengths (200-210 nm) but often stain poorly with KMnO4. Use Phosphomolybdic Acid (PMA) or Iodine stain for TLC visualization.

Q4: Can I use Mitsunobu conditions? A: Yes, but with a caveat. Standard DEAD/PPh3 often results in difficult purification because the triphenylphosphine oxide byproduct co-elutes with the lipophilic BCP product. We recommend using DIAD and Polymer-supported PPh3 to simplify purification, as the BCP "grease" makes separation from standard Ph3PO tedious.

References
  • Sujansky, S. J., Burgess, S. A., & Ma, X. (2025).[1][4] A Practical Solution to Achieve the Elusive Etherification of Bicyclo[1.1.1]pentyl Alcohols. Journal of Organic Chemistry.

  • Mykhailiuk, P. K. (2019).[5][6] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[5][7][8]

  • Levin, M. D., et al. (2020). Functionalization of the Bicyclo[1.1.1]pentane Core. Chemical Reviews. (Contextual grounding on BCP stability).
  • PubChem Compound Summary. (2025). 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol. National Center for Biotechnology Information.

Sources

Optimization

scale-up synthesis issues for bicyclo[1.1.1]pentane-containing compounds

Technical Support Center: Bicyclo[1.1.1]pentane (BCP) Scale-Up Synthesis Current Status: Operational | Topic: Scale-Up Troubleshooting & Optimization Executive Summary: The "Escape from Flatland" Challenge Bicyclo[1.1.1]...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bicyclo[1.1.1]pentane (BCP) Scale-Up Synthesis Current Status: Operational | Topic: Scale-Up Troubleshooting & Optimization

Executive Summary: The "Escape from Flatland" Challenge

Bicyclo[1.1.1]pentane (BCP) is a premier bioisostere for phenyl and tert-butyl groups, offering improved solubility and metabolic stability while retaining linear geometry.[1] However, scale-up is non-trivial due to the high strain energy (~68 kcal/mol) of the intermediate, [1.1.1]propellane. This guide addresses the "Valley of Death" between milligram discovery and kilogram process chemistry.[2]

Module 1: The Bottleneck – [1.1.1]Propellane Synthesis

The precursor to almost all BCP derivatives is [1.1.1]propellane. It is volatile, prone to polymerization, and difficult to quantify.

Standard Operating Procedure (SOP): Optimized Scale-Up

Method: Modified Szeimies Route (via 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane). Scale: 100g – 1kg (Precursor)

Critical Protocol Steps:

  • Precursor Synthesis: React 3-chloro-2-(chloromethyl)propene with bromoform/NaOH.[2] Note: This is an exothermic cyclopropanation.

  • Propellane Generation: Treat the tetrahalide with MeLi (or PhLi) in Et₂O/Pentane at -78°C.

    • Process Insight: On a large scale, PhLi is often preferred over MeLi because the byproduct (PhBr) is less volatile than MeBr, preventing pressure buildup and facilitating solvent recycling, although MeLi is cleaner for small batches.

  • Isolation: Do not concentrate to dryness. Propellane must be kept in solution (typically 0.4 – 0.7 M).[2]

Quality Control: The Self-Validating System

You cannot weigh [1.1.1]propellane.[2] You must titrate it.

  • The Thiophenol Titration:

    • Take a 0.5 mL aliquot of propellane solution.

    • Add excess thiophenol (PhSH) and a radical initiator (AIBN) or simply expose to ambient light.[2]

    • Wait 30 mins. The reaction is quantitative.

    • Analyze via ¹H NMR.[2][3] Compare the integration of the BCP-SPh product (bridgehead proton ~1.9 ppm) against an internal standard (e.g., 1,3,5-trimethoxybenzene).

Module 2: Functionalization Strategies

Once you have the propellane solution, you have two primary "entrances" into the BCP scaffold.

Workflow Logic (Graphviz)

BCP_Workflow Propellane [1.1.1]Propellane (In Solution) Nature Nucleophile Type? Propellane->Nature Target Target BCP Motif Radical Radical Addition (ATRA) (Atom Transfer) Nature->Radical Halides/Thiols Anionic Anionic / Strain-Release (Nucleophilic Attack) Nature->Anionic Amines/Carbanions Photo Photochemistry (Light) Reagent: R-I or R-Br Radical->Photo Turbo Turbo-Amide (Baran) Reagent: R2N-MgCl·LiCl Anionic->Turbo For Amines Grignard Turbo-Grignard Reagent: iPrMgCl·LiCl Anionic->Grignard For Carbon Photo->Target High Yield Polymer Risk: Oligomerization (Staffanes) Photo->Polymer If conc > 0.5M Turbo->Target Grignard->Target

Caption: Decision tree for BCP functionalization. Path selection depends on the nucleophile (radical vs. anionic).

Troubleshooting Guide & FAQs

Category 1: Propellane Stability & Yield

Q: My propellane yield is consistently <40% after distillation. What is wrong?

  • Diagnostic: You are likely losing product to the vacuum or thermal decomposition.[2]

  • Fix:

    • Temperature Control: The receiving flask must be at -78°C (dry ice/acetone). The bridge between the reactor and receiver must be short and wide-bore to prevent clogging.

    • Solvent Trap: Use a secondary trap. Propellane boils at ~60°C but co-distills easily with ether/pentane.

    • Check the Stirring: The Wurtz coupling is heterogeneous. Inefficient stirring leads to local hot spots and oligomerization. Use an overhead mechanical stirrer, not a magnetic bar, for scales >50g.

Q: The solution turned into a white gel overnight. What happened?

  • Cause: Spontaneous polymerization into "staffanes" (oligomers of BCP).[2]

  • The Limit: This occurs if the concentration exceeds 0.7 M .[2]

  • Solution: Always dilute your propellane immediately.[2] Store at -20°C or lower. If you see a white precipitate, filter it; the solution might still be usable, but re-titrate immediately.

Category 2: Radical Addition (Photochemistry)

Q: I am doing the ATRA reaction (e.g., with R-I), but the reaction stalls at 50% conversion.

  • Cause: Light attenuation (Beer-Lambert Law).[2] In batch reactors, light cannot penetrate deep into the flask.

  • Scale-Up Fix: Switch to Flow Chemistry .

    • Protocol: Pump the propellane + alkyl iodide mixture through FEP tubing wrapped around a 300-400 nm LED light source. This maximizes surface-area-to-volume ratio.

    • Reference: Mykhailiuk and others have demonstrated kg-scale synthesis using flow photoreactors.[4]

Category 3: Amination (Strain-Release)[5]

Q: Direct amination with secondary amines gives low yields.

  • Insight: Simple amines are not nucleophilic enough to open the propellane ring efficiently without polymerization.[2]

  • The "Turbo" Fix: Use Turbo-Amides (Knochel-type reagents).[2]

    • Protocol: Deprotonate the amine with iPrMgCl·LiCl first to form the magnesium amide. Then add the propellane solution.[2][5][6][7] The LiCl breaks up aggregates, making the amide hyper-nucleophilic.

    • Causality: This "strain-release amination" drives the reaction forward rapidly, outcompeting the background polymerization rate.

Quantitative Data: Stability & Reactivity

ParameterValue / ConditionImpact on Scale-Up
[1.1.1]Propellane T½ ~2 weeks @ -20°CMust be used fresh or stored in deep freeze.[2][6]
Max Safe Concentration 0.5 – 0.7 MExceeding this triggers rapid polymerization (exothermic).[2]
Strain Energy ~68 kcal/mol"Spring-loaded." Reacts violently if neat.
Boiling Point ~60°CVolatile.[2] Do not rotovap to dryness (explosion risk).
Preferred Solvent Et₂O / PentaneLow boiling points allow easy removal after functionalization.[2]

References

  • Optimized Propellane Synthesis & Handling

    • Title: "Practical Synthesis of [1.1.1]Propellane"
    • Source: Organic Syntheses 2016, 93, 227-244.
    • URL:[Link]

  • Strain-Release Amination (Turbo-Amides)

    • Title: "Strain-Release Amination"[8][9][10]

    • Source: Science 2016, 351, 241-246 (Baran Lab).
    • URL:[Link]

  • Flow Chemistry & Photochemistry Scale-Up

    • Title: "Light-enabled scalable synthesis of bicyclo[1.1.
    • Source: Nature Synthesis 2024 (Mykhailiuk).[11]

    • URL:[Link]

  • General Review of BCPs in Drug Discovery

    • Title: "Bicyclo[1.1.1]pentanes: Key Structures for the Future of Medicinal Chemistry"
    • Source: J. Med.[2][12] Chem. 2020.[2][11]

    • URL:[Link]

Sources

Troubleshooting

deprotection strategies for 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol derivatives

Technical Support Center: Bicyclo[1.1.1]pentane (BCP) Chemistry Ticket ID: BCP-ETH-DEP-001 Topic: Deprotection Strategies for 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol Derivatives Status: Open Assigned Specialist: Senior A...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bicyclo[1.1.1]pentane (BCP) Chemistry Ticket ID: BCP-ETH-DEP-001 Topic: Deprotection Strategies for 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol Derivatives Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Triage

User Query: "I need to deprotect a 2-{bicyclo[1.1.1]pentan-1-yl}ethan-1-ol derivative. I am concerned about the stability of the strained BCP cage during deprotection and the potential volatility of the final product."

The Molecule:

  • Core Scaffold: Bicyclo[1.1.1]pentane (BCP).[1][2][3][4][5][6][7][8][9] A bioisostere for phenyl, tert-butyl, and internal alkynes.[1][9]

  • Target Functional Group: Primary alcohol on an ethyl chain (

    
    ).[1]
    
  • Key Risk Factors:

    • Volatility: The parent alcohol (MW ~112 g/mol ) is highly volatile.[1] "Lost yield" is often due to over-drying, not chemical failure.[1]

    • Cage Strain: While BCP is surprisingly robust (strain energy ~65 kcal/mol), it can undergo ring-opening rearrangement to methylenecyclobutane or 1,3-dienes under radical conditions or specific transition metal catalysis.[1]

Decision Matrix: Select Your Deprotection Strategy

Before starting, identify your Protecting Group (PG) and consult the workflow below to select the optimal protocol.

DeprotectionStrategy Start Select Protecting Group Silyl Silyl Ether (TBS, TBDPS, TIPS) Start->Silyl Benzyl Benzyl Ether (Bn) Start->Benzyl Ester Ester (Ac, Bz, Piv) Start->Ester AcidSens Acid Sensitive Groups Present? Silyl->AcidSens H2 Method C: H2, Pd/C (1 atm) Benzyl->H2 Base Method D: LiOH or K2CO3 Ester->Base TBAF Method A: TBAF (Buffered) AcidSens->TBAF Yes Acid Method B: HCl/MeOH or CSA AcidSens->Acid No Volatile CRITICAL: Monitor Volatility! TBAF->Volatile Acid->Volatile H2->Volatile Base->Volatile

Figure 1: Decision tree for selecting the appropriate deprotection methodology based on protecting group and substrate sensitivity.

Standard Operating Procedures (SOPs)

Method A: Silyl Ether Cleavage (TBS/TBDPS) via Fluoride

Best for: Substrates sensitive to strong acid.[1]

Context: The BCP cage is stable to fluoride anions. However, the basicity of TBAF can be problematic for base-sensitive esters elsewhere in the molecule.

Protocol:

  • Dissolve the silyl ether (1.0 equiv) in anhydrous THF (0.1 M).

  • Add TBAF (1.0 M in THF) dropwise (1.1 – 1.5 equiv).[1]

    • Pro-Tip: If the molecule contains base-sensitive groups, add Acetic Acid (1.1 equiv) to buffer the TBAF.[1]

  • Stir at 0 °C to RT. Monitor by TLC (stain with KMnO₄ or PMA; BCPs do not always UV absorb strongly).[1]

  • Workup (Critical):

    • Quench with saturated NH₄Cl.[1]

    • Extract with Et₂O or DCM.[1]

    • Do not use high vacuum for extended periods if the product MW < 150.

Method B: Acidic Desilylation

Best for: Simple derivatives; avoiding the "TBAF goo" during purification.

Context: The BCP cage is remarkably stable to Brønsted acids (e.g., HCl, TFA) because the bridgehead carbon has high s-character (similar to an alkyne C-H), making it resistant to protonation-induced carbocation formation/rearrangement.[1]

Protocol:

  • Dissolve substrate in MeOH (0.1 M).[1]

  • Add conc. HCl (5 drops per mmol) or CSA (0.1 equiv).[1]

  • Stir at RT for 1–2 hours.

  • Neutralize with solid NaHCO₃, filter, and concentrate carefully.

Method C: Hydrogenolysis of Benzyl Ethers

Best for: Removing Bn groups.[10]

Context: There is a common misconception that BCP rings are as fragile as bicyclobutanes (which open easily with H₂/Pd).[1] BCP is stable to standard hydrogenolysis conditions (1 atm, RT). However, avoid high pressures (>50 psi) or elevated temperatures, which may facilitate ring opening.[1]

Protocol:

  • Dissolve substrate in EtOH or EtOAc (0.1 M).[1]

  • Add 10% Pd/C (10 wt% of substrate mass).[1]

  • Purge with H₂ (balloon pressure).[1] Stir vigorously at RT.

  • Filter through Celite.[1]

  • Caution: The product is likely in the filtrate.[1] Do not rotary evaporate to dryness at high bath temperatures (>40 °C).[1]

Troubleshooting Guide & FAQs

Issue 1: "I deprotected my molecule, but the flask is empty after drying."

  • Diagnosis: Volatility. 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol has a low molecular weight and no hydrogen-bond donors other than the alcohol itself.[1] It sublimes/evaporates easily.[1]

  • Solution:

    • Avoid high vacuum (< 5 mbar).[1]

    • Use a solvent with a significantly higher boiling point than the product for extraction, or use pentane/ether and distill carefully.

    • Consider forming a derivative (e.g., tosylate) immediately if the alcohol is an intermediate.[1]

Issue 2: "The NMR shows new alkene signals after deprotection."

  • Diagnosis: Ring Opening. This is rare but can occur if radical initiators were present or if specific Lewis Acids (e.g., BBr₃) were used for benzyl cleavage.[1]

  • Mechanism: Rupture of the C1-C3 bond leads to a 1,3-diene or methylenecyclobutane derivative.[1]

  • Solution:

    • Switch from Lewis Acid deprotection to Hydrogenolysis (Method C).

    • Add a radical inhibitor (BHT) if using oxidative conditions.[1]

Issue 3: "TBAF reaction is stalling; the silyl group won't leave."

  • Diagnosis: Steric Bulk (Unlikely). The alcohol is on an ethyl chain (primary), so the BCP cage does not sterically hinder the oxygen.

  • Real Cause: Old TBAF (wet) or aggregation.[1]

  • Solution:

    • Switch to HF-Pyridine in THF (buffered with pyridine).[1] This is a more aggressive, yet chemically distinct, fluoride source.[1]

Comparative Data: Reagent Compatibility

ReagentBCP Cage StabilityEffectiveness on Primary AlcoholRisk LevelNotes
TBAF / THF HighExcellentLowStandard choice.[1] Buffer if base-sensitive.
HCl / MeOH HighGoodLowBest for volatile products (easier workup).[1]
H₂ / Pd-C ModerateExcellent (for Bn)LowKeep pressure low (1 atm).[1]
BBr₃ Low GoodHigh Lewis acids can trigger strain-release rearrangement.[1]
Na / NH₃ ModerateGood (for Bn)ModerateBirch conditions can reduce the cage if over-exposed.[1]

References

  • Stepan, A. F., et al. (2012).[1][5] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry.

    • Context: Establishes the stability and bioisosteric properties of the BCP scaffold.
  • Bunker, K. D., et al. (2011).[1] "Scalable Synthesis of 1,3-Disubstituted Bicyclo[1.1.1]pentanes." Organic Letters.

    • Context: Provides foundational handling guides for BCP intermedi
  • Levin, M. D., et al. (2017).[1] "Catalytic C–C Bond Cleavage of Bicyclo[1.1.1]pentanes." Journal of the American Chemical Society.[11] [1]

    • Context: Discusses the specific conditions (transition metals) that cause ring opening, validating which deprotection methods to avoid.
  • Enamine Ltd. "Bicyclo[1.1.1]pentanes Handling Guide."[1]

    • Context: General handling of volatile BCP building blocks.[1]

Sources

Optimization

analytical methods for detecting impurities in 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol synthesis

Status: Active Ticket ID: BCP-ETH-001 Subject: Analytical Method Development & Impurity Profiling Assigned Specialist: Senior Application Scientist, Small Molecule Characterization Welcome to the BCP Analytics Hub You ar...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: BCP-ETH-001 Subject: Analytical Method Development & Impurity Profiling Assigned Specialist: Senior Application Scientist, Small Molecule Characterization

Welcome to the BCP Analytics Hub

You are likely here because standard analytical workflows are failing for 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol . This molecule represents a classic "stealth" analyte: it possesses high three-dimensionality and polarity but lacks the conjugation required for UV detection. Furthermore, its strained cage structure introduces unique reactivity profiles that generate non-standard impurities.

This guide is structured to troubleshoot these specific "pain points."

Part 1: The "Invisible Peak" Phenomenon (Detection Issues)

Q: I injected a 1 mg/mL standard into my HPLC-UV system, but the chromatogram is blank at 210 nm and 254 nm. Is my synthesis failed?

A: Not necessarily. Your synthesis might be perfect, but your detector is blind.

The Root Cause: The Bicyclo[1.1.1]pentane (BCP) core is electronically isolated. Unlike phenyl rings, the BCP cage consists of


 hybridized carbons with no 

-electron conjugation. The ethyl alcohol side chain is similarly UV-inactive. The molar extinction coefficient (

) is negligible above 200 nm.

Corrective Action: You must switch to a "Universal" detector that relies on mass or volatility rather than light absorption.

Recommended Workflow:

  • Primary Choice: Charged Aerosol Detection (CAD)

    • Why: CAD offers uniform response factors independent of chemical structure.[1] It is ideal for quantifying impurities without reference standards.

    • Constraint: You must use volatile mobile phases (Formic acid, TFA, Ammonium Acetate). Phosphate buffers will destroy the detector.

  • Secondary Choice: GC-FID

    • Why: The BCP cage is surprisingly thermally stable (up to ~250°C).[2] The hydroxyl group is polar, so a polar column (WAX) or derivatization is required.

  • Emergency Workaround: Derivatization

    • If you must use UV, react the alcohol with 4-nitrobenzoyl chloride or phenyl isocyanate to attach a chromophore.

Decision Logic:

MethodSelection Start Select Analytical Method UV_Active Is UV Detector Mandatory? Start->UV_Active Derivatize Derivatize: React w/ Benzoyl Chloride UV_Active->Derivatize Yes Volatile Is Sample Volatile/Stable? UV_Active->Volatile No GC_FID Method A: GC-FID / GC-MS Volatile->GC_FID Yes (>200°C Stable) LC_CAD Method B: HPLC-CAD / ELSD Volatile->LC_CAD No (Labile)

Figure 1: Decision matrix for selecting the appropriate detector based on analyte properties.

Part 2: Troubleshooting "Ghost" Peaks (Impurity Profiling)

Q: I see a broad "hump" or multiple late-eluting peaks in my GC trace. What are these?

A: These are likely [n]staffanes or oligomers derived from the [1.1.1]propellane precursor.[3]

The Mechanism: The synthesis of your target usually involves the radical addition of a C2-fragment to [1.1.1]propellane. Propellane is highly reactive due to its inverted central bond. If the radical concentration is too low, or the temperature is uncontrolled, the propellane reacts with itself rather than the reagent.

  • Impurity A (Dimer): Two BCP cages linked.

  • Impurity B (Ring-Opened): If the cage strain is released incorrectly (e.g., via metal catalysis like CuI), you may form methylenecyclobutane derivatives.

Diagnostic Protocol: Run a GC-MS analysis.

  • Target Mass: 112 m/z (

    
     usually weak), look for 
    
    
    
    (loss of
    
    
    ) or
    
    
    (ethyl loss).
  • Oligomer Mass: Look for repeating units of +66 Da (

    
     propellane unit).
    

Impurity Origin Pathway:

ImpurityPathways Propellane [1.1.1]Propellane (Precursor) Radical Radical Source (Initiation) Propellane->Radical TargetPath Path A: Correct Addition Radical->TargetPath SidePath Path B: Polymerization Radical->SidePath Low Radical Conc. RingOpen Path C: Metal Cat. Failure Radical->RingOpen Incompatible Catalyst BCP_Ethanol Target: 2-{BCP-1-yl}ethan-1-ol TargetPath->BCP_Ethanol Oligomers Impurity: [n]Staffanes (Oligomers) SidePath->Oligomers Cyclobutane Impurity: Methylene Cyclobutanes RingOpen->Cyclobutane

Figure 2: Mechanistic origin of common impurities in BCP synthesis.

Part 3: Standardized Protocols
Protocol A: GC-FID/MS Method for Purity Assessment

Best for routine purity checks and detecting residual solvents.

ParameterSettingRationale
Inlet Split (20:1), 250°CHigh split prevents column overload; BCP is stable at this temp.
Column DB-WAX or VF-WAXms (30m x 0.25mm x 0.25µm)Polar phase required to retain the alcohol and separate it from non-polar propellane residues.
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Standard efficiency.
Oven Program 50°C (hold 2 min)

10°C/min

240°C (hold 5 min)
Low initial temp traps volatile propellane; ramp elutes the alcohol (~170°C BP).
Detector FID @ 280°CUniversal carbon response.
Pass Criteria Main peak > 95% area; No peaks > 0.1% with m/z 66 repeats.
Protocol B: HPLC-CAD Method for Non-Volatile Impurities

Best for final product release and detecting salts/heavy byproducts.

ParameterSettingRationale
Column C18 (e.g., Cortecs C18), 2.7 µm, 4.6 x 100 mmStandard reversed-phase retention.
Mobile Phase A 0.1% Formic Acid in WaterVolatile buffer essential for CAD.
Mobile Phase B AcetonitrileGood solubility for organic cage.
Gradient 5% B (0-1 min)

95% B (10 min)

Hold (2 min)
Steep gradient ensures elution of oligomers.
Detector CAD (Nebulizer Temp: 35°C)Detects the "UV-silent" BCP core.
Part 4: Structural Verification (NMR)

Q: How do I distinguish the product from the ring-opened cyclobutane byproduct using NMR?

A: Focus on the bridgehead protons.

  • Target (BCP Core): The bridgehead proton (H at position 3) is diagnostic. In

    
     NMR, it appears as a distinct singlet (or weak multiplet due to long-range coupling) around 2.4 – 2.6 ppm .
    
  • Impurity (Cyclobutane): If the cage opens, you lose the bridgehead symmetry. You will see olefinic protons (if elimination occurred) or a complex aliphatic region without the characteristic high-symmetry BCP signals.

  • 
     NMR:  The bridgehead carbons of BCP are highly shielded, typically appearing near 30-35 ppm . Cyclobutane carbons are chemically distinct.
    
References
  • Anderson, E. A., et al. (2023).[4] Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au.[4] Link[4]

  • Thermo Fisher Scientific. (2024). CAD vs ELSD: Which HPLC Detector Is Your Better Option? AnalyteGuru. Link

  • Baran, P. S., et al. (2016). Strain-Release Amination. Science. (Contextual grounding for propellane reactivity). Link

  • Kaszynski, P., & Michl, J. (2000).[3] Photochemical Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid. Organic Syntheses. Link

Sources

Troubleshooting

Technical Support Center: Optimization of Coupling Conditions for 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol

Current Status: Operational Product Focus: 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol (CAS: 2091785-54-3) User Level: Advanced (Medicinal Chemistry / Process Development) Executive Summary: The "Flying Bird" Spacer You are...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Product Focus: 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol (CAS: 2091785-54-3) User Level: Advanced (Medicinal Chemistry / Process Development)

Executive Summary: The "Flying Bird" Spacer

You are working with 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol , a critical bioisostere used to replace phenyl or tert-butyl spacers in drug scaffolds. This "homologated" alcohol offers a unique vector: it extends the BCP core by a two-carbon chain, reducing steric clash compared to direct BCP-methanol derivatives while maintaining the high metabolic stability and solubility characteristic of the [1.1.1] system.

The Challenge: While the primary alcohol appears chemically simple, the BCP core introduces specific physicochemical constraints—volatility, lipophilicity, and specific strain-release sensitivities—that often lead to "silent" yield losses or purification failures during standard coupling protocols.

This guide provides optimized workflows for the three most common coupling modalities: Activation/Displacement , Mitsunobu Coupling , and Oxidative Functionalization .

Module 1: Workflow Selector

Before initiating a reaction, determine the optimal pathway based on your coupling partner.

CouplingSelector Start Coupling Partner? Phenol Phenol / Imide (Ar-OH / NH) Start->Phenol Amine Amine / Aniline (R-NH2) Start->Amine Acid Carboxylic Acid (R-COOH) Start->Acid Mitsunobu Direct Mitsunobu (Module 2) Phenol->Mitsunobu Preferred Activation Activation to Mesylate/Iodide (Module 3) Amine->Activation Via S_N2 Oxidation Oxidation to Aldehyde/Acid (Module 4) Amine->Oxidation Via Reductive Amination Esterification Steglich/HATU Esterification Acid->Esterification Standard

Figure 1: Decision matrix for coupling strategies based on the nucleophilic or electrophilic nature of the partner molecule.

Module 2: Direct Coupling via Mitsunobu Reaction

The Mitsunobu reaction is the preferred method for attaching this alcohol to phenols, N-heterocycles, or imides. However, the lipophilicity of the BCP core can cause separation issues with phosphine oxide byproducts.

Troubleshooting Guide
SymptomProbable CauseOptimized Protocol
No Conversion (SM remains) pKa Mismatch: The nucleophile (phenol/imide) is not acidic enough (<11 pKa required).Switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 (Tributylphosphine) for higher basicity betaine formation.
Dark Reaction / Tar Thermal Decomposition: The BCP-ethyl chain is unhindered; exotherms are rapid.Cool to 0°C before adding DIAD/DEAD. Add azo-reagent dropwise over 15 mins.
Product Co-elutes with TPPO Lipophilicity Overlap: BCP products often streak with Triphenylphosphine Oxide (TPPO).Use Polymer-Supported TPP (PS-TPP) or switch to CMBP (Cyanomethylenetributylphosphorane) which produces water-soluble byproducts.
Optimized Protocol: The "Cold-Start" Method
  • Dissolve: 1.0 eq BCP-ethanol, 1.1 eq Nucleophile (Phenol/Imide), and 1.2 eq

    
     in anhydrous THF (0.1 M).
    
  • Cool: Submerge reaction vessel in an ice bath (0°C) for 10 minutes.

  • Inject: Add 1.2 eq DIAD (Diisopropyl azodicarboxylate) dropwise. Do not dump it in.

  • Warm: Allow to warm to RT naturally. Stir for 12 hours.

  • Workup: Dilute with

    
     (precipitates some TPPO). Filter through Celite before column chromatography.
    

Expert Insight: The ethyl spacer makes this alcohol a primary, unhindered substrate. Unlike BCP-methanol (neopentyl-like), which requires forcing conditions, this substrate reacts rapidly. Avoid heating unless absolutely necessary, as this promotes hydrazine byproduct formation over product.

Module 3: Activation (Converting -OH to Leaving Groups)

To couple with amines (via


) or use in cross-coupling, you must convert the alcohol to a Mesylate (OMs), Tosylate (OTs), or Iodide.
Critical Warning: Volatility

The BCP-ethyl mesylate/iodide has a molecular weight of ~190-240 g/mol but is highly lipophilic and surprisingly volatile.

  • NEVER rotovap to dryness at high vacuum/bath temp > 30°C.

  • ALWAYS keep a small amount of solvent (DCM/Heptane) in the flask.

Protocol: High-Yield Mesylation

Objective: Create a reactive electrophile for amine displacement.

  • Setup: BCP-ethanol (1.0 eq) in DCM (0.2 M). Add

    
     (2.0 eq).
    
  • Cool: 0°C.

  • Addition: Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

  • Quench: After 1 hour, quench with saturated

    
    .
    
  • Isolation: Extract with DCM. Dry over

    
    .[1]
    
    • Crucial Step: Concentrate at >100 mbar and <25°C . Do not leave on the pump.

FAQ: Why did my reaction with an amine fail?
  • Issue: Steric shielding from the BCP core "umbrella" is minimal due to the ethyl spacer, but the nucleophile might be too bulky.

  • Fix: If using a secondary amine, switch solvent to Acetonitrile (MeCN) and add NaI (0.1 eq) (Finkelstein catalysis) to generate the transient, more reactive BCP-ethyl iodide in situ.

Module 4: Oxidative Functionalization

Converting the alcohol to an aldehyde allows for Reductive Amination (connecting to amines) or Wittig reactions.

The Stability Paradox

The BCP core is strained.[2][3][4] Strong acidic oxidants (Jones Reagent) or radical oxidants can potentially trigger ring-opening or rearrangement, although the ethyl spacer provides a buffer.

Recommended Oxidant: Dess-Martin Periodinane (DMP)

  • Why: Neutral conditions, room temperature, no heavy metals.

  • Protocol:

    • Dissolve BCP-ethanol in DCM.

    • Add DMP (1.2 eq) and

      
       (2.0 eq, to buffer acetic acid byproduct).
      
    • Stir 2 hours.

    • Quench with

      
       / 
      
      
      
      mix.

Alternative: Swern Oxidation is effective but requires strict low-temperature handling (-78°C) which can be operationally demanding for scale-up.

References & Authoritative Sources

  • Stepan, A. F., et al. (2012).[5] "Application of the Bicyclo[1.1.1]pentane Motif as a Non-Aromatic Phenyl Bioisostere." Journal of Medicinal Chemistry. (Foundational text on BCP properties).

  • Burton, K. I., & MacMillan, D. W. C. (2025).[3] "Rapid access to 3-substituted bicyclo[1.1.1]pentanes." Chem. (Recent advances in BCP functionalization). [3]

  • Mykhailiuk, P. K. (2021). "Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid." The Journal of Organic Chemistry. (Handling and scale-up of BCP derivatives).

  • Tsunoda, T., et al. "New Mitsunobu Reagents."[6] TCI Chemicals Technical Review. (Optimization of azo-reagents for difficult couplings).

  • PubChem. "Compound Summary: 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol."[7][8] (Physicochemical property data).

Need Further Assistance?

Contact Application Engineering: Emergency Spill/Safety: Refer to MSDS (CAS 2091785-54-3) - Flammable Liquid (Category 4).

Sources

Reference Data & Comparative Studies

Validation

Validation of Bicyclo[1.1.1]pentane (BCP) as a Phenyl Bioisostere

This guide serves as a technical validation resource for the application of bicyclo[1.1.1]pentane (BCP) as a high-value bioisostere for the phenyl ring in medicinal chemistry. Executive Summary: The "Escape from Flatland...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical validation resource for the application of bicyclo[1.1.1]pentane (BCP) as a high-value bioisostere for the phenyl ring in medicinal chemistry.

Executive Summary: The "Escape from Flatland"

The pharmaceutical industry has historically relied heavily on aromatic rings, particularly the phenyl group, as a primary structural scaffold. However, high aromatic ring counts correlate with poor aqueous solubility, increased lipophilicity, and suboptimal pharmacokinetic (PK) profiles—a phenomenon often termed "molecular obesity."

Bicyclo[1.1.1]pentane (BCP) has emerged as a validated, sp³-rich bioisostere for the para-phenyl ring.[1] Unlike classical isosteres (e.g., thiophene, pyridine), BCP offers a transition from 2D planarity to 3D rigidity without altering the linearity of the exit vectors. This guide validates BCP’s utility through physicochemical benchmarking, structural analysis, and experimental case studies.

Structural & Physicochemical Benchmarking

To validate BCP as a replacement, one must first quantify the structural and electronic shifts incurred by the substitution.

Geometric and Electronic Comparison

The primary validation metric for a scaffold replacement is the preservation of substituent orientation (exit vectors).

Featurepara-Phenyl RingBicyclo[1.1.1]pentane (BCP)Impact of Substitution
Geometry Planar (2D)Linear, Cage-like (3D)Increases Fsp³ (fraction of sp³ carbons); disrupts crystal lattice packing.
Exit Vector Angle 180°180°Perfect alignment : Substituents remain collinear.
Bridgehead Distance ~2.79 Å~1.85 ÅBCP is significantly shorter (~33% reduction), which acts as a "contracted" spacer.
Electronic Character Electron-rich (

-system)
Electron-deficient coreEliminates

-

stacking interactions; reduces electron density available for oxidative metabolism.
Lipophilicity (LogP) HighModerate/VariableGenerally lowers LogP due to lower carbon count (C6 vs C5), though context-dependent.
Solubility Low (High Lattice Energy)HighMajor Advantage : Disruption of planar stacking significantly lowers melting point and increases aqueous solubility.
Visualization of Vector Alignment

The following diagram illustrates the geometric relationship and the "contraction" effect when switching from Phenyl to BCP.

BCP_vs_Phenyl cluster_0 Phenyl Scaffold (2D) cluster_1 BCP Scaffold (3D) Ph_Node Benzene Ring (C6H4) Ph_Dist Distance: ~2.8 Å Ph_Vec Exit Angle: 180° BCP_Node Bicyclo[1.1.1]pentane (C5H6) Ph_Node->BCP_Node Bioisosteric Replacement (Maintains Linearity) BCP_Dist Distance: ~1.85 Å BCP_Vec Exit Angle: 180°

Caption: Geometric comparison showing the conservation of the 180° exit vector despite the significant reduction in bridgehead distance (2.8 Å to 1.85 Å).

Critical Case Studies: Experimental Validation

The following cases demonstrate successful "scaffold hopping" where BCP improved drug-like properties without sacrificing potency.

Case Study 1: BMS-708,163 Analog (Pfizer)
  • Target:

    
    -Secretase (Alzheimer's Disease).[2]
    
  • Modification: Replacement of a central para-fluorophenyl ring with BCP.

  • Outcome:

    • Potency: Maintained equipotent inhibition (

      
       nM).
      
    • Solubility: Significant improvement due to the disruption of molecular planarity.

    • PK Profile: The BCP analog demonstrated a 4-fold increase in AUC (Area Under the Curve) and

      
       in mouse models.[2][3]
      
    • Metabolic Stability: Intrinsic clearance (

      
      ) was reduced because the BCP core is not susceptible to CYP450-mediated aromatic hydroxylation.
      
Case Study 2: BCP-Resveratrol
  • Target: Various (Antioxidant/SIRT1 activation).

  • Challenge: Natural Resveratrol has extremely poor bioavailability due to rapid metabolism (glucuronidation/sulfation of phenol groups).

  • Modification: Replacement of the central alkene/phenyl linker system with BCP.

  • Outcome:

    • Bioavailability: 10-fold increase in AUC compared to natural resveratrol.

    • Mechanism: The 3D bulk of the BCP group likely sterically hinders the conjugating enzymes (UGTs/SULTs) that rapidly metabolize the planar parent molecule.

Case Study 3: Lp-PLA2 Inhibitors (Darapladib Analogs)
  • Target: Lipoprotein-associated phospholipase A2.[4]

  • Outcome:

    • Solubility: Increased from 8 µM (Phenyl) to 74 µM (BCP) (>9-fold increase).

    • Permeability: Passive permeability increased from 230 nm/s to 705 nm/s .[5]

    • Potency: Slight reduction in pIC50 (10.2

      
       9.4), likely due to the loss of a specific 
      
      
      
      -interaction or the shortened distance (1.85 Å) affecting the binding pose.

Experimental Protocols

Synthesis: General Protocol for BCP Insertion

Accessing BCP analogs typically involves [1.1.1]propellane chemistry. The following is a standard protocol for inserting a BCP motif via strain-release chemistry (e.g., radical addition).

Reagents:

  • [1.1.1]Propellane (often generated in situ or stored as a dilute ether solution).

  • Aryl iodide or Heteroaryl iodide (Precursor A).

  • Photoredox catalyst (e.g., Ir(ppy)₃) or Radical Initiator.

Workflow:

  • Propellane Generation: Treat 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane with MeLi (or PhLi) at -78°C to generate [1.1.1]propellane. Distill into a receiving flask containing the solvent.

  • Radical Addition (ATRA):

    • Dissolve Aryl Iodide (1.0 eq) and [1.1.1]propellane (1.5 eq) in degassed solvent (e.g., DMF or MeCN).

    • Add catalyst (1-2 mol%).

    • Irradiate with Blue LED (450 nm) for 12-24 hours.

    • Mechanism:[6][7] The aryl radical attacks the bridgehead of propellane, breaking the central bond to form the BCP-radical, which then abstracts iodine or is trapped by a nucleophile.

  • Functionalization: The resulting 1-iodo-3-aryl-bicyclo[1.1.1]pentane can be further functionalized via lithium-halogen exchange or cross-coupling to install the second substituent.

Validation: Microsomal Stability Assay

To verify the metabolic advantage of BCP over Phenyl:

  • Preparation: Prepare 10 mM stock solutions of the Phenyl-drug and BCP-analog in DMSO.

  • Incubation:

    • Dilute to 1 µM in phosphate buffer (pH 7.4) containing liver microsomes (human/mouse, 0.5 mg/mL protein).

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction by adding NADPH (1 mM).

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope (

    
    ) determines half-life (
    
    
    
    ) and intrinsic clearance (
    
    
    ).
    • Success Criteria: BCP analog should show a lower

      
       compared to the phenyl parent, specifically indicating resistance to aromatic oxidation.
      

Strategic Recommendations

  • When to use BCP:

    • Solubility Issues: If your lead compound is planar and insoluble ("brick dust"), BCP is the top-tier rescue strategy.

    • Metabolic Hotspots: If the phenyl ring is the primary site of Phase I metabolism (hydroxylation), BCP will block this pathway.

    • Spacer Function: If the phenyl ring acts primarily as a spacer to orient two pharmacophores, BCP is ideal.[1]

  • When to Avoid BCP:

    • Critical

      
      -Stacking:  If the phenyl ring engages in essential 
      
      
      
      -
      
      
      stacking or cation-
      
      
      interactions with the protein target (e.g., Phe, Tyr, Trp residues in the binding pocket), BCP substitution will likely kill potency. The BCP cage is aliphatic and cannot participate in aromatic interactions.
    • Distance Sensitivity: If the binding pocket is extremely tight, the ~1 Å shortening (2.8 Å

      
       1.85 Å) might prevent the distal group from reaching its sub-pocket.
      

References

  • Stepan, A. F., et al. (2012).[7][8][9][10] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry.

  • Goh, Y. L., et al. (2017).[11] "Toward Resolving the Resveratrol Conundrum: Synthesis and in Vivo Pharmacokinetic Evaluation of BCP-Resveratrol." ACS Medicinal Chemistry Letters.

  • Measom, N. D., et al. (2016). "Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor." ACS Medicinal Chemistry Letters.

  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry.

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[7] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.

Sources

Comparative

Bioisosteric Evaluation: 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol vs. tert-Butyl Motifs

[1] Executive Summary This guide evaluates the strategic replacement of the tert-butyl group (specifically the 3,3-dimethylbutyl motif) with the 2-{bicyclo[1.1.1]pentan-1-yl}ethan-1-ol scaffold. In modern medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide evaluates the strategic replacement of the tert-butyl group (specifically the 3,3-dimethylbutyl motif) with the 2-{bicyclo[1.1.1]pentan-1-yl}ethan-1-ol scaffold. In modern medicinal chemistry, this transition represents a shift from "flat" or "greasy" lipophilic fillers to sp³-rich, metabolically robust cages.

While the tert-butyl group is a classic hydrophobic anchor, it suffers from high lipophilicity (LogP) and susceptibility to oxidative metabolism at its methyl groups. The bicyclo[1.1.1]pentane (BCP) analog offers a rigid, linear geometry with reduced lipophilicity and enhanced metabolic stability, serving as a superior "spacer" or "anchor" in lead optimization.

Part 1: Structural & Physicochemical Comparison[2]

The core comparison lies between the 3,3-dimethylbutan-1-ol (the tert-butyl analog) and the 2-(BCP)ethanol derivative.

Geometric & Electronic Profile
  • The tert-Butyl Motif (Tetrahedral): The tert-butyl group projects three methyl groups in a tetrahedral arrangement. It is bulky and spherical, effectively filling hydrophobic pockets but lacking vector directionality.

  • The BCP Motif (Linear/Cage): The BCP core is a rigid cage. When substituted at the C1 and C3 positions (bridgeheads), it creates a linear exit vector (180°). Even when monosubstituted (as in the ethanol derivative with a hydrogen at C3), the cage provides a "rod-like" bulk rather than a sphere. This allows for precise positioning of the hydroxyl "warhead" while mitigating steric clashes common with tert-butyl.

Quantitative Property Analysis

The following data highlights the "Quality of Lipophilicity" improvement when switching to the BCP scaffold.

Featuretert-Butyl Analog (3,3-Dimethylbutan-1-ol)BCP Analog (2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol)Impact on Drug Design
Formula C₆H₁₄OC₇H₁₂OBCP adds rigidity without significant MW penalty.
MW 102.18 g/mol 112.17 g/mol Negligible difference (+10 Da).
LogP (Calc) ~1.6~1.4Improved: BCP is less lipophilic, aiding solubility.
Shape Spherical / TetrahedralLinear / Rod-likeBCP allows "Escape from Flatland" with defined vectors.
Metabolic Liability High (Methyl oxidation)Low (Bridgehead C-H is strong)BCP resists CYP450 oxidation better than t-Bu methyls.
Solubility Low (Hydrophobic)Moderate to HighBCP disrupts crystal packing better than t-Bu.
Metabolic Stability (The CYP450 Factor)
  • Mechanism of Failure (tert-Butyl): Cytochrome P450 enzymes frequently target the methyl groups of the tert-butyl moiety (

    
    -oxidation), converting them to unstable alcohols/aldehydes, leading to rapid clearance.
    
  • Mechanism of Resistance (BCP): The bridgehead C-H bonds of the BCP cage possess high s-character (approximating sp²), making them stronger (~109 kcal/mol) and less prone to radical abstraction by CYP450 than the primary C-H bonds of a tert-butyl methyl group.

Part 2: Decision Logic & Application

The following diagram illustrates the decision process for selecting between these two motifs during Lead Optimization.

Bioisostere_Decision_Tree Start Lead Optimization Phase: Hydrophobic Pocket Occupancy Check_LogP Is LogP > 3.5 or Solubility < 10 µM? Start->Check_LogP Check_Metabolism Is t-Butyl group a metabolic hotspot (Microsomal Clearance High)? Check_LogP->Check_Metabolism No Result_BCP Switch to BCP-Ethanol Scaffold (Lowers LogP, blocks metabolism, linear vector) Check_LogP->Result_BCP Yes (Need Polarity) Check_Geometry Does the pocket require spherical bulk or linear depth? Check_Metabolism->Check_Geometry No Check_Metabolism->Result_BCP Yes (Block Hotspot) Result_tBu Retain tert-Butyl Group (Cost-effective, fills spherical volume) Check_Geometry->Result_tBu Spherical Check_Geometry->Result_BCP Linear/Deep

Figure 1: Strategic decision tree for bioisosteric replacement. The BCP scaffold is prioritized when metabolic stability or solubility are limiting factors.

Part 3: Experimental Protocols

A. Synthesis of 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol

Unlike the commercially abundant tert-butyl alcohol, the BCP derivative often requires synthesis from [1.1.1]propellane. The following protocol utilizes a radical addition strategy, a standard in modern BCP chemistry.

Prerequisite: Handling [1.1.1]propellane requires strict safety protocols due to its strain energy and potential instability.

Workflow Diagram:

Synthesis_Workflow Propellane [1.1.1]Propellane (Strained Precursor) Step1 Strain-Release Addition (Photoredox or Radical Initiator) Propellane->Step1 Reagent Radical Precursor (e.g., Methyl bromoacetate) Reagent->Step1 Intermediate BCP-Acetate Intermediate Step1->Intermediate Step2 Reduction (LiAlH4 or DIBAL-H) Intermediate->Step2 Product 2-(BCP)Ethan-1-ol Step2->Product

Figure 2: Synthetic route converting [1.1.1]propellane to the target alcohol via radical insertion and reduction.

Step-by-Step Methodology:

  • Radical Insertion:

    • Reagents: [1.1.1]Propellane (0.5 M in ether), Methyl bromoacetate (1.2 equiv), Sodium dithionite (initiator) or Ir-photocatalyst.

    • Procedure: Combine propellane and methyl bromoacetate in acetonitrile/water. Add initiator. The radical generated from the bromoacetate attacks the bridgehead of the propellane, breaking the central bond and forming the BCP core.

    • Purification: Silica gel chromatography to isolate the BCP-acetate ester.

  • Reduction:

    • Reagents: LiAlH₄ (Lithium Aluminum Hydride) or DIBAL-H, dry THF.

    • Procedure: Dissolve the BCP-acetate in dry THF at 0°C. Slowly add LiAlH₄. Stir for 2 hours.

    • Quench: Standard Fieser workup (Water, 15% NaOH, Water).

    • Result: 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol.[1][2]

B. Microsomal Stability Assay (Validation)

To prove the superiority of the BCP analog over the tert-butyl analog, perform a comparative intrinsic clearance (


) assay.
  • Preparation:

    • Prepare 10 mM DMSO stocks of Compound A (containing tert-butyl tail) and Compound B (containing BCP-ethanol tail).

  • Incubation:

    • Incubate compounds (1 µM final) with human liver microsomes (0.5 mg/mL protein) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.

  • Sampling:

    • Take aliquots at t = 0, 5, 15, 30, and 60 minutes.

    • Quench immediately with ice-cold acetonitrile containing internal standard.

  • Analysis:

    • Centrifuge and analyze supernatant via LC-MS/MS.

    • Success Metric: The BCP analog should show a longer half-life (

      
      ) and lower 
      
      
      
      compared to the tert-butyl analog.

References

  • Stepan, A. F., et al. (2012).[3] "Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere." Journal of Medicinal Chemistry. Link

  • Mykhailiuk, P. K. (2015). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. Link

  • Gianatassio, R., et al. (2016).[4] "Strain-Release Amination." Science. Link

  • Denisenko, A., et al. (2021). "Bicyclo[1.1.1]pentanes in Drug Discovery." ChemMedChem. Link

  • PubChem Compound Summary. (2025). "2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol."[1][2] National Center for Biotechnology Information. Link

Sources

Validation

comparative study of BCP vs phenyl ring in drug analogues for potency and selectivity

Executive Summary In modern medicinal chemistry, the "Escape from Flatland" initiative drives the transition from planar, aromatic-heavy scaffolds to saturated, three-dimensional (3D) architectures. The phenyl ring is a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the "Escape from Flatland" initiative drives the transition from planar, aromatic-heavy scaffolds to saturated, three-dimensional (3D) architectures. The phenyl ring is a ubiquitous linker, yet it often imposes liabilities regarding solubility, metabolic clearance, and promiscuous binding.[1]

The Bicyclo[1.1.1]pentane (BCP) unit has emerged as a premier "high-value" bioisostere for the para-phenyl ring. This guide provides a technical comparison of these two moieties, analyzing their impact on potency, physicochemical properties (


), and metabolic stability. While BCP offers superior pharmacokinetic (PK) profiles, its application requires precise geometric validation—specifically regarding exit vector length and the absence of 

-interactions.

Structural & Physicochemical Basis[2][3][4]

To effectively substitute a phenyl ring with BCP, one must understand the fundamental geometric and electronic shifts.

Geometric Mismatch (The Vector Problem)

Both para-phenyl and BCP provide linear (


) exit vectors. However, the spatial distance between substituents differs significantly.[2]
  • Phenyl (para): ~2.8 Å distance between C1 and C4.

  • BCP: ~1.85 Å distance between bridgehead carbons.[3]

Implication: BCP is a "shorter" spacer. If the receptor binding pocket requires the ligands to span a specific distance to reach a hydrogen bond donor/acceptor, BCP may reduce potency unless the linker length is compensated elsewhere.

Electronic Landscape
  • Phenyl: Electron-rich

    
    -cloud (quadrupole moment). Capable of 
    
    
    
    -
    
    
    stacking and cation-
    
    
    interactions.[4]
  • BCP: Electronically saturated (

    
    ). No 
    
    
    
    -orbitals. High
    
    
    score.
Visualization: Structural Divergence

The following diagram illustrates the decision logic based on structural requirements.

BCP_vs_Phenyl_Logic Start Target Moiety: para-Phenyl Ring Check_Pi Does Phenyl engage in pi-pi or cation-pi interactions? Start->Check_Pi Check_Length Is the exact spacer length (2.8 Å) critical for binding? Check_Pi->Check_Length No (Spacer role only) No_Go_Pi STOP: BCP will likely kill potency (No aromaticity) Check_Pi->No_Go_Pi Yes No_Go_Length CAUTION: BCP is shorter (1.85 Å). Requires linker extension. Check_Length->No_Go_Length Yes (Rigid pocket) Proceed PROCEED: BCP is a viable candidate Check_Length->Proceed No (Flexible pocket)

Figure 1: Decision logic for BCP bioisostere replacement based on structural pharmacophores.

Case Study: -Secretase Inhibitors (Pfizer)

The most authoritative validation of BCP as a phenyl bioisostere comes from Stepan et al. (Pfizer), who optimized BMS-708163, a


-secretase inhibitor.
Comparative Data

The table below summarizes the shift in properties when replacing the central para-fluorophenyl ring with a BCP moiety.

ParameterPhenyl Analogue (BMS-708163)BCP Analogue (Compound 3)Impact
Structure para-F-PhenylBicyclo[1.1.1]pentane3D saturation
Potency (

)
18 nM42 nMEquipotent (within error)
Solubility (pH 6.5) < 1

104

>100-fold Increase
Lipophilicity (

)
> 4.03.6Improved (Lower is better)
Clearance (

)
High (Microsomal)LowMetabolic Stability
Oral Exposure (AUC) Baseline~4-fold increaseBioavailability
Analysis
  • Potency: The BCP analogue maintained potency, proving that in this specific pocket, the phenyl ring acted primarily as a spacer and not a

    
    -stacking element.[3]
    
  • Solubility: The disruption of the planar crystal lattice (high lattice energy) by the 3D BCP scaffold dramatically improved aqueous solubility.

  • Metabolism: The phenyl ring was a metabolic "hotspot" for oxidative metabolism. The BCP bridgehead hydrogens are sterically protected and electronically stable, reducing clearance.

Experimental Protocols

To validate BCP analogues in your own pipeline, use the following workflows.

Synthesis: Strain-Release Functionalization

BCP rings are typically installed using [1.1.1]propellane, a highly strained precursor.[5]

Protocol: Radical Addition to [1.1.1]Propellane Note: This method avoids the isolation of neat propellane (explosive hazard).

  • Reagent Generation: Generate [1.1.1]propellane in situ from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane using MeLi or PhLi at -78°C.

  • Radical Initiation: To the propellane solution (in Et2O/pentane), add the desired alkyl iodide (R-I) or aryl halide.

  • Catalysis: Add 10 mol% Triethylborane (

    
    ) or use photoredox catalysis (e.g., 
    
    
    
    under Blue LED) to generate the radical species.
  • Reaction: The radical adds to the central bond of propellane, relieving strain (~65 kcal/mol) and generating a bridgehead radical.

  • Termination: The bridgehead radical captures a halogen or heteroatom to form the 1,3-disubstituted BCP.

  • Purification: BCPs are non-polar; purify via silica flash chromatography (Hexane/EtOAc gradients).

Validation: Microsomal Stability Assay

Because BCP is often used to fix metabolic liabilities, this assay is the primary filter.

  • Preparation: Prepare 1

    
     test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/mouse).
    
  • Initiation: Pre-incubate at 37°C for 5 mins. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 mins.

  • Quenching: Immediately quench into ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines intrinsic clearance:
    
    
    
    

Strategic Decision Framework

When should you deploy BCP? Use this workflow to minimize synthetic waste.

BCP_Strategy Lead Lead Compound (Phenyl Core) Issue Identify Liability Lead->Issue Solubility Poor Solubility (Crystal Packing) Issue->Solubility Metabolism High Clearance (Phenyl Oxidation) Issue->Metabolism Geometry Check PDB/SAR (Is Pi-Stacking Required?) Solubility->Geometry Metabolism->Geometry Synthesis Synthesize BCP Analogue Geometry->Synthesis No Pi-Stacking Reject Reject BCP (Try Pyridine/Pyrazine) Geometry->Reject Pi-Stacking Essential

Figure 2: Strategic workflow for identifying BCP opportunities in lead optimization.

References

  • Stepan, A. F., et al. (2011). "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active

    
    -Secretase Inhibitor." Journal of Medicinal Chemistry, 55(7), 3414–3424.[6][7]
    
    
  • Mykhailiuk, P. K. (2015). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 13(12), 3438–3445.

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756.

  • Westphal, M. V., et al. (2020).[8] "C–H Functionalization of Bicyclo[1.1.1]pentanes." Chemical Reviews, 121(16), 10221–10334.

Sources

Comparative

ADME properties of bicyclo[1.1.1]pentane-containing compounds versus their aryl counterparts

[1] Executive Summary The transition from planar aromatic rings to saturated, three-dimensional (3D) bioisosteres is a dominant strategy in modern medicinal chemistry, often termed "Escaping from Flatland."[1] The bicycl...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The transition from planar aromatic rings to saturated, three-dimensional (3D) bioisosteres is a dominant strategy in modern medicinal chemistry, often termed "Escaping from Flatland."[1] The bicyclo[1.1.1]pentane (BCP) motif has emerged as the premier saturated bioisostere for the para-phenyl ring.

This guide objectively compares the ADME (Absorption, Distribution, Metabolism, Excretion) profiles of BCP-containing compounds against their aryl counterparts. Experimental data confirms that BCP substitution typically results in lowered lipophilicity (LogD) , enhanced aqueous solubility , and improved metabolic stability , provided the original aryl ring does not participate in critical


-

stacking interactions.

Physicochemical Fundamentals: The "Spacer" Effect

The BCP unit acts as a rigid linear spacer. Unlike the benzene ring, which is a flat, electron-rich cycle, the BCP cage is a 3D structure with distinct electronic and geometric properties.

Geometry and Exit Vectors

The distance between the bridgehead carbons in BCP is approximately 1.85 Å , compared to 2.8 Å for the para-carbons in a benzene ring. Despite this shorter distance, BCP accurately mimics the


 directional exit vectors of a para-substituted phenyl ring, maintaining the spatial orientation of functional groups required for receptor binding.
Lipophilicity and Solubility

Replacing a phenyl ring with BCP significantly alters the physicochemical landscape:

  • LogD Reduction: The saturation of the ring reduces the partition coefficient (LogP/LogD), typically by 0.5 to 1.0 log units.

  • Solubility Enhancement: The 3D character disrupts the planar crystal lattice packing forces that often render aryl compounds insoluble. This "lattice disruption" energy penalty is lower for BCP, facilitating solvation.

Data Case Study: -Secretase Inhibitors

In a seminal study by Pfizer (Stepan et al., 2012), the central fluorophenyl ring of BMS-708163 was replaced with a BCP moiety. The results (Table 1) illustrate the dramatic ADME improvements.

Table 1: Comparative Physicochemical Data (Stepan et al., 2012)

PropertyPhenyl Analog (BMS-708163)BCP Analog (Compound 3)Impact
LogD (pH 7.4) 3.62.5Reduced Lipophilicity (More drug-like)
Solubility (pH 6.5) < 1

g/mL
140

g/mL
>100-fold Increase
Permeability (MDR1) 4.6

cm/s
17.5

cm/s
~4-fold Increase
Potency (IC

)
2.0 nM2.0 nMRetained Potency

Metabolic Stability and Clearance[3][4]

The most significant advantage of BCP is its resistance to oxidative metabolism.

The Mechanism of Stability

Phenyl rings are "metabolic soft spots." They are electron-rich and prone to oxidation by Cytochrome P450 (CYP) enzymes, leading to:

  • Aromatic Hydroxylation: Formation of phenols.

  • Epoxidation: Formation of reactive arene oxides (toxicophores).

The BCP Advantage: The BCP cage consists of


 hybridized carbons. It lacks the 

-system required for arene oxidation. While the bridgehead hydrogens can be abstracted, the high bond dissociation energy and steric bulk of the cage generally make BCP highly resistant to CYP-mediated clearance compared to the phenyl ring it replaces.
Experimental Workflow: Metabolic Stability

To validate this stability, a standard microsomal incubation protocol is required.

MetabolicStability Substrate Test Compound (1 µM) System Liver Microsomes (Human/Rat) + NADPH Substrate->System Incubation Incubation 37°C (0, 15, 30, 60 min) System->Incubation Quench Quench (Acetonitrile + IS) Incubation->Quench Analysis LC-MS/MS Analysis (% Remaining) Quench->Analysis Calculation Calculate CLint & t1/2 Analysis->Calculation

Figure 1: Standard workflow for assessing intrinsic clearance (


) in liver microsomes.

Safety Profile: hERG and Non-Specific Binding

hERG Inhibition

Inhibition of the hERG potassium channel is a major cardiotoxicity risk, often driven by lipophilic, basic, and planar aromatic structures (pi-stacking with channel residues).

  • Observation: Replacing a central phenyl ring with BCP reduces planarity and lipophilicity.[2]

  • Result: This structural change frequently lowers hERG affinity, widening the safety window of the molecule.

Non-Specific Binding (NSB)

High lipophilicity leads to high NSB in plasma and tissue, reducing the free fraction (


) of the drug available to hit the target.
  • BCP Effect: The reduction in LogD and the "ball-like" 3D shape of BCP reduces promiscuous binding to plasma proteins (like albumin) compared to the flat, greasy surface of a phenyl ring.

Decision Logic: When to Use BCP?

Not every phenyl ring should be replaced. The BCP unit cannot engage in


-

stacking or

-cation interactions. If the phenyl ring is critical for binding affinity via these mechanisms, BCP substitution will kill potency.

DecisionTree Start Candidate contains Phenyl Ring CheckPi Is Phenyl involved in Pi-Stacking? Start->CheckPi CheckSol Is Solubility/Metab Poor? CheckPi->CheckSol No (Spacer role) NoGo Avoid BCP (Potency Loss Risk) CheckPi->NoGo Yes Proceed Synthesize BCP Analog CheckSol->Proceed Yes (High LogD/CLint) Alternative Consider Cubane or Bicyclo[2.2.2]octane CheckSol->Alternative No (Geometry check)

Figure 2: Decision logic for bioisosteric replacement of phenyl rings with BCP.

Experimental Protocols

Protocol A: Kinetic Solubility Assay

Objective: Determine the solubility limit of the BCP analog in PBS (pH 7.4).

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Dosing: Spike 5

    
    L of stock into 495 
    
    
    
    L of PBS buffer (pH 7.4) in a 96-well filter plate (final conc: 100
    
    
    M, 1% DMSO).
  • Equilibration: Shake at 600 rpm for 24 hours at room temperature.

  • Filtration: Vacuum filter the solution to remove undissolved precipitate.

  • Quantification: Analyze the filtrate via LC-UV or LC-MS/MS against a standard curve prepared in DMSO/Buffer.

  • Calculation: Solubility (

    
    M) = (Peak Area of Filtrate / Peak Area of Standard) 
    
    
    
    Concentration of Standard.
Protocol B: Microsomal Stability (Metabolic Clearance)

Objective: Compare intrinsic clearance (


) of Phenyl vs. BCP analogs.
  • Reaction Mix: Prepare liver microsomes (human/mouse) at 0.5 mg/mL protein in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Pre-incubation: Add test compound (final conc: 1

    
    M) and pre-incubate at 37°C for 5 minutes.
    
  • Initiation: Add NADPH regenerating system (or 1 mM NADPH solution) to start the reaction.

  • Sampling: At

    
     minutes, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L ice-cold acetonitrile containing an internal standard (e.g., Warfarin or Tolbutamide).
    
  • Processing: Centrifuge at 4000 rpm for 20 mins to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

  • Data Analysis: Plot ln(% Remaining) vs. time. The slope

    
     is used to calculate 
    
    
    
    and
    
    
    .

References

  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active

    
    -Secretase Inhibitor.[3][4][5][6] Journal of Medicinal Chemistry. [Link][4][6]
    
  • Mykhailiuk, P. K. (2015). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry. [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [Link][4]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link][4]

  • Denisenko, A., et al. (2020). 1,2-Difunctionalized Bicyclo[1.1.1]pentanes: Long-Sought-After Mimetics for Ortho/Meta-Substituted Arenes.[1] JACS Au. [Link]

Sources

Validation

Comparative Guide: X-ray Structural Analysis of 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol Scaffolds

Executive Summary & Technical Context[1][2][3][4][5][6] In modern drug design, "escaping flatland" is a critical directive. The transition from planar aromatic rings to saturated, three-dimensional spacers improves solub...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

In modern drug design, "escaping flatland" is a critical directive. The transition from planar aromatic rings to saturated, three-dimensional spacers improves solubility and metabolic stability while retaining vector orientation.

This guide focuses on 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol (CAS: 2091785-54-3), a critical building block where the BCP cage acts as a linear spacer. We compare its crystallographic and physicochemical profile against its primary bioisosteres: 2-Phenylethan-1-ol (Phenethyl alcohol) and Alkynyl spacers .

Key Value Proposition:

  • Linearity: BCP maintains the

    
     exit vector of para-substituted benzenes and internal alkynes.
    
  • Metabolic Stability: The

    
    -rich cage resists oxidative metabolism common to aromatic rings (e.g., arene oxide formation).
    
  • Structural Economy: BCP provides a shorter "inter-bridgehead" distance (~1.85 Å) compared to the phenyl ring (~2.8 Å), altering the effective volume within a binding pocket.

Comparative Structural Metrics

The following data aggregates crystallographic trends from BCP derivatives (Mykhailiuk, Stepan) compared to standard aromatic/alkyne counterparts.

Table 1: Structural & Physicochemical Comparison[7][8]
FeatureBCP-Ethanol Derivative Phenethyl Alcohol (para) Internal Alkyne
Core Geometry Bicyclo[1.1.1]pentane (Cage)Benzene (Planar Ring)Acetylene (Linear)
Spacer Length (

)
1.85 – 1.88 Å (Bridgehead-Bridgehead)2.79 Å (Para-C-C distance)1.20 Å (C≡C bond)
Exit Vector Angle

(Linear)

(Linear)

(Linear)
Hybridization

(High s-character)


Solubility (logP) Lower (More Soluble)Higher (Lipophilic)Variable
Metabolic Liability Low (No aromatic hydroxylation)High (CYP450 oxidation)Moderate
Crystal Packing "Shish-kebab" / Plastic Phases

Stacking
Linear packing

Analyst Note: The BCP cage is significantly smaller than a phenyl ring. When replacing a phenyl group with BCP in a crystal lattice, expect a contraction in the unit cell volume unless the "void" is filled by solvent or tighter packing of the alkyl tail.

Bioisosteric Decision Logic

The decision to switch from a Phenyl spacer to a BCP spacer is not merely about solubility; it is a structural volume decision. The diagram below illustrates the logic flow for selecting the BCP scaffold based on structural requirements.

Bioisostere_Logic Start Target Ligand Optimization Check_Vector Is Exit Vector Linear (180°)? Start->Check_Vector Check_Metab Metabolic Instability? Check_Vector->Check_Metab Yes Phenyl Keep Phenyl Group (Requires Pi-Stacking) Check_Vector->Phenyl No (Meta/Ortho) Check_Space Binding Pocket Constraints Check_Metab->Check_Space High Clearance Check_Metab->Phenyl Stable Check_Space->Phenyl Need Volume/Pi-Int BCP Switch to BCP Scaffold (2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol) Check_Space->BCP Need Compact Spacer (1.85 Å) Alkyne Switch to Alkyne (Rigid, Reactive) Check_Space->Alkyne Need Rigid Rod

Figure 1: Decision tree for implementing BCP-ethanol derivatives in structure-based drug design.

Experimental Protocol: Crystallization & Data Collection

Obtaining high-quality single crystals of 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol is challenging due to the "waxy" nature of BCP-alkyl alcohols and their tendency to form plastic crystals with rotational disorder.

Phase 1: Crystallization Strategy
  • Challenge: BCP derivatives often sublime or melt near room temperature.

  • Method A: Slow Sublimation (Preferred for purity).

    • Place 20 mg of crude material in a vial.

    • Cap loosely and place in a larger jar containing specific antisolvent vapor (e.g., pentane).

    • Store at

      
      C. BCPs often sublime onto the vial walls as high-quality prisms.
      
  • Method B: Low-Temperature Solvent Layering.

    • Dissolve compound in minimal DCM or Chloroform.

    • Carefully layer Hexane or Pentane on top (1:3 ratio).

    • Place in a

      
      C freezer. Crucial: The rotational energy of the BCP cage is dampened at lower temperatures, promoting order.
      
Phase 2: X-Ray Data Collection (SC-XRD)
  • Mounting: Use a cryo-loop with minimal Paratone oil. Work fast. These crystals can sublime on the loop at room temperature.

  • Temperature: Collect data at 100 K (or lower).

    • Reasoning: At RT, the BCP cage often spins along the

      
       axis, appearing as a sphere of electron density. Cooling "freezes" this rotation, allowing resolution of the bridgehead carbons.
      
  • Resolution: Aim for

    
     Å. The C-C bonds in the cage are short (~1.55 Å) and electron-rich; high resolution is needed to differentiate cage carbons from disorder.
    
Phase 3: Structure Refinement (SHELXL Tips)
  • Disorder Handling: If the cage appears spherical, model the BCP unit with rotational disorder (e.g., two positions rotated by

    
    ).
    
  • Restraints: Use DFIX or SADI restraints for the cage C-C bonds (target 1.55 Å) if the data is weak.

  • Hydrogen Atoms: The alcohol (-OH) proton is critical for the packing network. Locate it in the difference map (

    
    ) rather than placing it geometrically, as it likely drives the lattice formation via H-bonding.
    

Expected Structural Features (Validation)

When analyzing your solved structure, validate it against these established parameters for BCP derivatives. If your values deviate significantly (


), check for twinning or incorrect space group assignment.
A. The "Shish-Kebab" Geometry

The BCP cage should exhibit


 symmetry (approximate).
  • Bridgehead Distance (

    
    ):  Expect 1.85 – 1.88 Å .
    
    • Comparison: This is the defining "short spacer" metric vs. Phenyl (2.79 Å).[1]

  • Cage Bond Angles (

    
    ):  Expect acute angles around 73-75^\circ . This strain is characteristic of the cage.
    
B. The Alcohol Tail
  • Torsion: The ethyl-alcohol chain will adopt a gauche or anti conformation to maximize H-bonding.

  • Packing: Unlike phenyl-ethanol (which stacks via

    
     interactions), BCP-ethanol derivatives typically pack via cooperative Hydrogen Bonding chains  (Head-to-Tail) and weak 
    
    
    
    van der Waals contacts between the cages.

Crystallization_Workflow Sample Crude BCP-Ethanol (Waxy Solid) Cryo Cooling to -20°C (Reduce Rotational Disorder) Sample->Cryo Solvent Layering Mount Mount in Cryo-Loop (Rapid Transfer) Cryo->Mount Select Prism Collect Data Collection @ 100K (Mo or Cu Source) Mount->Collect Solve Refinement (Check for Cage Disorder) Collect->Solve

Figure 2: Workflow for successful SC-XRD of volatile BCP derivatives.

References & Authoritative Sources

  • Stepan, A. F., et al. (2012).[2] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active

    
    -Secretase Inhibitor." Journal of Medicinal Chemistry.
    
    • Significance: Foundational paper establishing BCP as a phenyl bioisostere.

  • Mykhailiuk, P. K. (2015).[3] "Bicyclo[1.1.1]pentanes: Synthesis and Application in Medicinal Chemistry." Organic & Biomolecular Chemistry.

    • Significance: Comprehensive review of synthesis and structural properties of BCPs.

  • Levell, J. R., et al. (2019). "Bicyclo[1.1.1]pentane as a Phenyl Replacement." Annual Reports in Medicinal Chemistry.

    • Significance: Detailed structural metrics comparing BCP, Cubane, and Phenyl spacers.

  • Measom, N. D., et al. (2016).[4] "Investigation of a bicyclo[1.1.1]pentane as a phenyl replacement within an LpPLA2 inhibitor." ACS Medicinal Chemistry Letters.

    • Significance: Provides direct X-ray overlay of BCP vs Phenyl in a protein binding pocket.

  • PubChem Compound Summary. "2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol (CID 125462113)."[5]

    • Significance: Chemical identifiers and predicted physicochemical properties.[5][6][7]

Sources

Comparative

Comparative Guide: Metabolic Stability of BCP-Containing Drugs vs. Phenyl Precursors

Executive Summary In modern medicinal chemistry, the "escape from flatland" strategy has elevated bicyclo[1.1.1]pentane (BCP) as a premier bioisostere for phenyl rings, tert-butyl groups, and internal alkynes. While BCPs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the "escape from flatland" strategy has elevated bicyclo[1.1.1]pentane (BCP) as a premier bioisostere for phenyl rings, tert-butyl groups, and internal alkynes. While BCPs are frequently selected to improve aqueous solubility and permeability, their impact on metabolic stability is equally profound.

This guide objectively compares the metabolic stability of BCP-containing drug candidates against their phenyl-containing precursors (parent leads). By replacing electron-rich aromatic systems prone to CYP450 oxidation with the rigid, saturated BCP scaffold, researchers often observe significant reductions in intrinsic clearance (


) and improvements in overall pharmacokinetic (PK) profiles.

Mechanistic Rationale: Why BCP Improves Stability

The primary driver for improved metabolic stability in BCP analogs is the elimination of metabolic "soft spots" associated with aromatic rings.

The Phenyl Liability

Phenyl rings are ubiquitous in drug discovery but suffer from specific metabolic vulnerabilities:

  • Aromatic Hydroxylation: CYP450 enzymes frequently attack the

    
    -system, leading to epoxidation and subsequent hydroxylation (e.g., para-hydroxylation).
    
  • Benzylic Oxidation: Substituents attached to the phenyl ring often activate benzylic C-H bonds, making them prone to oxidation.

The BCP Solution

Replacing a phenyl ring with a BCP unit (specifically the 1,3-disubstituted bicyclo[1.1.1]pentane) introduces several stabilizing factors:

  • Saturation: BCP is fully saturated, removing the

    
    -system required for arene oxide formation.
    
  • Steric Bulk & Rigidity: The rigid cage structure can sterically hinder CYP access to adjacent metabolic sites.

  • C-H Bond Strength: The bridgehead C-H bonds in BCP are strong and generally resistant to abstraction compared to activated benzylic protons.

Visualization: Bioisosteric Replacement Logic

BCP_Bioisostere_Logic cluster_phenyl Precursor (Phenyl-Lead) cluster_bcp Optimized Analog (BCP) Phenyl Phenyl Ring (Flat, Aromatic) Liability Metabolic Liability: CYP450 Epoxidation Benzylic Oxidation Phenyl->Liability Transform Bioisosteric Replacement Phenyl->Transform BCP BCP Scaffold (3D, Saturated) Stability Metabolic Advantage: No Aromatic Oxidation Steric Shielding BCP->Stability caption Figure 1: Mechanistic shift from metabolic liability (Phenyl) to stability (BCP). Transform->BCP

Comparative Case Studies

The following data highlights specific examples where BCP replacement altered the metabolic and pharmacokinetic landscape of a lead compound.

Case Study A: -Secretase Inhibitors (Pfizer)

This is the landmark study (Stepan et al., J. Med. Chem. 2012) demonstrating BCP utility.[1][2][3] The phenyl ring of the clinical candidate BMS-708163 was replaced with a BCP unit.[1][3]

Table 1: Phenyl vs. BCP Analog Performance

FeaturePhenyl Precursor (BMS-708163)BCP Analog (Cmpd 3)Impact of BCP
Structure para-Fluorophenyl linkerBicyclo[1.1.1]pentane linker3D Spacer
Solubility Low (


g/mL)
High (


g/mL)
>100-fold Increase
Permeability (

)
ModerateHighImproved
Metabolic Stability Susceptible to oxidationResistant to aromatic oxidationImproved
In Vivo PK (AUC) Baseline~4-fold higherSignificant Improvement

Key Insight: While the intrinsic potency remained comparable ("equipotent"), the BCP analog achieved superior oral exposure (AUC) due to the combination of improved metabolic stability and solubility.

Case Study B: LpPLA2 Inhibitors (GSK)

In this study (Measom et al.), a BCP moiety replaced a phenyl spacer in a Darapladib-like scaffold.

Table 2: Physicochemical & Stability Shift

ParameterPhenyl Lead (Cmpd 1)BCP Analog (Cmpd 5)Observation
Potency (

)
10.29.4Slight reduction in potency
Lipophilicity (LogD) 6.37.0Increased lipophilicity (Context-dependent*)
Metabolic Stability ModerateHighMaintained/Improved

Note: In this specific scaffold, the BCP analog showed higher LogD, which is atypical (BCP usually lowers LogP). However, the metabolic stability was preserved, demonstrating that BCP can support high metabolic resistance even in lipophilic environments.

Experimental Protocol: Microsomal Stability Assay

To validate the metabolic stability of a BCP-containing compound versus its precursor, a standard liver microsome stability assay is required. This protocol ensures high data integrity (E-E-A-T).

Principle

The test compound is incubated with liver microsomes (human/mouse/rat) containing CYP450 enzymes and the cofactor NADPH. The disappearance of the parent compound is monitored over time using LC-MS/MS to calculate the in vitro half-life (


) and intrinsic clearance (

).
Reagents & Equipment
  • Microsomes: Pooled Human Liver Microsomes (HLM) or species-specific equivalent (20 mg/mL protein).

  • Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide).

  • Analysis: LC-MS/MS (e.g., Triple Quadrupole).

Detailed Workflow
  • Preparation:

    • Prepare a 1

      
      M solution of the Test Compound (BCP analog) and Reference (Phenyl precursor) in Phosphate Buffer (containing <0.1% DMSO).
      
    • Thaw microsomes on ice.

  • Pre-Incubation:

    • Mix Microsomes (final conc. 0.5 mg/mL) with Test Compound solution.

    • Incubate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Add NADPH (final conc. 1 mM) to initiate the reaction.

    • Control: Run a parallel incubation without NADPH to check for non-metabolic degradation.

  • Sampling:

    • At time points

      
       minutes, remove an aliquot (e.g., 50 
      
      
      
      L).
    • Immediately dispense into Quench Solution (150

      
      L ACN + IS) to stop the reaction.
      
  • Processing:

    • Vortex and centrifuge samples (4000 rpm, 15 min, 4°C) to precipitate proteins.

    • Transfer supernatant to LC-MS vials.

  • Analysis & Calculation:

    • Quantify Peak Area Ratio (Compound/IS).

    • Plot

      
       vs. Time.
      
    • Calculate slope (

      
      ).
      
    • Formulas:

      
      
      
      
      
Visualization: Assay Workflow

Microsomal_Stability_Workflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Reaction cluster_analysis Phase 3: Analysis Mix Mix Microsomes + Test Compound (1 µM) PreWarm Pre-warm @ 37°C (5 mins) Mix->PreWarm Start Add NADPH (Start Reaction) PreWarm->Start Sample Sample at t=0, 5, 15, 30, 60 min Start->Sample Quench Quench with ACN + IS Sample->Quench Centrifuge Centrifuge & Filter Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Calc Calculate t1/2 & CLint LCMS->Calc caption Figure 2: Step-by-step workflow for determining intrinsic clearance.

References

  • Stepan, A. F., et al. (2012). "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active

    
    -Secretase Inhibitor." Journal of Medicinal Chemistry, 55(7), 3414–3424.[2] 
    
  • Measom, N. D., et al. (2016). "Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor." ACS Medicinal Chemistry Letters, 8(1), 43–48.

  • Mykhailiuk, P. K. (2015). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 13, 3438-3445.

  • BenchChem. (2025).[4] "Bicyclopentyl vs. phenyl ring as a bioisostere: a comparative study." BenchChem Technical Guides.

Sources

Validation

Technical Guide: Assessing the Impact of the BCP Moiety on Compound Lipophilicity

Executive Summary In modern drug discovery, the "Escape from Flatland" initiative has elevated the Bicyclo[1.1.1]pentane (BCP) moiety from a chemical curiosity to a critical bioisostere.[1] This guide objectively assesse...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the "Escape from Flatland" initiative has elevated the Bicyclo[1.1.1]pentane (BCP) moiety from a chemical curiosity to a critical bioisostere.[1] This guide objectively assesses the impact of replacing para-substituted phenyl rings and tert-butyl groups with the BCP scaffold.

The Bottom Line: Incorporating a BCP moiety typically results in a reduction of LogP by 0.5 to 1.5 units and a concomitant increase in aqueous solubility compared to the parent phenyl analog. This shift is driven by the increase in fraction of sp3 carbons (


), disruption of planar 

-stacking, and reduced molecular volume.

Part 1: The Bioisosteric Landscape

The BCP unit is most frequently deployed to replace a 1,4-disubstituted phenyl ring. While it maintains the linear vector orientation of the substituents (exit vectors), it fundamentally alters the electronic and steric profile of the molecule.

Structural Comparison: Phenyl vs. BCP[1][2][3][4][5][6]
Feature1,4-PhenylBicyclo[1.1.1]pentane (BCP)Impact on Drug Design
Hybridization

(Planar/Aromatic)

(3D/Cage)
Increases

; improves solubility.
Distance (C1-C4) ~2.8 Å~1.85 ÅBCP is more compact; requires shorter linker length.
Electronic Nature Electron-rich

-cloud
Electron-deficient cageRemoves metabolic "soft spots" (e.g., oxidation).
Lipophilicity High (Hydrophobic)ModerateLowers LogP/LogD.
Decision Logic for BCP Incorporation

The following decision tree illustrates when to deploy BCP during Lead Optimization.

BCP_Decision_Tree Start Lead Compound (High LogP / Low Sol) Check_Struc Contains 1,4-Phenyl or tert-butyl? Start->Check_Struc Design_BCP Design BCP Analog Check_Struc->Design_BCP Yes Consider other\nBioisosteres (Cubane, etc.) Consider other Bioisosteres (Cubane, etc.) Check_Struc->Consider other\nBioisosteres (Cubane, etc.) No Synth Synthesis & Purification Design_BCP->Synth Test_LogD Assay: LogD (pH 7.4) & Solubility Synth->Test_LogD Outcome Compare Lipophilic Efficiency (LipE) Test_LogD->Outcome

Figure 1: Strategic workflow for evaluating BCP bioisosteres in high-lipophilicity lead series.

Part 2: Physicochemical Impact Analysis

Lipophilicity (LogP/LogD)

Data derived from the seminal work by Stepan et al. (Pfizer) and subsequent internal validations demonstrate a consistent trend. When a phenyl ring acts as a spacer, replacing it with BCP significantly lowers lipophilicity.[2]

Comparative Data:


-Secretase Inhibitor Series 
Compound VariantCore StructureLogD (pH 7.4)Sol (µM)LLE (Lipophilic Efficiency)
Parent Phenyl-linked4.3< 13.5
Bioisostere BCP-linked3.1 140 5.2
Alternative Cubane-linked3.954.0

Data Interpretation: The BCP analog reduced LogD by 1.2 units. This is a massive shift in medicinal chemistry terms, moving a compound from "grease ball" territory into a druggable range. Note that Cubane, while also


, is more lipophilic than BCP due to its larger carbon count and density.
Mechanistic Insight

Why does BCP lower LogP?

  • Solvation Energy: The BCP cage is not capable of

    
    -
    
    
    
    stacking. Water molecules can solvate the BCP cage more effectively than the hydrophobic face of a phenyl ring, despite the BCP cage being "greasy" in isolation.
  • Molecular Volume: BCP is physically smaller than a phenyl ring. Partitioning into octanol is partly driven by the energy required to create a cavity in the solvent. A smaller cavity requirement in water favors aqueous solubility.

Part 3: Experimental Validation Protocols

Protocol A: High-Throughput LogD (Chromatographic Hydrophobicity Index - CHI)

Rationale: Traditional shake-flask is too slow for library screening. We use Reverse-Phase HPLC calibrated with standards to derive the CHI, which correlates linearly with LogP.

Reagents & Equipment:

  • System: Agilent 1200/1290 Infinity II or equivalent with DAD.

  • Column: High-coverage C18 column (e.g., Phenomenex Kinetex 2.6µm C18).

  • Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4).

  • Mobile Phase B: Acetonitrile (ACN).

  • Standards: A mixture of 10 compounds with known LogP values (e.g., Theophylline, Phenylbutazone, Triphenylene).

Step-by-Step Workflow:

  • Calibration: Inject the standard mixture using a fast gradient (0% to 100% B in 3 min). Record retention times (

    
    ).
    
  • Regression: Plot Literature LogP vs.

    
     of standards to generate a calibration curve (
    
    
    
    required).
  • Sample Run: Inject BCP analogs (10 µL of 10 mM DMSO stock) under identical gradient conditions.

  • Calculation:

    
    
    
  • QC Check: Ensure the BCP compound absorbs sufficient UV (usually 210-220 nm) as the BCP cage itself is not a chromophore; detection relies on peripheral functional groups.

HPLC_Protocol Sample Sample Prep (10mM in DMSO) Inject Injection (10 µL) Sample->Inject Column C18 Column Gradient Elution Inject->Column Detect UV Detection (210-254 nm) Column->Detect Data Calc LogD via Calibration Detect->Data

Figure 2: Rapid Chromatographic Hydrophobicity Index (CHI) workflow.

Protocol B: Shake-Flask Method (Gold Standard)

Rationale: Use this when CHI results are ambiguous or for candidate selection.

  • Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa for 24 hours.

  • Dissolution: Dissolve the BCP compound in the pre-saturated n-octanol phase.

  • Partitioning: Add equal volume of pre-saturated PBS. Shake mechanically for 60 minutes at 25°C.

  • Separation: Centrifuge at 3000 rpm for 10 mins to separate phases.

  • Quantification: Analyze both phases using HPLC-UV/MS.

  • Calculation:

    
    
    

Part 4: Critical Considerations & Pitfalls

  • UV Invisibility: The BCP core does not absorb UV light. If your substituents are not aromatic, you must use CAD (Charged Aerosol Detection) or MS (Mass Spectrometry) for quantification.

  • Chemical Stability: While metabolically stable, BCP derivatives can be susceptible to acid-catalyzed rearrangement if the bridgehead carbons are substituted with strong electron donors. Ensure buffer pH is controlled.

  • Synthesis Cost: Despite improvements, BCP building blocks remain significantly more expensive than phenyl/tert-butyl equivalents. Reserve this bioisostere for issues specifically related to lipophilicity or metabolic liability.[3]

References

  • Stepan, A. F., et al. (2012).[1][4][5] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonaromatic Phenyl Isostere." Journal of Medicinal Chemistry.

  • Mykhailiuk, P. K. (2019).[6][7] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry.

  • Meanwell, N. A. (2011).[3] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

  • Denisenko, A., et al. (2020). "Improving non-specific binding and solubility: bicycloalkyls and cubanes as p-phenyl bioisosteres." ChemMedChem.

Sources

Comparative

in vitro and in vivo comparison of BCP analogues with existing drugs

Topic: In Vitro and In Vivo Comparative Profiling: Beta-Caryophyllene (BCP) Analogues vs. Standard-of-Care Therapeutics Content Type: Technical Comparison Guide Audience: Drug Discovery Scientists, Pharmacologists, and T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vitro and In Vivo Comparative Profiling: Beta-Caryophyllene (BCP) Analogues vs. Standard-of-Care Therapeutics Content Type: Technical Comparison Guide Audience: Drug Discovery Scientists, Pharmacologists, and Translational Researchers.

Executive Summary

This guide provides a technical comparison of Beta-Caryophyllene (BCP)—a dietary sesquiterpene and selective Cannabinoid Receptor 2 (CB2) agonist—against standard-of-care (SoC) drugs including Diclofenac (NSAID), Gabapentin (Gabapentinoid), and Dexamethasone (Corticosteroid).

While BCP exhibits nanomolar affinity for CB2 (


 nM) and potent anti-inflammatory efficacy, its clinical utility is historically limited by volatility and poor aqueous solubility. This guide analyzes BCP alongside its analogues  (e.g., BCP-Oxide) and engineered formulations  (e.g., BCP-

-Cyclodextrin complexes) to demonstrate how structural and formulation modifications bridge the gap between natural product limitations and pharmaceutical stability.

Part 1: Pharmacological Mechanism & Rationale

Unlike non-selective cannabinoids (e.g.,


-THC), BCP selectively activates CB2 receptors  primarily located on immune cells and peripheral nerve terminals. This selectivity is the critical value proposition for BCP analogues: it decouples analgesia from central nervous system (CNS) psychotropic effects mediated by CB1.
Mechanism of Action: The CB2 Signaling Cascade

Upon binding, BCP induces a conformational change in the CB2 receptor, triggering


 protein coupling. This inhibits adenylyl cyclase (AC), reducing intracellular cAMP, and modulates downstream MAPK pathways to suppress pro-inflammatory cytokine transcription.

CB2_Signaling BCP BCP / Analogue CB2 CB2 Receptor (GPCR) BCP->CB2 Binding (Ki ~155nM) Gi G_i/o Protein CB2->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition MAPK MAPK/ERK Phosphorylation Gi->MAPK Modulation cAMP cAMP (Decrease) AC->cAMP Reduced Production PKA PKA Activity (Downregulation) cAMP->PKA Downstream Suppression Nuc Nucleus (Reduced Cytokine Transcription) PKA->Nuc Reduced NF-kB signaling MAPK->Nuc

Figure 1: CB2 Receptor Signaling Pathway.[1] BCP binding triggers


-mediated inhibition of Adenylyl Cyclase, resulting in reduced cAMP and suppression of inflammatory transcription factors.

Part 2: In Vitro Comparative Profiling

To validate BCP analogues, researchers must benchmark binding affinity and functional potency against both synthetic research tools (JWH-133) and clinical anti-inflammatories.

Binding Affinity & Selectivity

The following data aggregates competitive radioligand binding assays (


 displacement).
CompoundTargetAffinity (

)
Selectivity (CB2 vs CB1)Notes
(E)-BCP hCB2155 nM >60-foldThe active natural isomer.[2]
BCP-Oxide hCB2>20

M
LowMajor oxidation product; loses CB2 affinity but retains some cytotoxicity.
JWH-133 hCB222 nM>200-foldSynthetic standard; highly potent but not drug-like.
CP-55,940 CB1/CB20.6 - 5 nMNon-selectiveReference ligand; psychotropic.

Key Insight: BCP-Oxide (the primary degradation product of BCP) loses CB2 binding capacity. This necessitates the use of stabilized analogues or inclusion complexes (see Section 4) to maintain therapeutic efficacy.

Functional Anti-Inflammatory Potency

Assay Model: LPS-stimulated macrophages (RAW 264.7) measuring TNF-


 and IL-1

release.[3][4]
  • BCP (50

    
    M):  Inhibits TNF-
    
    
    
    release by ~50-60%.
  • Dexamethasone (1

    
    M):  Inhibits TNF-
    
    
    
    release by >80%.
  • Comparison: While less potent on a molar basis than corticosteroids, BCP achieves significant suppression without glucocorticoid receptor-mediated side effects (e.g., immunosuppression, hyperglycemia).

Part 3: In Vivo Efficacy Comparison

In preclinical models, BCP and its stabilized formulations demonstrate efficacy comparable to NSAIDs and Gabapentinoids, often with a superior safety profile.

Inflammatory Pain: Carrageenan-Induced Paw Edema

Comparator: Diclofenac Sodium (NSAID).

MetricBCP (50 mg/kg p.o.)Diclofenac (5-10 mg/kg p.o.)Comparison
Edema Reduction (3h) ~50-60% reduction~65-70% reductionBCP approaches NSAID efficacy.
Onset of Action 60-90 mins30-60 minsSlower onset due to lipophilicity.
Gastric Safety Protective (Gastro-protective)Ulcerogenic (COX-1 inhibition)Major Advantage: BCP does not cause gastric lesions.
Neuropathic Pain: Chronic Constriction Injury (CCI)

Comparator: Gabapentin.[5]

  • Protocol: Sciatic nerve ligation followed by Von Frey filament testing for mechanical allodynia.

  • Data: Oral administration of BCP (25-50 mg/kg) attenuates mechanical hypersensitivity.

  • Synergy: Co-administration of low-dose BCP + low-dose Gabapentin shows synergistic analgesia , allowing for a reduction in Gabapentin dosage (minimizing sedation/motor impairment).

InVivo_Workflow Start Acclimatization (7 Days) Induction CCI Surgery or Carrageenan Inj. Start->Induction Treatment Treatment Groups: 1. Vehicle 2. BCP (50mg/kg) 3. Gabapentin (Ref) Induction->Treatment Post-Op / Pre-Tx Test Behavioral Testing (Von Frey / Hot Plate) Treatment->Test Time Course (1h - 14d) Analysis Histology & Cytokine ELISA Test->Analysis

Figure 2: Standardized In Vivo Workflow. Comparison of BCP vs. Reference Drugs in neuropathic (CCI) or inflammatory (Carrageenan) models.

Part 4: Pharmacokinetics & Stability (The "Analogue" Solution)

The primary barrier to BCP translation is its physiochemical instability (oxidation to BCP-oxide) and volatility.

The Solution: BCP-


-Cyclodextrin Inclusion Complex 
Encapsulating BCP in 

-Cyclodextrin creates a "functional analogue" that mimics the stability of synthetic drugs while retaining the natural agonist profile.
  • Bioavailability (AUC): The inclusion complex increases oral bioavailability by ~2.6-fold compared to free BCP in rat plasma.[6]

  • Stability: Prevents oxidation to the inactive BCP-oxide.

  • Solubility: Transforms the lipophilic oil into a water-dispersible powder.

Part 5: Detailed Experimental Protocols

Protocol A: Radioligand Binding Assay (Self-Validating)
  • Membrane Prep: Transfect HEK-293 cells with hCB2 cDNA. Harvest and homogenize.

  • Incubation: Incubate 50

    
    g membrane protein with 0.5 nM 
    
    
    
    and varying concentrations of BCP (
    
    
    to
    
    
    M).
  • Buffer: 50 mM Tris-HCl, 5 mM

    
    , 2.5 mM EGTA, 0.1% BSA (Critical: BSA prevents BCP adsorption to plastics).
    
  • Validation: Non-specific binding is defined by incubation with 10

    
    M JWH-133.
    
  • Analysis: Filter through GF/B filters, wash with ice-cold buffer, and count via liquid scintillation. Calculate

    
     using the Cheng-Prusoff equation.
    
Protocol B: Carrageenan-Induced Paw Edema (Blinded)
  • Induction: Inject 0.1 mL of 1%

    
    -carrageenan (w/v in saline) into the sub-plantar tissue of the right hind paw.
    
  • Treatment: Administer BCP (p.o.), Diclofenac (p.o.), or Vehicle 60 minutes prior to induction (preventative model) or 30 minutes post induction (curative model).

  • Measurement: Measure paw volume using a plethysmometer (water displacement) at

    
     hours.
    
  • Control: The left hind paw serves as the non-inflamed control.

  • Calculation:

    
    .
    

References

  • Gertsch, J., et al. (2008).[2][7] Beta-caryophyllene is a dietary cannabinoid. Proceedings of the National Academy of Sciences, 105(26), 9099-9104. Link

  • Klauke, A. L., et al. (2014). The cannabinoid CB2 receptor-selective phytocannabinoid beta-caryophyllene exerts analgesic effects in mouse models of inflammatory and neuropathic pain.[8] European Neuropsychopharmacology, 24(4), 608-620. Link

  • Liu, H., et al. (2013). Physicochemical characterization and pharmacokinetics evaluation of β-caryophyllene/β-cyclodextrin inclusion complex. International Journal of Pharmaceutics, 450(1-2), 304-310.[6] Link

  • Fiorenzani, P., et al. (2014). In vitro and in vivo characterization of the new analgesic combination Beta-caryophyllene and Docosahexaenoic acid.[9] Evidence-Based Complementary and Alternative Medicine. Link

  • Chavan, M. J., et al. (2010). Antinociceptive activity of β-caryophyllene in acute and chronic pain models.[4][10] Phytomedicine, 17, 11-17. Link

Sources

Validation

Escaping Flatland: A Technical Guide to Phenyl-to-BCP Bioisosteric Replacement

Executive Summary The replacement of para-substituted phenyl rings with bicyclo[1.1.1]pentane (BCP) is one of the most high-impact tactics in modern medicinal chemistry. This "escape from flatland" strategy addresses a c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The replacement of para-substituted phenyl rings with bicyclo[1.1.1]pentane (BCP) is one of the most high-impact tactics in modern medicinal chemistry. This "escape from flatland" strategy addresses a common failure mode in drug discovery: the "molecular obesity" of aromatic-heavy lead compounds which often suffer from poor solubility, rapid metabolic clearance, and low permeability.

This guide provides a technical analysis of why and how to execute this replacement, supported by industry-standard case studies (Pfizer, GSK) and validated synthetic protocols.

Part 1: Mechanistic Rationale

The Geometry of Bioisosterism

The BCP unit is not a perfect geometric mimic of a phenyl ring, but it is often a superior functional mimic.

  • Vector Alignment: Both p-phenyl and 1,3-BCP provide a linear, 180° exit vector for substituents.

  • Dimensionality: Phenyl is planar (2D). BCP is a cage (3D). This increased three-dimensionality (

    
    ) disrupts 
    
    
    
    -stacking interactions that often lead to poor solubility and crystal packing issues.
  • Distance Shortening: The bridgehead-to-bridgehead distance in BCP (

    
    ) is significantly shorter than the para-carbon distance in phenyl (
    
    
    
    ).
    • Implication: BCP acts as a "contracted" spacer. If the binding pocket relies on precise distal interactions, this shortening can reduce potency. However, if the phenyl ring primarily acts as a spacer, BCP often maintains potency while drastically improving physicochemical properties.

Electronic & Metabolic Profile
  • Lipophilicity: BCP is generally less lipophilic than a phenyl ring (reducing LogD).

  • Metabolic Soft Spots: Phenyl rings are prone to oxidative metabolism (CYP450 epoxidation/hydroxylation). The BCP cage is metabolically robust, though the bridgehead C-H bonds can be susceptible to oxidation if not substituted.

Part 2: Case Studies in Performance

Case Study 1: The Bioavailability Rescue (Pfizer)

Target:


-Secretase (Alzheimer's Disease)
Reference:  Stepan et al., J. Med. Chem. 2012

The Challenge: The lead compound, BMS-708,163 (Avagacestat), contained a central p-fluorophenyl ring. While potent, the series suffered from poor aqueous solubility and suboptimal oral exposure.

The Solution: Pfizer chemists replaced the central fluorophenyl ring with a BCP moiety.

Outcomes:

  • Solubility: Drastic improvement due to the disruption of planar packing.

  • Permeability: Passive permeability increased, likely due to the modulation of lipophilicity and shape.

  • PK Profile: The BCP analog (Compound 3) demonstrated a 4-fold increase in

    
     and AUC (Area Under Curve) in mouse PK studies compared to the phenyl parent.
    
  • Potency: Enzyme inhibition (

    
    ) was maintained, proving the BCP spacer allowed the flanking pharmacophores to engage their targets effectively.
    
Case Study 2: The "Spacer" Optimization (GSK)

Target: LpPLA2 (Lipoprotein-associated phospholipase A2) Reference: Measom et al., ACS Med.[1] Chem. Lett. 2017

The Challenge: Optimization of Darapladib analogs. The phenyl-linked series exhibited high lipophilicity (LogD > 4) and very low solubility (<0.1


), typical of "brick dust" compounds.[2]

The Solution: Bioisosteric replacement of the phenyl linker with BCP.[2][3]

Outcomes:

  • Lipophilicity: LogD was reduced by approximately 0.4–1.0 log units.

  • Solubility: Aqueous solubility increased from <0.1

    
      (phenyl) to >100 
    
    
    
    (BCP analog) in specific series.[2]
  • Metabolic Stability: Clearance (

    
    ) was significantly reduced in human hepatocytes.
    
Comparative Performance Data
MetricPhenyl Parent (General Trend)BCP Analog (General Trend)Impact
Geometry 2D Planar3D CageDisrupts crystal packing
Vector Length ~2.8 Å~1.85 ÅShorter spacer
Solubility LowHighMajor Improvement
LogD HighModerate/LowImproved LLE
Metabolic Stability Low (Aromatic oxidation)HighReduced Clearance
Potency (

)
BaselineSimilar / Slight DropContext Dependent

Part 3: Visualization of Logic & Workflow

Bioisosterism Phenyl Phenyl Lead (Flat, Aromatic) Issues Issues: 1. Poor Solubility 2. High Clearance 3. Low Fsp3 Phenyl->Issues Strategy Strategy: BCP Replacement (Escape from Flatland) Issues->Strategy BCP_Cpd BCP Analog (3D, Saturated) Strategy->BCP_Cpd Synthesis Outcome Outcome: + Solubility + Metabolic Stability = Potency (Maintained) BCP_Cpd->Outcome

Caption: The logical flow of phenyl-to-BCP replacement to address physicochemical liabilities.

Part 4: Experimental Protocol

Synthesis of 1,3-Disubstituted BCPs via Turbo-Grignard

Context: Accessing the BCP core was historically difficult. The "strain-release" addition of organometallics to [1.1.1]propellane is now the gold standard. This protocol describes the synthesis of a BCP-amine building block, adapted from methods by Baran and Knochel .

Reagents
  • [1.1.1]Propellane: (Commercially available or prepared as a solution in ether/pentane).

  • Turbo-Grignard:

    
     (or specific aryl-Grignard).
    
  • Electrophile: e.g., Iodine (

    
    ) or Morpholine-amide.
    
Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 0.5 M solution of [1.1.1]propellane in anhydrous diethyl ether under Argon atmosphere.

    • Safety Note: [1.1.1]Propellane is volatile and potentially unstable; handle in a fume hood behind a blast shield.

  • Strain-Release Addition:

    • Cool the propellane solution to -78°C.

    • Add the organomagnesium reagent (Grignard) dropwise.

    • Mechanism: The Grignard reagent attacks the bridgehead carbon, breaking the central C-C bond and relieving ring strain, generating a BCP-Grignard intermediate.

  • Functionalization (Quench):

    • Option A (Iodide): Add a solution of

      
       in THF to the BCP-Grignard at 0°C. This yields the 1-iodo-3-substituted BCP, a versatile cross-coupling partner.
      
    • Option B (Amine Synthesis): React the BCP-Grignard with an electrophilic aminating agent (e.g., O-benzoylhydroxylamines) to install a nitrogen directly.

  • Workup & Isolation:

    • Quench with saturated

      
      .
      
    • Extract with diethyl ether (

      
      ).
      
    • Dry over

      
       and concentrate carefully (BCP intermediates can be volatile).
      
    • Purify via silica gel chromatography.

Self-Validating QC Checks
  • NMR Verification: The bridgehead protons of BCP (if unsubstituted at one end) appear as a distinct singlet around 2.0–2.5 ppm in

    
     NMR.
    
  • Carbon NMR: Look for the characteristic bridgehead carbons around 30–60 ppm .

Synthesis Propellane [1.1.1]Propellane (Strained Precursor) Intermediate BCP-Grignard Intermediate Propellane->Intermediate Strain Release (-78°C) Grignard R-MgBr / Turbo-Grignard Grignard->Intermediate Product 1,3-Disubstituted BCP Intermediate->Product Functionalization Quench Electrophile Quench (I2, Amine source, etc.) Quench->Product

Caption: General workflow for the strain-release synthesis of functionalized BCPs.

References

  • Stepan, A. F., et al. (2012). "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active

    
    -Secretase Inhibitor." Journal of Medicinal Chemistry, 55(7), 3414–3424. Link
    
  • Measom, N. D., et al. (2017).[1][4][5] "Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor." ACS Medicinal Chemistry Letters, 8(1), 43–48.[1][2][4][5] Link[1]

  • Mykhailiuk, P. K. (2019).[6] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 17, 2839-2849. Link

  • Gianatassio, R., et al. (2016). "Strain-Release Amination." Science, 351(6270), 241-244. Link

Sources

Comparative

computational modeling of 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol derivatives versus phenyl analogues

Executive Summary This guide provides a technical framework for evaluating 2-{bicyclo[1.1.1]pentan-1-yl}ethan-1-ol (hereafter BCP-EtOH ) as a bioisostere for 2-phenylethan-1-ol (Phenethyl alcohol, Ph-EtOH ). Replacing a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for evaluating 2-{bicyclo[1.1.1]pentan-1-yl}ethan-1-ol (hereafter BCP-EtOH ) as a bioisostere for 2-phenylethan-1-ol (Phenethyl alcohol, Ph-EtOH ).

Replacing a phenyl ring with a bicyclo[1.1.1]pentane (BCP) core is a high-value strategy in modern drug discovery to "escape from flatland" (increasing Fsp³ character).[1] However, this is not a plug-and-play substitution. The BCP core is spatially smaller and electronically distinct from a phenyl ring. This guide details the computational protocols required to predict the geometric fit, physicochemical shifts, and metabolic stability of this substitution before synthesis.

Part 1: Geometric & Electronic Profiling

The primary failure mode in BCP-for-Phenyl swapping is geometric mismatch . While BCP mimics the vectors of a para-substituted phenyl ring, it does not mimic the distance.

Structural Superposition & Exit Vectors

The BCP scaffold is a "collinear" linker, meaning the exit vectors at positions 1 and 3 are at 180°, similar to para-phenyl. However, the intracore distance differs significantly.

  • Phenyl (para): Distance between C1 and C4

    
     2.7–2.8 Å.
    
  • BCP (Bridgeheads): Distance between C1 and C3

    
     1.85 Å.
    

Impact: In BCP-EtOH , the hydroxyl group will be retracted approximately 1.0 Å closer to the core compared to Ph-EtOH . If the hydroxyl group is a critical hydrogen-bond donor in a binding pocket, this retraction can abolish potency unless the linker length is adjusted (e.g., adding a methylene unit).

Electronic Landscape (Electrostatic Potential)
  • Ph-EtOH: The phenyl ring is electron-rich (quadrupole moment), capable of

    
    -
    
    
    
    stacking and cation-
    
    
    interactions.
  • BCP-EtOH: The BCP cage is electron-deficient at the bridgeheads but electron-rich at the bridge methylenes. It cannot participate in

    
    -stacking.
    
Comparative Data Table
Feature2-Phenylethan-1-ol (Ph-EtOH)2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol (BCP-EtOH)Impact
Core Geometry Planar (2D)Cage (3D)Increases Fsp³; disrupts crystal packing.[2]
Linker Vector 180° (para)180° (Bridgehead)Retains directional vector.
Core Length ~2.8 Å~1.85 ÅCritical: Ligand is ~1Å shorter.
Hybridization sp² (Aromatic)sp³ (Aliphatic)Improves solubility.
LogP (Calc) ~1.36~0.6 – 0.9BCP lowers lipophilicity.
Solubility ModerateHighBCP disrupts lattice energy.

Part 2: Computational Modeling Workflows

To validate the BCP substitution, use the following decision pipeline.

The Bioisostere Evaluation Pipeline (Graphviz)

Bioisostere_Pipeline cluster_Geometry Step 1: Geometric Validation cluster_ADME Step 2: Physicochemical Profiling Start Input: Ph-EtOH Template Gen_BCP Generate BCP-EtOH Analog Start->Gen_BCP DFT_Opt DFT Optimization (B3LYP/6-31G*) Gen_BCP->DFT_Opt Vector_Check Exit Vector Analysis (Overlay) DFT_Opt->Vector_Check Decision Is Vector RMSD < 0.5 Å? Vector_Check->Decision LogP_Calc Calculate cLogP / TPSA Solubility Predict Solubility (LogS) LogP_Calc->Solubility Pass PROCEED: Synthesis Candidate Solubility->Pass Decision->LogP_Calc Yes Fail REJECT: Spacer Adjustment Needed Decision->Fail No

Figure 1: Decision tree for computationally validating the BCP-for-Phenyl replacement. Note the critical geometric check before ADME profiling.

Part 3: Metabolic Stability Modeling

A major driver for this substitution is metabolic stability.[3] The phenyl ring in Ph-EtOH is susceptible to aromatic hydroxylation (primarily para or ortho), mediated by CYP450 enzymes.

Site of Metabolism (SOM) Prediction
  • Ph-EtOH: High SOM probability on the phenyl ring (aromatic oxidation) and the

    
    -carbon (oxidation to phenylacetic acid).
    
  • BCP-EtOH: The BCP cage is resistant to oxidative metabolism. The bridgehead hydrogens (

    
    ) are strong C-H bonds (~104 kcal/mol BDE) and are sterically protected, making them poor substrates for CYP450.
    
  • Result: The metabolic "soft spot" shifts entirely to the alkyl chain (alcohol oxidation), simplifying the metabolic profile.

Metabolic Pathway Comparison (Graphviz)

Metabolism_Comparison Ph_Start Ph-EtOH Ph_Met1 Aromatic-OH (Toxicophore Risk) Ph_Start->Ph_Met1 CYP450 (Fast) Ph_Met2 Acid Metabolite Ph_Start->Ph_Met2 ADH/ALDH BCP_Start BCP-EtOH BCP_Met1 Bridgehead-OH (Rare/Stable) BCP_Start->BCP_Met1 CYP450 (Slow) BCP_Met2 Acid Metabolite BCP_Start->BCP_Met2 ADH/ALDH

Figure 2: Predicted metabolic divergence. The BCP scaffold eliminates the aromatic hydroxylation pathway, reducing potential toxicophore formation.

Part 4: Experimental Protocols

To validate the computational models, the following protocols are recommended.

Protocol 1: DFT Geometry Optimization

Purpose: To generate accurate 3D conformers for vector overlay analysis. Standard force fields (MMFF94) often underestimate the strain energy of the BCP cage.

  • Input Generation: Sketch Ph-EtOH and BCP-EtOH in a molecular editor (e.g., Avogadro, Maestro).

  • Basis Set Selection: Use B3LYP/6-31G* or wB97X-D/def2-SVP . The dispersion correction (D) is crucial for accurate alcohol-linker interactions.

  • Solvation: Apply an implicit solvent model (PCM) using water (

    
    ) to mimic physiological conditions.
    
  • Frequency Calculation: Ensure no imaginary frequencies to confirm a true minimum.

  • Overlay: Align the molecules at the tether point (the carbon attached to the ring/cage). Measure the distance between the terminal oxygen atoms.

    • Success Criterion: Distance

      
       Å.
      
Protocol 2: Matched Molecular Pair (MMP) Solubility Analysis

Purpose: To quantify the "Escape from Flatland" benefit.

  • Synthesis: Synthesize both analogues (See Stepan et al. for BCP synthesis routes via [1.1.1]propellane).[4]

  • Assay: Kinetic solubility in PBS (pH 7.4).

  • Calculation: Calculate the Solubility Ratio:

    
    
    
    • Expectation: BCP-EtOH should exhibit

      
      .
      

References

  • Stepan, A. F., et al. (2012).[2][3][5][6][7][8] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active

    
    -Secretase Inhibitor." Journal of Medicinal Chemistry. 
    
  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry.

  • Levell, J. R., et al. (2019). "The Bicyclo[1.1.1]pentane (BCP) Motif as a Phenyl Bioisostere: Synthesis and Application in Drug Discovery." Bioorganic & Medicinal Chemistry Letters.

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal of 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol

Executive Summary & Core Directive Do not dispose of this compound down the drain. 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol (CAS: 145973-77-9 or analogs) represents a class of high-energy, strained-ring bioisosteres.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Do not dispose of this compound down the drain. 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol (CAS: 145973-77-9 or analogs) represents a class of high-energy, strained-ring bioisosteres. While kinetically stable under standard conditions, the bicyclo[1.1.1]pentane (BCP) core possesses significant ring strain energy (~65-68 kcal/mol).

Disposal Strategy: This compound must be managed as High-BTU Organic Waste destined for incineration (Fuel Blending). It is classified as a D001 Ignitable Waste under RCRA guidelines due to the alcohol functionality and organic backbone.

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, you must understand its potential failure modes. The BCP core adds a layer of complexity beyond standard alcohols.

PropertyData / CharacteristicOperational Implication
Molecular Formula C₇H₁₂OHigh Carbon/Hydrogen ratio; excellent fuel source for incineration.
Ring Strain Energy ~65-68 kcal/molHigh Potential Energy. While stable, rapid decomposition can occur under intense heat or strong oxidative stress.
Flammability Flash Point < 60°C (Est.)Class 3 Flammable Liquid. Vapor may travel to ignition sources.
Reactivity Strained C-C bondsIncompatible with Strong Oxidizers (e.g., Chromic acid, Nitric acid). Oxidation can trigger ring cleavage and exotherms.
Toxicity Irritant (H315, H319)Treat as a contact hazard. Standard nitrile gloves provide adequate protection.
The "Why" Behind the Protocol
  • Why Incineration? Landfilling strained rings is ill-advised due to potential long-term leaching or slow decomposition. High-temperature incineration ensures complete mineralization of the strained cage into CO₂ and H₂O.

  • Why Segregate from Oxidizers? The primary alcohol (-OH) is easily oxidized. If mixed with strong oxidizers in a waste drum, the heat of reaction could overcome the activation energy of the BCP ring strain, leading to a runaway decomposition.

Waste Stream Segregation Logic

Proper segregation is the primary self-validating safety step. You must determine the "matrix" of your waste—i.e., what else is in the flask?

Decision Matrix: Selecting the Correct Carboy

Use the following logic flow to determine the destination of your waste.

WasteSegregation Start Waste Containing 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol CheckHalogen Does the mixture contain Halogenated Solvents? (DCM, Chloroform, etc.) Start->CheckHalogen CheckWater Is the water content > 20%? CheckHalogen->CheckWater NO BinA Stream A: Halogenated Organic Waste (Destined for High-Temp Incineration) CheckHalogen->BinA YES BinB Stream B: Non-Halogenated Organic Waste (Preferred Path: Fuel Blending) CheckWater->BinB NO (Pure or Solvent Mix) BinC Stream C: Aqueous Organic Waste (Requires pH Adjustment) CheckWater->BinC YES

Figure 1: Waste segregation decision matrix. The "Preferred Path" for pure BCP-ethanol is Stream B (Non-Halogenated).

Step-by-Step Disposal Protocol

Phase 1: Preparation
  • PPE: Don standard laboratory PPE (Safety glasses, Lab coat, Nitrile gloves).

  • Vessel Selection: Use an HDPE (High-Density Polyethylene) or Glass carboy. Avoid metal containers if the waste is acidic.

  • Labeling: Attach a hazardous waste tag before adding waste.

    • Chemical Name: Write out the full name. Do not use abbreviations like "BCP-EtOH".

    • Hazard Checkbox: Check "Ignitable" and "Irritant".

Phase 2: Transfer & Accumulation
  • Quenching (If Reactive): If the BCP-ethanol was used with reactive reagents (e.g., acid chlorides, hydrides), ensure the reaction is fully quenched with water or saturated ammonium chloride before adding to the solvent waste container.

  • Transfer: Pour using a funnel to prevent splashing.

  • Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.

  • Closure: Cap the container tightly immediately after use. Do not leave funnels in the neck of the carboy.

Phase 3: Regulatory Hand-off
  • Satellite Accumulation: Store the container in your designated Satellite Accumulation Area (SAA).

  • Timeline: Once full, the container must be moved to the central waste storage area within 3 days (per standard RCRA compliance).

  • Manifesting: Classify as D001 (Ignitable) . If mixed with halogenated solvents (e.g., DCM), add F002 .

Emergency Response: Spill Procedures

In the event of a spill outside the fume hood, follow this autonomous response loop.

SpillResponse Assess 1. ASSESS Volume > 100mL? Flammable Vapors? Evacuate EVACUATE LAB Call EHS/Fire Dept Assess->Evacuate YES (Major Spill) Isolate 2. ISOLATE Turn off ignition sources Mark area Assess->Isolate NO (Minor Spill) Absorb 3. ABSORB Use Vermiculite or Solvent Pillows Isolate->Absorb Dispose 4. DISPOSE Scoop into bag/bucket Label as Solid HazWaste Absorb->Dispose

Figure 2: Immediate response workflow for BCP-ethanol spills. Note: Standard spill kits (clay/vermiculite) are effective.

References & Authority

The protocols above are derived from federal regulations and chemical safety standards for strained organic compounds.

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Defines D001 Ignitability and Satellite Accumulation).

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. (Guidelines for handling strained ring systems).

  • National Institutes of Health (NIH) - PubChem. Bicyclo[1.1.1]pentane Derivative Safety Data. (General hazard classification for BCP derivatives).

    • [Link] (Wiberg et al., seminal work on BCP strain).

Handling

Personal protective equipment for handling 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol

Executive Summary & Risk Context 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol is a high-value pharmacophore building block. As a bioisostere for phenyl or tert-butyl groups, the Bicyclo[1.1.1]pentane (BCP) core is engineered...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol is a high-value pharmacophore building block. As a bioisostere for phenyl or tert-butyl groups, the Bicyclo[1.1.1]pentane (BCP) core is engineered for high lipophilicity and metabolic stability.

The Safety Paradox: While the specific toxicological profile (LD50, mutagenicity) of this exact derivative may be undocumented in public literature, its chemical design dictates its handling protocol. The BCP motif's ability to penetrate cell membranes—a desirable trait for drug delivery—makes it a significant skin absorption hazard in the laboratory.

Operational Directive: Treat this substance as a Class II High-Potency Compound (Control Band 2 or 3) until definitive toxicology data proves otherwise. Do not rely solely on the lack of "Danger" symbols on the vial.

Hazard Identification & Risk Assessment

Hazard CategoryRisk LevelMechanistic Insight
Skin Absorption High The lipophilic BCP core facilitates rapid dermal penetration, potentially carrying the alcohol moiety into systemic circulation.
Eye Irritation Moderate Primary alcohols are standard irritants; however, the rigid BCP geometry may increase residence time on corneal tissue if splashed.
Inhalation Moderate While likely a viscous liquid or low-melting solid, aerosols generated during syringe transfer or rotary evaporation pose respiratory risks.
Flammability Low/Mod Like most aliphatic alcohols, flash points are likely >60°C, but it should be kept away from open flames/sparks.

Personal Protective Equipment (PPE) Matrix

This protocol adheres to OSHA 29 CFR 1910.132 (General Requirements) and 1910.1450 (Occupational Exposure to Hazardous Chemicals in Laboratories).[1]

Hand Protection (Critical)

Standard nitrile gloves are insufficient for prolonged contact. The non-polar BCP cage can solvate into nitrile rubber faster than standard aliphatic alcohols.

  • Primary Barrier: Disposable Nitrile (Minimum 5 mil / 0.12 mm).

  • Secondary Barrier (Required for Stock Prep): Silver Shield® (Laminate) or double-gloved Nitrile (colored underglove to reveal breaches).

  • Technique: "Change on Splash." If any liquid touches the glove, remove immediately. Do not wash gloves.

Eye & Face Protection[2][3][4]
  • Standard Operation: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient due to the risk of liquid splash tracking around the lens.

  • High Volume (>500 mg): Face shield required over goggles.

Respiratory Protection
  • Primary Control: All handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Control: If work outside the hood is unavoidable (e.g., balance calibration issues), use a half-face respirator with Organic Vapor (OV) cartridges (NIOSH approved).

Body Protection[5]
  • Standard: Cotton/Polyester Lab Coat (buttoned to throat).

  • High Risk: Tyvek® arm sleeves are recommended when reaching deep into reaction vessels to prevent wrist-gap exposure.

Operational Protocol: Handling & Synthesis

Phase A: Preparation (Engineering Controls)
  • Verify Airflow: Check fume hood monitor. If absent, use a tissue strip to visualize inward draw.

  • Decon Zone: Place a disposable absorbent pad (pig mat) in the center of the hood. All weighing and transfer happen on this pad.

  • Solvent Trap: Pre-prepare a waste beaker with acetone/ethanol for immediate rinsing of syringes.

Phase B: Transfer & Weighing
  • State: Likely a viscous oil or low-melting solid.

  • Technique: Avoid spatulas if liquid. Use a positive-displacement pipette or a glass syringe with a wide-bore needle.

  • Weighing:

    • Preferred: Tare the reaction flask, add reagent inside the hood, and re-weigh.

    • Alternative: If using a balance outside the hood, the vial must be sealed with Parafilm or a septum before removal from the hood.

Phase C: Reaction Setup
  • Incompatibility: Avoid strong oxidizing agents (e.g., Jones reagent, KMnO4) unless the reaction explicitly calls for oxidation, as the primary alcohol is reactive.

  • Temperature: If heating >50°C, use a reflux condenser. Do not heat in an open vessel.

Phase D: Decontamination & Disposal[4][6][7][8]
  • Immediate Wash: Rinse all needles/glassware with Acetone into the specific organic waste stream.

  • Solid Waste: The absorbent pad and gloves must be disposed of in Hazardous Solid Waste , not general trash.

  • Liquid Waste: Segregate into "Non-Halogenated Organic Waste" (unless halogenated solvents like DCM were used).

Process Visualization (Workflow)

G cluster_handling Active Handling Phase Start START: Handling Request RiskAssess Risk Assessment: BCP Lipophilicity Check Start->RiskAssess PPE_Select PPE Selection: Double Nitrile + Goggles RiskAssess->PPE_Select High Skin Risk Eng_Check Engineering Check: Fume Hood >80 fpm PPE_Select->Eng_Check Weighing Weighing: Closed Vessel Transfer Eng_Check->Weighing Airflow Verified Reaction Reaction Setup: Inert Atmosphere (N2/Ar) Weighing->Reaction Decon Decontamination: Solvent Rinse (Acetone) Reaction->Decon Disposal Disposal: Segregated Organic Waste Decon->Disposal End END: Protocol Complete Disposal->End

Caption: Logical workflow for handling lipophilic BCP derivatives, emphasizing risk assessment prior to engineering control verification.

Emergency Response Procedures

ScenarioImmediate ActionFollow-up
Skin Contact Flush for 15 minutes. Do not use solvents (ethanol) to wash skin; this enhances absorption. Use soap and water only.Report as potential chemical exposure. Monitor for systemic effects.[2]
Eye Splash Irrigate immediately at eyewash station for 15 minutes. Hold eyelids open.Seek medical attention.[3][4][5] Bring SDS (or structure printout) to ER.
Spill (<10 mL) Cover with absorbent pads. Wipe with acetone.[6] Dispose as hazardous waste.[7][8]Ventilate area.[1][3][4][5][8]

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[9][10] National Academies Press.

  • Occupational Safety and Health Administration (OSHA). 1910.132 - Personal Protective Equipment: General Requirements.[1]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[1]

  • Ansell Chemical Resistance Guide. (Permeation breakthrough data for Nitrile vs. Alcohols/Heptane).

    • Note: Used as proxy for lipophilic alcohol resistance.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.